An In-Depth Technical Guide to the Physicochemical Properties of 4-amino-1,1-dioxothiolan-3-ol
Foreword: Unveiling the Molecular Landscape of a Promising Scaffold In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with unique three-dimensional architectures...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: Unveiling the Molecular Landscape of a Promising Scaffold
In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with unique three-dimensional architectures is paramount. The sulfolane scaffold, a saturated five-membered heterocyclic sulfone, has garnered considerable interest due to its metabolic stability and ability to introduce desirable physicochemical properties. This guide provides a comprehensive technical overview of a key derivative, 4-amino-1,1-dioxothiolan-3-ol, tailored for researchers, medicinal chemists, and formulation scientists. We will delve into its structural attributes, detail its physicochemical properties, and provide validated experimental protocols for their determination, offering a holistic understanding of this promising molecule.
Structural and Stereochemical Elucidation
4-amino-1,1-dioxothiolan-3-ol, with the molecular formula C₄H₉NO₃S, possesses a compact and rigid sulfolane ring. The presence of two adjacent stereocenters at the C3 and C4 positions, bearing the hydroxyl and amino groups respectively, gives rise to stereoisomers. The relative stereochemistry of these functional groups significantly influences the molecule's overall shape, polarity, and its potential interactions with biological targets. The (3S,4R) and (3R,4S) configurations represent the trans isomers, while the (3S,4S) and (3R,3R) configurations are the cis isomers. Understanding and controlling this stereochemistry during synthesis is critical for reproducible biological activity.
Molecular Structure of 4-amino-1,1-dioxothiolan-3-ol
A 2D representation of the 4-amino-1,1-dioxothiolan-3-ol scaffold.
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Scheme
The synthesis initiates with the epoxidation of sulfolene, followed by nucleophilic ring-opening of the resulting 3,4-epoxysulfolane with ammonia. This reaction is expected to yield a mixture of cis and trans isomers, which can be separated by chromatography.
Proposed synthesis of 4-amino-1,1-dioxothiolan-3-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,4-Epoxysulfolane
Dissolve sulfolene in a suitable chlorinated solvent such as dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-epoxysulfolane.
Step 2: Aminolysis of 3,4-Epoxysulfolane
To a solution of 3,4-epoxysulfolane in a suitable solvent (e.g., water or a protic co-solvent), add an excess of aqueous ammonia.[1]
Heat the reaction mixture in a sealed vessel at a temperature ranging from 150-175°C.[1] The use of elevated temperatures is often necessary for the ring-opening of the sterically hindered epoxide.
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure.
The resulting crude product, a mixture of stereoisomers, can be purified by column chromatography on silica gel.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Below is a summary of the key properties of 4-amino-1,1-dioxothiolan-3-ol, including both predicted values and the methodologies for their experimental determination.
Property
Predicted/Expected Value
Experimental Method
Molecular Weight
151.18 g/mol
Mass Spectrometry
Melting Point
Solid at room temperature
Capillary Melting Point
Boiling Point
~424.1 °C (Predicted)
Not applicable (decomposition likely)
Density
~1.514 g/cm³ (Predicted)
Pycnometry
Solubility
High in polar protic solvents
Shake-Flask Method
pKa
Two expected pKa values (amine and hydroxyl)
Potentiometric Titration
Melting Point Determination
The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.
Protocol: Capillary Melting Point Determination
Finely powder a small sample of the purified compound.
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube in a calibrated melting point apparatus.
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Assessment
Aqueous solubility is a critical parameter influencing drug absorption and bioavailability. The presence of both a hydroxyl and an amino group, along with the polar sulfone, suggests that 4-amino-1,1-dioxothiolan-3-ol will exhibit good solubility in aqueous and polar protic solvents.
Protocol: Shake-Flask Method for Equilibrium Solubility
Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Allow the suspension to settle, or separate the undissolved solid by centrifugation or filtration.
Carefully withdraw an aliquot of the supernatant.
Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The ionization state of a molecule at physiological pH is governed by its pKa value(s). As an amino alcohol, 4-amino-1,1-dioxothiolan-3-ol will have at least two ionizable groups: the basic amino group and the weakly acidic hydroxyl group.
Protocol: Potentiometric Titration for pKa Determination
Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
Calibrate a pH meter using standard buffer solutions.
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
Record the pH of the solution after each addition of titrant.
Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve.
Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
The structural confirmation of 4-amino-1,1-dioxothiolan-3-ol relies on a combination of spectroscopic techniques. Based on data from closely related sulfolane-based amino alcohols, the following spectral characteristics are expected.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key information about the connectivity and stereochemistry of the molecule. The protons on the sulfolane ring will appear as complex multiplets. The chemical shifts of the protons attached to the carbons bearing the amino and hydroxyl groups will be particularly informative.
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the sulfolane ring. The chemical shifts of these carbons will be influenced by the attached heteroatoms (sulfur, oxygen, and nitrogen).
2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments will be crucial for the unambiguous assignment of all proton and carbon signals and for confirming the stereochemical relationship between the amino and hydroxyl groups. For instance, Nuclear Overhauser Effect (NOE) correlations can help distinguish between cis and trans isomers.[1]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The molecular ion peak [M+H]⁺ would be expected at m/z 152.1.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹
S=O stretch: Strong absorption bands around 1300 cm⁻¹ and 1130 cm⁻¹ for the asymmetric and symmetric stretching of the sulfone group, respectively.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the physicochemical properties of 4-amino-1,1-dioxothiolan-3-ol, a molecule of significant interest in medicinal chemistry. By understanding its synthesis, structural features, and key physicochemical parameters, researchers can better design and develop novel therapeutics based on this promising scaffold. The provided experimental protocols offer a solid foundation for the in-house characterization of this and related molecules. Further studies, including X-ray crystallography of the pure stereoisomers, would provide definitive structural confirmation and further illuminate the structure-activity relationships of this versatile compound.
References
PubChem. (n.d.). Sulfolane. National Center for Biotechnology Information. Retrieved from [Link]
Kowalski, K., et al. (2018). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. Journal of Molecular Structure, 1155, 43-52.
Synthesis and Characterization of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
An In-Depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, a heter...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry. The sulfolane framework, rigid and polar, combined with the versatile amino alcohol functionality, makes this molecule a valuable building block for the development of novel therapeutic agents. This document details a robust synthetic pathway, outlines a multi-technique characterization workflow, and offers expert insights into the critical experimental parameters. The protocols described herein are designed to ensure scientific integrity and reproducibility for researchers in drug discovery and development.
Introduction and Significance
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, also known as 4-amino-3-hydroxysulfolane, is a saturated five-membered heterocyclic compound containing a sulfone group. The sulfone moiety imparts high polarity and metabolic stability, while the vicinal amino and hydroxyl groups offer multiple points for chemical modification and hydrogen bonding interactions with biological targets. The stereochemical relationship between the amino and hydroxyl groups (cis or trans) can significantly influence the molecule's conformation and subsequent biological activity, making stereocontrolled synthesis a key challenge.
The synthesis of sulfolane-based amino alcohols has been an area of active research, primarily due to their potential as chiral synthons and scaffolds in drug design.[1][2] This guide focuses on the most common and accessible synthetic route, proceeding via the aminolysis of an epoxide precursor, and establishes a rigorous protocol for structural verification and purity assessment.
Synthetic Methodology: From Epoxide to Amino Alcohol
The principal and most direct route to 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide involves the nucleophilic ring-opening of 3,4-epoxysulfolane. This method is advantageous due to the commercial availability of the starting materials. However, a critical aspect of this reaction is the management of stereochemistry, as the reaction can yield a mixture of cis and trans isomers.[2]
The Causality Behind the Synthetic Strategy
The choice of 3,4-epoxysulfolane as the precursor is strategic. The strained epoxide ring is susceptible to nucleophilic attack, providing a direct pathway to introduce the amine functionality. Ammonia, typically in an aqueous solution, serves as a simple and effective nitrogen nucleophile. The reaction mechanism involves the protonation of the epoxide oxygen, followed by a backside attack of the ammonia molecule at one of the electrophilic carbon centers of the epoxide. This process, if not carefully controlled, can lead to the formation of multiple products, including the desired vicinal amino alcohol and rearranged byproducts.[2][3] Quantum chemical calculations have suggested that the reaction may proceed via an intermediate allylic alcohol, complicating the product profile.[2]
Caption: Synthetic pathway for 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure synthesized from established methods for the aminolysis of sulfolane epoxides. Researchers should perform their own risk assessment and optimization.
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, add 3,4-epoxysulfolane (1.0 eq).
Reagent Addition: Add a significant excess of aqueous ammonia (e.g., 25-30% solution, 10-20 eq). The excess ammonia serves as both the nucleophile and the solvent, driving the reaction towards completion.
Reaction Conditions: Seal the vessel and heat the mixture to 60-80°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Workup and Isolation:
a. Cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.
b. Concentrate the mixture under reduced pressure to remove excess ammonia and water.
c. The resulting crude residue, often a complex mixture, will contain both cis and trans isomers of the product.[2]
Purification:
a. Purify the crude product using silica gel column chromatography. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to prevent tailing of the amine), is typically effective.
b. Collect fractions and analyze by TLC to isolate the desired product isomers. The polarity difference between cis and trans isomers may allow for their separation.
Comprehensive Characterization Workflow
Confirming the identity, structure, and purity of the synthesized 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is paramount. A multi-technique approach is required for unambiguous characterization.
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the product.
¹H NMR: The proton spectrum provides information on the chemical environment of each proton. For the tetrahydrothiophene ring, the protons will appear as complex multiplets due to spin-spin coupling.[4] The chemical shifts of the protons on the carbons bearing the hydroxyl (H-C3) and amino (H-C4) groups are particularly diagnostic, typically appearing in the 3.5-4.5 ppm range. The protons on the sulfone-adjacent carbons (C2 and C5) will be shifted downfield.
¹³C NMR: The carbon spectrum will show four distinct signals for the four carbons of the sulfolane ring. The carbons attached to the electronegative oxygen (C3) and nitrogen (C4) atoms will be downfield, typically in the 60-80 ppm range.
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for definitive assignment and stereochemical analysis.
COSY confirms proton-proton coupling networks.
HSQC correlates protons directly to their attached carbons.
HMBC identifies long-range proton-carbon correlations, confirming the overall carbon skeleton.
NOESY is essential for determining the stereochemistry. For the cis isomer, a spatial correlation (NOE) will be observed between the protons at C3 and C4. This correlation will be absent in the trans isomer.[2]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is a unique molecular fingerprint.[5]
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region indicate the primary amine.
S=O Stretch: Two strong, distinct absorption bands are expected for the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).
C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the ring.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition.
Technique: Electrospray ionization (ESI) is well-suited for this polar molecule. The spectrum will typically show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 152.0376.[6]
Elemental Analysis
Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the empirical formula C₄H₉NO₃S.
Experimental Validation: The experimentally determined values should be within ±0.4% of the calculated values to confirm the purity of the isolated compound.[7]
Summary of Characterization Data
The following table summarizes the expected analytical data for 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Technique
Parameter
Expected Value / Observation
¹H NMR
Chemical Shift (δ)
Multiplets between 2.5 - 4.5 ppm. Specific shifts depend on solvent and stereoisomer.
¹³C NMR
Chemical Shift (δ)
Four signals, with C-O and C-N carbons typically in the 60-80 ppm range.
This guide provides a foundational framework for the synthesis and rigorous characterization of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. The outlined epoxide ring-opening strategy is a direct and viable route, although careful attention must be paid to the potential formation of stereoisomers. The comprehensive characterization workflow, leveraging NMR, IR, and MS, ensures the unambiguous structural confirmation and purity assessment necessary for advancing this valuable building block into drug development pipelines. Mastery of these protocols will enable researchers to reliably produce and validate this compound, facilitating the exploration of its potential in creating next-generation therapeutics.
References
Zarovnaya, I.S., Dul'nev, P.G., & Pal'chikov, V.A. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 51(8), 1199–1201.
PubChem. (n.d.). 4-aminotetrahydrothiophene-3-ol 1,1-dioxide. National Center for Biotechnology Information.
Pal'chikov, V.A., Zarovnaya, I.S., & Dul'nev, P.G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070. [Link]
Palchykov, V., et al. (2017). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. Journal of Molecular Structure, 1155, 43-51. [Link]
Abraham, R. J., & Thomas, W. A. (1965). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Journal of the Chemical Society (Resumed), 335-338. [Link]
Palchykov, V. (2017). Scheme 1. Literature insights into the aminolysis of 3,4-epoxysulfolane 1. [Image]. ResearchGate. [Link]
Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
An In-Depth Technical Guide to 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Scaffold 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, registered under CAS Number 55261-00-2, is a sulfur-c...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, registered under CAS Number 55261-00-2, is a sulfur-containing heterocyclic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery.[1] Its rigid, saturated sulfolane ring, substituted with both an amino and a hydroxyl group, presents a unique three-dimensional structure. This distinct arrangement of functional groups makes it an attractive building block for creating diverse molecular architectures with potential biological activities. The sulfone moiety, being a strong hydrogen bond acceptor, significantly influences the molecule's polarity and solubility, while the amino and hydroxyl groups provide key points for chemical modification and interaction with biological targets. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, providing a technical resource for researchers working with this and related molecular scaffolds.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide are summarized in the table below, derived from aggregated data sources.[1]
Property
Value
Source
CAS Number
55261-00-2
Molecular Formula
C₄H₉NO₃S
Molecular Weight
151.18 g/mol
Melting Point
192-192.5 °C
Boiling Point
424.1 °C at 760 mmHg
Density
1.514 g/cm³
XLogP3
-2.1
Hydrogen Bond Donor Count
2
Hydrogen Bond Acceptor Count
4
Topological Polar Surface Area
88.8 Ų
The low XLogP3 value indicates a high degree of hydrophilicity, a critical parameter in drug design influencing solubility and pharmacokinetic properties. The presence of multiple hydrogen bond donors and acceptors further underscores its polar nature.
Synthesis Strategies: Constructing the Sulfolane Core
While a definitive, step-by-step protocol for the synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is not extensively documented in readily available literature, its structure suggests plausible synthetic routes based on established methodologies for constructing substituted tetrahydrothiophenes. A logical approach involves the formation of the five-membered ring followed by functional group interconversions.
A potential synthetic pathway could commence from a suitable four-carbon precursor, which can undergo cyclization with a sulfur-containing reagent. Subsequent oxidation of the sulfide to a sulfone, followed by the introduction of the amino and hydroxyl functionalities, would yield the target compound. The stereochemistry of the amino and hydroxyl groups (cis or trans) is a critical aspect of the synthesis, often dictated by the choice of reagents and reaction conditions. Research on related isomeric amino alcohols of the sulfolane series has shown that the reactivity of cis and trans isomers can differ significantly, influencing the outcome of subsequent reactions. For instance, cis-isomers have been shown to react with certain cyclizing agents to form fused ring systems, while trans-isomers may yield open-chain products.
One documented reaction involving a stereoisomer of the title compound, cis-4-amino-tetrahydrothiophen-3-ol 1,1-dioxide, showcases its utility as a synthetic intermediate. In a study published in the Russian Journal of Organic Chemistry, this compound was reacted with an excess of formaldehyde to yield a hexahydrothieno-[3,4-d][2][3]oxazole 5,5-dioxide derivative.[2] This demonstrates the potential of the amino and hydroxyl groups to participate in cyclization reactions to form more complex heterocyclic systems.
A generalized synthetic workflow for substituted tetrahydrothiophene 1,1-dioxides.
Potential Applications in Drug Discovery and Medicinal Chemistry
The tetrahydrothiophene-1,1-dioxide (sulfolane) scaffold is a recognized pharmacophore in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. The presence of the polar sulfone group, combined with the strategically placed amino and hydroxyl functionalities, makes 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide an interesting starting point for the design of novel therapeutic agents.
Research into related aminotetrahydrothiophene 1,1-dioxides has revealed their potential as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[4] STAT3 is a key protein involved in cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. The development of STAT3 inhibitors is, therefore, a significant area of oncology research. The aminotetrahydrothiophene dioxide scaffold provides a rigid core from which substituents can be oriented to interact with the STAT3 protein.
Furthermore, derivatives of tetrahydrothiophene have been explored as acetylcholinesterase (AChE) inhibitors.[5] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The unique geometry of the sulfolane ring can serve as a template for designing molecules that fit into the active site of the AChE enzyme.
The general class of thiophene derivatives has also been investigated for a wide array of other biological activities, including antimicrobial and antifungal properties.[3][6]
Potential therapeutic applications stemming from the core scaffold.
Safety and Handling: A Prudent Approach
As with any chemical substance, proper safety precautions are paramount when handling 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. Based on the GHS classification provided by suppliers, this compound is considered an irritant and may be harmful if swallowed.[1]
P270: Do not eat, drink or smoke when using this product.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P501: Dispose of contents/container to an approved waste disposal plant.
For more detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should always be followed. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion: A Building Block with Untapped Potential
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide represents a valuable and versatile building block for the synthesis of novel and complex molecules. Its unique combination of a rigid sulfolane core and reactive functional groups provides a solid foundation for the exploration of new chemical space in drug discovery. While detailed synthetic protocols and specific biological activity data for this exact compound are emerging, the established chemistry of related analogs points towards significant potential in areas such as oncology and neurodegenerative disease research. As synthetic methodologies become more refined and biological screening broadens, the full potential of this intriguing heterocyclic compound will undoubtedly be further elucidated, paving the way for new discoveries in medicinal chemistry.
References
Zarovnaya, I.S., Dul'nev, P.G., & Pal'chikov, V.A. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 51(8), 1199–1201. [Link]
Shcherbakov, S. V., et al. (2022). Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. Molecules, 27(21), 7531. [Link]
Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070. [Link]
4-aminotetrahydrothiophene-3-ol 1,1-dioxide. PubChem. Retrieved January 16, 2026, from [Link]
Sulfolane. PubChem. Retrieved January 16, 2026, from [Link]
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. Retrieved January 16, 2026, from [Link]
Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives. Polycyclic Aromatic Compounds, 42(5), 2345-2357. [Link]
Chigurupati, S., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 21(6), 847-853. [Link]
Enantioselctive Syntheses of Sulfur Analogues of Flavan-3-Ols. MDPI. Retrieved January 16, 2026, from [Link]
Design, Synthesis, and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved January 16, 2026, from [Link]
Wang, L., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 354(8), 2100067. [Link]
Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI. Retrieved January 16, 2026, from [Link]
Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
Asymmetric Synthesis of Chiral Flavan-3-Ols. PubMed. Retrieved January 16, 2026, from [Link]
Preparation method for 4-amino-3-methylphenol. Google Patents.
The Rising Therapeutic Potential of Novel Tetrahydrothiophene 1,1-Dioxides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Tetrahydrothiophene 1,1-Dioxide Scaffold - A Privileged Structure in Medicinal Chemistry The quest for novel therapeutic agents has led re...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrahydrothiophene 1,1-Dioxide Scaffold - A Privileged Structure in Medicinal Chemistry
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the tetrahydrothiophene 1,1-dioxide, or sulfolane, scaffold has garnered significant attention in recent years. This five-membered sulfur-containing heterocycle, while not naturally occurring, is a readily available and synthetically versatile building block.[1] Its unique physicochemical properties, including high stability, make it an attractive core for the design of diverse bioactive compounds.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of novel tetrahydrothiophene 1,1-dioxides, offering field-proven insights for researchers and drug development professionals. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and the crucial structure-activity relationships that govern their potency and selectivity.
Antioxidant and Anti-inflammatory Activities: Targeting the NRF2-KEAP1 Pathway
A significant body of evidence points to the potent antioxidant and anti-inflammatory properties of novel tetrahydrothiophene 1,1-dioxides, primarily through the activation of the Nuclear Factor Erythroid 2-related factor 2 (NRF2) signaling pathway.
Mechanism of Action: Non-Electrophilic NRF2 Activation
Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.
Certain 3-aminotetrahydrothiophene 1,1-dioxides have been identified as potent, non-electrophilic activators of this pathway.[4] Unlike canonical NRF2 activators that react directly with cysteine residues on KEAP1, these compounds are thought to modulate the pathway indirectly. One proposed mechanism involves the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[4] Inhibition of PGK1 leads to the accumulation of methylglyoxal (MGO), a reactive dicarbonyl species that can then modify KEAP1, leading to NRF2 release and activation.[4] This non-electrophilic activation strategy is an attractive therapeutic approach for targeting diseases associated with oxidative stress and inflammation, potentially with an improved safety profile.[4]
The anti-inflammatory effects of NRF2 activation are well-documented. By upregulating antioxidant and detoxification enzymes, NRF2 activation can mitigate the pro-inflammatory signaling cascades, such as the NF-κB pathway. This leads to a reduction in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[5]
Figure 1: Mechanism of NRF2 Activation and Anti-inflammatory Effect.
Structure-Activity Relationship (SAR) Insights
Systematic studies on 3-aminotetrahydrothiophene 1,1-dioxides have revealed key structural features essential for their NRF2-activating potential.[4]
The Bis-sulfone Core: The presence of the sulfone group is critical for activity. Replacement of the sulfone with a ketone or an amide group leads to a significant decrease or complete loss of ARE-inducing activity.[6]
Aminoalkyl Substituents: Fine-tuning of the aminoalkyl moiety can significantly impact both potency and efficacy. For instance, the introduction of a 3,3,3-trifluoropropylamine substituent has been shown to enhance efficacy without significant cytotoxicity.[6]
This assay is a robust method to screen for and characterize NRF2 activators.
Principle:
This cell-based assay utilizes a stable cell line expressing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of the NRF2 pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Step-by-Step Methodology:
Cell Culture: Maintain AREc32 cells (a human breast cancer cell line stably transfected with an ARE-luciferase reporter construct) in appropriate growth medium.
Cell Seeding: Seed the cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.
Compound Treatment: Prepare serial dilutions of the test tetrahydrothiophene 1,1-dioxide derivatives. Add the compounds to the cells and include appropriate positive (e.g., sulforaphane) and negative (vehicle) controls.
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) to allow for NRF2 activation and luciferase expression.
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., from a parallel MTT or CellTiter-Glo assay) to account for any cytotoxic effects of the compounds. Express the results as fold induction over the vehicle control.
Anticancer Activity: A Multi-pronged Attack on Tumor Cells
Novel tetrahydrothiophene 1,1-dioxides have demonstrated promising anticancer activity through various mechanisms, positioning them as a versatile scaffold for the development of new oncology drugs.
Mechanisms of Anticancer Action
The anticancer effects of these compounds are not limited to a single mode of action but rather a combination of mechanisms that disrupt cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization: Certain thiophene derivatives have been shown to inhibit tubulin polymerization, a clinically validated anticancer strategy.[7][8] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[9]
Kinase Inhibition: The thiophene scaffold has been successfully incorporated into molecules that function as kinase inhibitors.[5] Specific derivatives have shown inhibitory activity against kinases involved in cancer cell signaling pathways, such as STAT3.[10][11]
Induction of Apoptosis: Many tetrahydrothiophene derivatives induce apoptosis in cancer cells, as evidenced by the activation of caspases 3 and 7.[7] This programmed cell death is a crucial mechanism for eliminating cancerous cells.
Figure 2: Multifaceted Anticancer Mechanisms.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.
Principle:
This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12]
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the tetrahydrothiophene 1,1-dioxide derivatives for a specified duration (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Sulfur-containing heterocycles, including tetrahydrothiophene derivatives, have shown promise in this area.[13]
Mechanism of Antimicrobial Action
The precise mechanisms by which tetrahydrothiophene 1,1-dioxides exert their antimicrobial effects are still under investigation, but several possibilities exist. Some thiophene derivatives have been shown to disrupt bacterial cell membrane integrity.[14] Others may inhibit essential bacterial enzymes or interfere with key metabolic pathways. For example, some thiophenyl-substituted pyrimidine derivatives have been found to inhibit FtsZ polymerization, a crucial step in bacterial cell division.[15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the in vitro antimicrobial susceptibility of a compound.
Principle:
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism after a specified incubation period.[6]
Step-by-Step Methodology:
Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
Compound Dilution: Prepare two-fold serial dilutions of the tetrahydrothiophene 1,1-dioxide derivatives in a 96-well microtiter plate containing appropriate broth medium.
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth can be subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Enzyme Inhibition: A Target-Specific Approach
The tetrahydrothiophene 1,1-dioxide scaffold can be tailored to inhibit specific enzymes, offering a targeted approach to disease treatment. As mentioned, these compounds have been investigated as inhibitors of kinases such as STAT3 and PGK1.[4][10][11] Additionally, thiophene derivatives have been synthesized and evaluated as inhibitors of other enzymes, including acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease.[16] The specific enzyme inhibitory profile will depend on the nature and position of the substituents on the tetrahydrothiophene 1,1-dioxide core.
Conclusion and Future Directions
Novel tetrahydrothiophene 1,1-dioxides represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, and their multifaceted mechanisms of action offer therapeutic potential in oncology, inflammatory diseases, and infectious diseases. The ability of certain derivatives to act as non-electrophilic activators of the NRF2 pathway is particularly noteworthy, suggesting a potential for a favorable safety profile.
While in vitro studies have demonstrated significant promise, further preclinical development is warranted. In vivo studies in relevant animal models are crucial to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.[17] To date, no clinical trials have been registered specifically for novel tetrahydrothiophene 1,1-dioxide derivatives. However, the extensive preclinical data being generated for this class of compounds may pave the way for future clinical investigations. The continued exploration of the structure-activity relationships and the identification of specific molecular targets will be instrumental in optimizing the therapeutic potential of this privileged scaffold.
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A Guide to the Spectroscopic Characterization of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
Abstract This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, a key heterocyclic building block in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a comprehensive, predictive guide to its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's structural and analytical characteristics. All theoretical data is supported by established principles and validated through references to authoritative sources.
Introduction and Molecular Structure Analysis
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a bifunctional heterocyclic compound featuring a saturated five-membered sulfolane ring. The high polarity and hydrogen bonding capabilities imparted by the sulfone, hydroxyl, and amino groups make it a valuable scaffold for creating compounds with specific physicochemical properties. Accurate characterization of this molecule is paramount for its effective use in synthesis and for the unambiguous identification of its derivatives.
The core structure contains several key features that will define its spectroscopic output:
A sulfone group (SO₂) , which acts as a strong electron-withdrawing group, significantly influencing the chemical shifts of adjacent protons and carbons.
A secondary alcohol (-CHOH) and a primary amine (-CHNH₂) , both of which introduce stereocenters and provide characteristic signals in IR and NMR spectroscopy.
A saturated tetrahydrothiophene ring, which gives rise to signals in the aliphatic region of NMR spectra.
To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the carbon and hydrogen atoms.
Caption: Figure 1: Molecular Structure and Atom Numbering of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the analysis of substituent effects and data from related sulfolane structures.[1][2][3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons on the tetrahydrothiophene ring. The electron-withdrawing sulfone group will cause all ring protons to be deshielded, shifting them downfield compared to a simple thiolane.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale
H3, H4
~3.5 - 4.5
Multiplet (m)
JH3-H4 ≈ 4-8 Hz (cis/trans dependent)
These protons are attached to carbons bearing electronegative oxygen and nitrogen atoms, causing significant downfield shifts. The exact shift and coupling will depend on the stereochemistry (cis/trans).
H2, H5
~3.0 - 3.8
Multiplet (m)
Complex
These methylene protons are adjacent to the strongly deshielding sulfone group. They will appear as complex multiplets due to coupling with each other (geminal) and with the neighboring H3 and H4 protons (vicinal).
OH, NH₂
Variable (~1.5 - 5.0)
Broad Singlet (br s)
None
These are exchangeable protons. Their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as broad signals that may disappear upon addition of D₂O.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments. As with the proton spectrum, the sulfone group will have a notable deshielding effect on the ring carbons.
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C3, C4
~60 - 75
These carbons are bonded to electronegative oxygen and nitrogen, respectively, resulting in significant downfield shifts. Their exact positions will be influenced by the final conformation and stereochemistry.
C2, C5
~50 - 60
These carbons are adjacent to the electron-withdrawing sulfone group, which causes a strong deshielding effect, shifting them significantly downfield from typical alkane carbons. Data from sulfolane itself shows these carbons around 52 ppm.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The spectrum of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide will be dominated by absorptions from the O-H, N-H, and S=O bonds.
The O-H stretching band is expected to be broad due to intermolecular hydrogen bonding.[6][7]
The N-H stretch of the primary amine should appear as a characteristic doublet, superimposed on the broad O-H band.[8][9] This is a key diagnostic feature to distinguish it from a secondary amine.
The two strong, sharp peaks for the S=O stretching are the most definitive indication of the sulfone group.[10] Their precise location confirms the oxidation state of the sulfur atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI) is advisable to preserve the molecular ion.
Predicted MS Data (ESI):
Molecular Formula: C₄H₉NO₃S
Molecular Weight: 151.18 g/mol
Predicted Molecular Ion (Positive ESI, [M+H]⁺): m/z 152.0376
Predicted Molecular Ion (Negative ESI, [M-H]⁻): m/z 150.0230
Key Fragmentation Pathways:
The molecular ion is expected to undergo fragmentation through characteristic pathways for amino alcohols and cyclic sulfones.
Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, leading to a fragment at m/z 134.0276.[11]
Loss of Ammonia ([M+H - NH₃]⁺): Fragmentation involving the amine group could lead to a fragment at m/z 135.0111.
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the amine or alcohol is a common pathway. For instance, cleavage of the C3-C4 bond can lead to various smaller fragments.[11]
Loss of SO₂: Cleavage of the robust tetrahydrothiophene ring can result in the loss of sulfur dioxide (SO₂), a neutral loss of ~64 amu. This is a characteristic fragmentation for sulfones.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
NMR Sample Preparation (for Solution-State NMR)
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often a good starting point for polar, multifunctional compounds.
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[2]
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[3]
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Analysis: Insert the sample into the NMR spectrometer and proceed with instrument tuning, locking, and shimming before data acquisition.
IR Sample Preparation (KBr Pellet Method)
This method is ideal for acquiring the IR spectrum of a solid sample.
Material Preparation: Gently grind a small amount (1-2 mg) of the sample with an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
Mixing: Thoroughly grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of this mixture.
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture. Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.
Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the transparent or translucent KBr pellet.
Analysis: Mount the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a pure KBr pellet should also be run for correction.
Mass Spectrometry Sample Preparation (ESI-MS)
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol, acetonitrile, or water.
Working Solution: Dilute the stock solution significantly. A typical final concentration for ESI-MS is in the low µg/mL to ng/mL range. A 1:100 dilution of the stock solution is a good starting point.
Solvent System: The final solution should be in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
Filtration: Ensure the final sample is free of particulates by filtering it through a 0.22 µm syringe filter if necessary.
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system at a low flow rate (e.g., 5-20 µL/min).
Spectroscopic Analysis Workflow
The logical flow for a comprehensive characterization of a novel compound like 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is outlined below.
Caption: A typical workflow for spectroscopic analysis, starting with mass and functional group confirmation, followed by detailed structural elucidation using 1D and 2D NMR techniques.
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The Multifaceted Mechanisms of Action of Aminotetrahydrothiophene Derivatives: A Technical Guide
Introduction: The Therapeutic Potential of a Versatile Scaffold The aminotetrahydrothiophene scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with signi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Therapeutic Potential of a Versatile Scaffold
The aminotetrahydrothiophene scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across a spectrum of diseases. These compounds have demonstrated a remarkable ability to interact with various biological targets, leading to their investigation for neurological disorders, inflammatory conditions, and cancer.[1][2][3] This in-depth technical guide will elucidate the core mechanisms of action of aminotetrahydrothiophene derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore their interactions with key enzymes and receptors, detail the experimental methodologies used to characterize these interactions, and present the structure-activity relationships that govern their biological effects.
Core Mechanisms of Action
Aminotetrahydrothiophene derivatives exert their biological effects through several distinct and sometimes overlapping mechanisms. The three primary modes of action that have been extensively characterized are:
Inhibition of Monoamine Oxidase (MAO) Enzymes
Modulation of Dopamine Receptors
Activation of the NRF2 Antioxidant Response Pathway
This guide will delve into each of these mechanisms, providing a detailed understanding of the molecular interactions and downstream cellular consequences.
Monoamine Oxidase (MAO) Inhibition: A Key to Neuromodulation
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1] Inhibition of MAO enzymes can increase the synaptic availability of these neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[2][4]
Isoform Selectivity and Reversibility
Aminotetrahydrothiophene derivatives have been identified as potent inhibitors of both MAO-A and MAO-B.[5] The selectivity for a particular isoform is often governed by the substitution pattern on the aminotetrahydrothiophene core. Structure-activity relationship (SAR) studies have shown that specific substituents can confer a high degree of selectivity for MAO-B over MAO-A, which is a desirable characteristic for the treatment of Parkinson's disease to avoid the "cheese effect" associated with non-selective MAO inhibitors.[6][7]
The nature of the inhibition can be either reversible or irreversible. Irreversible inhibitors, such as the acetylenic inhibitors clorgyline and deprenyl, form a covalent bond with the FAD cofactor of the enzyme.[5] In contrast, many aminotetrahydrothiophene derivatives act as reversible, competitive inhibitors.[7] This reversibility can offer a better safety profile.
Signaling Pathway of MAO Inhibition
The inhibition of MAO by aminotetrahydrothiophene derivatives leads to a cascade of downstream effects. By preventing the breakdown of monoamine neurotransmitters, these compounds increase their concentration in the synaptic cleft, leading to enhanced neurotransmission.
Figure 1: Mechanism of MAO Inhibition by Aminotetrahydrothiophene Derivatives.
Experimental Protocol: MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of aminotetrahydrothiophene derivatives against MAO-A and MAO-B.[1]
Materials:
Recombinant human MAO-A and MAO-B enzymes
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Pargyline or Selegiline (selective MAO-B inhibitors, positive control)
Test aminotetrahydrothiophene derivatives
96-well black microplates
Procedure:
Prepare Reagent Solutions:
Prepare stock solutions of substrates, Amplex® Red, HRP, and positive controls in appropriate solvents (e.g., water or DMSO).
Prepare serial dilutions of the test aminotetrahydrothiophene derivatives.
Assay Reaction:
To each well of the 96-well plate, add the following in order:
MAO Assay Buffer
Test compound or positive control
MAO-A or MAO-B enzyme
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
Initiate Reaction:
Prepare a working solution of Amplex® Red, HRP, and p-Tyramine in MAO Assay Buffer.
Add the working solution to each well to start the enzymatic reaction.
Measurement:
Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points using a microplate reader.
Data Analysis:
Calculate the rate of reaction for each concentration of the test compound.
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the logarithm of the inhibitor concentration.
Dopamine Receptor Modulation: A Focus on D2 Agonism
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system and play a crucial role in motor control, motivation, and reward.[8] They are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[9] Several aminotetrahydrothiophene derivatives have been identified as potent dopamine receptor agonists, with a particular emphasis on the D2 receptor.[10][11]
Receptor Subtype Selectivity and Functional Activity
The affinity and functional activity of aminotetrahydrothiophene derivatives at dopamine receptors are highly dependent on their chemical structure.[11] Many derivatives exhibit high selectivity for the D2 receptor over the D1 receptor.[10] The functional response can range from full agonism to partial agonism. Partial agonists are of particular interest as they can provide a modulatory effect on dopaminergic neurotransmission, potentially offering a better side-effect profile compared to full agonists.[11]
Signaling Pathway of Dopamine D2 Receptor Agonism
Activation of the D2 receptor by an aminotetrahydrothiophene agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including ion channel activity and gene expression.
Figure 2: Dopamine D2 Receptor Agonism by Aminotetrahydrothiophene Derivatives.
This protocol describes a classic method to determine the binding affinity (Ki) of aminotetrahydrothiophene derivatives for the dopamine D2 receptor.[12]
Materials:
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)
Radioligand specific for the D2 receptor (e.g., [3H]Spiperone or [3H]Raclopride)
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
Unlabeled competitor (e.g., Haloperidol or Spiperone) for determining non-specific binding
Test aminotetrahydrothiophene derivatives
Glass fiber filters
Scintillation cocktail and a scintillation counter
Procedure:
Assay Setup:
In test tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test aminotetrahydrothiophene derivative or the unlabeled competitor.
Incubation:
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Filtration:
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
Quantification:
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Determine the IC50 value from the resulting sigmoidal curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NRF2 Pathway Activation: A Non-Electrophilic Approach
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a central role in the cellular antioxidant response.[13] Under basal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.[13] Upon exposure to oxidative stress or electrophilic compounds, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes.[14] Some aminotetrahydrothiophene derivatives have been shown to activate the NRF2 pathway through a non-electrophilic mechanism.[15][16]
The Keap1-Nrf2 Signaling Axis
The activation of NRF2 by these aminotetrahydrothiophene derivatives involves the disruption of the NRF2-KEAP1 interaction.[16] This allows NRF2 to accumulate in the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, which include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17]
Figure 3: NRF2 Pathway Activation by Aminotetrahydrothiophene Derivatives.
Experimental Protocol: NRF2 Nuclear Translocation by Western Blot
This protocol is used to qualitatively and semi-quantitatively assess the activation of the NRF2 pathway by measuring the amount of NRF2 in the nucleus.[18]
Materials:
Cell line of interest (e.g., HepG2 or RAW 264.7)
Cell culture medium and supplements
Test aminotetrahydrothiophene derivatives
Positive control (e.g., sulforaphane)
Nuclear and cytoplasmic extraction buffers
Protein assay kit (e.g., BCA)
SDS-PAGE gels and electrophoresis apparatus
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-NRF2 and anti-Lamin B (nuclear marker)
HRP-conjugated secondary antibody
Chemiluminescent substrate and imaging system
Procedure:
Cell Treatment:
Seed cells and allow them to adhere overnight.
Treat the cells with various concentrations of the aminotetrahydrothiophene derivative or positive control for a specified time.
Nuclear and Cytoplasmic Fractionation:
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.
Protein Quantification:
Determine the protein concentration of the nuclear extracts using a protein assay.
Western Blotting:
Separate equal amounts of nuclear protein extracts by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-NRF2 antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis:
Re-probe the membrane with an anti-Lamin B antibody to confirm equal loading of nuclear proteins.
Quantify the band intensities to determine the relative increase in nuclear NRF2 levels upon treatment.
Data Presentation: A Quantitative Overview
The following tables summarize the biological activities of representative aminotetrahydrothiophene derivatives across the different mechanisms of action.
Conclusion: A Scaffold of Diverse Therapeutic Promise
Aminotetrahydrothiophene derivatives represent a versatile and promising class of compounds with a rich and diverse pharmacology. Their ability to potently and often selectively interact with key biological targets such as monoamine oxidases, dopamine receptors, and the NRF2 pathway underscores their potential for the development of novel therapeutics for a range of human diseases. The in-depth understanding of their mechanisms of action, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design and optimization of future drug candidates based on this remarkable scaffold. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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Mak KK, Shiming Z, et al. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen. 2022;11(10):e202200181.
Herraiz T. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods Mol Biol. 2023;2708:241-255.
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Bio-Techne. Monoamine Oxidase Assay Kit. Accessed January 16, 2026.
Padyana A, et al. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE)
Mak KK, Shiming Z, et al. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. Accessed January 16, 2026.
National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Accessed January 16, 2026.
RayBiotech. Human NRF2 Transcription Factor Activity Assay Kit. Accessed January 16, 2026.
Labome. Receptor-Ligand Binding Assays. Accessed January 16, 2026.
Hübner H. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Friedrich-Alexander-Universität Erlangen-Nürnberg; 2004.
ResearchGate. Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse... Accessed January 16, 2026.
Beaulieu M, et al. N,N-disubstituted 2-aminotetralins Are Potent D-2 Dopamine Receptor Agonists. Eur J Pharmacol. 1984;105(1-2):15-21.
Kumar A, et al. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. Eur J Med Chem. 2018;157:120-132.
Youdim MB, et al. Selective MAO A and B inhibitors: their mechanism of action and pharmacology.
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Finberg JP, Youdim MB. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Front Pharmacol. 2016;7:340.
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Ueberham E, Ueberham M. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Front Pharmacol. 2021;12:718199.
Pajouhesh H, et al. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Antioxidants (Basel). 2022;11(10):1992.
Kalani MY, et al. Investigation of D1 Receptor–Agonist Interactions and D1/D2 Agonist Selectivity Using a Combination of Pharmacophore and Receptor Homology Modeling. J Med Chem. 2004;47(22):5493-502.
Fu W, et al. Dopamine D1 Receptor Agonist and D2 Receptor Antagonist Effects of the Natural Product (−)–Stepholidine: Molecular Modeling and Dynamics Simulations. J Chem Inf Model. 2010;50(1):111-23.
Howes O, et al. The trace amine-associated receptor 1 agonists – non-dopaminergic antipsychotics or covert modulators of D2 receptors?.
Kim D, et al. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Int J Mol Sci. 2023;24(13):10705.
In silico drug-likeness prediction of sulfolane-based compounds.
An In-Depth Technical Guide to the In Silico Drug-Likeness Prediction of Sulfolane-Based Compounds Introduction: Navigating Novel Chemical Space The relentless pursuit of novel therapeutics has pushed drug discovery into...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the In Silico Drug-Likeness Prediction of Sulfolane-Based Compounds
Introduction: Navigating Novel Chemical Space
The relentless pursuit of novel therapeutics has pushed drug discovery into increasingly diverse and complex chemical spaces. While this exploration yields compounds with unique pharmacological activities, it also presents significant challenges in ensuring they possess the necessary properties to become successful drugs. The concept of "drug-likeness" has become a cornerstone of early-stage research, aiming to identify and eliminate compounds with unfavorable characteristics long before they enter costly clinical trials. The ability to predict these properties in silico—through computational modeling—is paramount for reducing late-stage attrition and optimizing resource allocation.[1]
This guide focuses on a specific and increasingly relevant class of molecules: sulfolane-based compounds. The sulfolane moiety, a five-membered heterocyclic sulfone, offers a unique combination of properties, including high polarity, chemical stability, and the ability to act as a polar aprotic solvent in synthesis.[2][3][4] These same characteristics, however, can make traditional drug-likeness assessments challenging. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust in silico drug-likeness predictions for this unique chemical class, moving beyond simple filters to a holistic, evidence-based evaluation.
Section 1: The Sulfolane Scaffold: A Unique Challenge for Drug-Likeness Prediction
The predictive power of any in silico model is contingent on its applicability to the chemical space being investigated. Sulfolane derivatives present a distinct profile that warrants a tailored analytical approach. The core of the challenge lies in the physicochemical dichotomy of the scaffold itself: a highly polar sulfone group (SO₂) constrained within a non-polar, four-carbon aliphatic ring.[2][5]
This structure imparts several key properties:
High Polarity and Dipole Moment: The sulfone group creates a significant dipole moment, making sulfolane and its derivatives highly polar.[6] This can influence solubility, interactions with biological targets, and metabolic pathways.
Hydrogen Bond Acceptors: The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors, a key parameter in many drug-likeness rules.[7]
Chemical and Thermal Stability: The sulfolane ring is remarkably stable, a trait beneficial for synthesis and shelf-life but one that can impact metabolic breakdown.[5][8]
These intrinsic properties mean that sulfolane-based compounds may naturally approach or exceed the thresholds of common rule-based filters, such as Lipinski's Rule of Five.[7][9] A rigid application of such rules could lead to the premature rejection of promising candidates. Therefore, a more sophisticated, multi-parameter framework is not just beneficial—it is essential for an accurate assessment.
Section 2: A Validated Three-Pillar Framework for In Silico Assessment
To address the complexities of the sulfolane scaffold, we propose a three-pillar framework. This approach ensures that a compound is evaluated not just on its static properties but also on its simulated journey through the body and its potential for adverse effects. Each pillar is supported by a self-validating system, where the reliability and applicability domain of the predictive models are considered integral to the result.
Causality: The foundational physicochemical properties of a molecule govern its behavior in a biological environment. They dictate solubility, the ability to cross membranes, and the nature of its interaction with protein targets. This pillar establishes the fundamental "starting point" for a potential drug.
The most widely recognized guideline is Christopher Lipinski's "Rule of Five," which observes that most orally active drugs are relatively small and moderately lipophilic.[7][9][10] However, it is critical to treat this as a guideline, not an immutable law, as many successful drugs are known exceptions.[10][11] Beyond Lipinski's rule, other descriptors provide a more nuanced picture.
Table 1: Key Physicochemical Descriptors for Drug-Likeness
Parameter
Generally Favorable Range
Rationale
Molecular Weight (MW)
< 500 Da
Influences size, diffusion, and absorption. Larger molecules may have poor permeability.[12]
LogP (Octanol/Water Partition)
< 5
A measure of lipophilicity. Too high a value can lead to poor solubility and high metabolic turnover.[9]
H-Bond Donors (HBD)
≤ 5
The number of N-H and O-H bonds. Excess donors can hinder membrane permeability.[7]
H-Bond Acceptors (HBA)
≤ 10
The number of N and O atoms. Excess acceptors can hinder membrane permeability.[7]
Topological Polar Surface Area (TPSA)
< 140 Ų
Sum of surfaces of polar atoms. Correlates with membrane permeability and transport.
Rotatable Bonds
≤ 10
A measure of molecular flexibility. High flexibility can lead to poor oral bioavailability.
Aqueous Solubility (LogS)
> -4
Poor solubility is a major hurdle for drug absorption and formulation.
Experimental Protocol 1: Physicochemical Analysis using SwissADME
The SwissADME web server is a robust, free-to-use tool that provides a comprehensive analysis of these foundational properties.[13][14][15][16]
Methodology:
Navigate to the SwissADME website: Access the tool at ]">http://www.swissadme.ch.[14]
Input Compound Structure:
Locate the main input box.
Enter the structure of your sulfolane-based compound. The most common method is using the SMILES (Simplified Molecular-Input Line-Entry System) format. Alternatively, you can use the built-in molecular editor to draw the structure.
For a list of compounds, enter one SMILES string per line.
Execute Analysis: Click the "Run" button to initiate the calculation.
Interpret Results:
The results page will display a table for each submitted molecule.
Locate the "Physicochemical Properties" section. Here you will find calculated values for MW, LogP, TPSA, and other descriptors.
Check the "Lipophilicity" section for consensus LogP values from multiple predictive models.
In the "Water Solubility" section, find the calculated LogS value and its corresponding qualitative solubility class.
Examine the "Drug-likeness" section to see which rules (Lipinski, Ghose, Veber, etc.) are violated, if any. This provides a quick reference but should not be the sole basis for a decision.
Causality: A potent molecule is useless if it cannot reach its target in sufficient concentration and duration.[14] This pillar simulates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound, predicting its path through the body. Computational ADMET screening is crucial for identifying potential liabilities early in the drug discovery process.[17][18][19]
Key ADME endpoints to consider include:
Absorption: Prediction of Human Intestinal Absorption (HIA) and Caco-2 cell permeability.
Distribution: Blood-Brain Barrier (BBB) permeation is critical for CNS targets and a liability for peripherally acting drugs.
Metabolism: Cytochrome P450 (CYP) enzymes are major players in drug metabolism. Predicting inhibition of key isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) is vital to foresee potential drug-drug interactions.
Efflux: Determining if a compound is a substrate of P-glycoprotein (P-gp), a major efflux pump, can predict issues with bioavailability and cellular accumulation.
Experimental Protocol 2: Comprehensive ADME Modeling using SwissADME
SwissADME provides robust models for key pharmacokinetic properties, including the highly intuitive "BOILED-Egg" diagram.[13][16][20]
Methodology:
Follow Steps 1-3 from Protocol 1.
Interpret ADME Results on the Results Page:
Pharmacokinetics Section:
Examine the "GI absorption" prediction (High or Low).
Check the "BBB permeant" prediction (Yes or No).
Note if the compound is predicted to be a "P-gp substrate" (Yes or No).
Review the predictions for inhibition of the five major CYP isoforms. A "Yes" indicates a potential for drug-drug interactions.
BOILED-Egg Diagram:
Scroll down to the graphical outputs. The "Bioavailability Radar" provides a quick visual of drug-likeness.
Locate the BOILED-Egg diagram. This is a scatter plot of LogP versus TPSA.
The white region represents the area with the highest probability of passive absorption by the gastrointestinal tract.
The yellow region (yolk) represents the area with the highest probability of brain penetration.
Points colored blue are predicted to be effluxed by P-gp, while red points are not. This single graph provides a powerful, integrated view of passive absorption and distribution.
Causality: The primary mandate in drug development is patient safety. Identifying potential toxicity risks in silico is a critical step to prevent wasted resources on compounds that will ultimately fail due to safety concerns. This is particularly important for novel scaffolds where toxicological data may be sparse.
For sulfolane-based compounds, it is prudent to assess general toxicological endpoints as well as any specific concerns related to organosulfur compounds.[21][22] Key endpoints include:
Mutagenicity: The potential to cause genetic mutations, often predicted using models based on the Ames test.
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The potential to cause liver damage.
Skin Sensitization: The potential to cause an allergic skin reaction.
Experimental Protocol 3: Toxicity Prediction using VEGA-QSAR
VEGA (Virtual evaluation of chemical properties and toxicity) is a free and open-source platform that provides a suite of well-validated QSAR models for regulatory toxicology.[23][24][25][26][27] A key feature of VEGA is its focus on the "Applicability Domain" of the model, which provides a measure of confidence in the prediction.
Methodology:
Access VEGA: Download the standalone application or use the online web portal at [Link].
Input Structure:
Load the molecule into the software, typically by providing a SMILES string or drawing the structure.
Select Models:
Choose the toxicological endpoints of interest. For a baseline assessment, select:
Mutagenicity (Ames test) model
Carcinogenicity (e.g., FDA) model
Developmental Toxicity model
Skin Sensitization model
Run Predictions: Execute the models for the input compound.
Interpret Results with Self-Validation:
For each endpoint, VEGA will provide a qualitative prediction (e.g., "MUTAGEN" or "NON-MUTAGEN").
Crucially, examine the "Assessment" or "Applicability Domain Index (ADI)". This is the self-validating component. An ADI close to 1 indicates high confidence, as the test compound is very similar to the compounds used to train the model. A low ADI suggests the prediction should be treated with caution.
VEGA also shows the most similar compounds from the training set, allowing you to manually inspect the evidence supporting the prediction. This transparent approach is a hallmark of a trustworthy protocol.
Section 3: Integrated Analysis and Data Visualization
Data from the three pillars must be synthesized to form a coherent profile of the compound's drug-likeness. This involves moving from individual data points to a holistic understanding, best achieved through integrated workflows and visualizations.
Overall In Silico Drug-Likeness Workflow
The following diagram illustrates the integrated workflow, combining the three pillars into a logical progression from foundational properties to safety assessment.
Caption: Integrated workflow for sulfolane drug-likeness prediction.
Logical Framework for Decision-Making
The output of the workflow is not a simple pass/fail grade but a detailed profile that informs a strategic decision: advance the compound ("Go"), abandon it ("No-Go"), or modify its structure to improve its properties ("Optimize").
Exploring the Stereochemistry of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
An In-depth Technical Guide Abstract The tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold is a privileged structural motif in medicinal chemistry, valued for its metabolic stability and ability to engage in specific...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide
Abstract
The tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold is a privileged structural motif in medicinal chemistry, valued for its metabolic stability and ability to engage in specific hydrogen bonding interactions. The introduction of amino and hydroxyl functional groups, as seen in 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, creates a molecule of significant stereochemical complexity and therapeutic potential. This guide provides a comprehensive exploration of the stereochemistry of this compound, addressing its isomeric forms, conformational behavior, strategies for stereoselective synthesis, and modern analytical techniques for the separation and characterization of its stereoisomers. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important molecular framework.
Foundational Stereochemistry: Isomers and Conformations
The molecular structure of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide contains two adjacent chiral centers at the C3 and C4 positions.[1][2] This structural feature gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.
Diastereomeric and Enantiomeric Relationships
The relative orientation of the hydroxyl (-OH) and amino (-NH₂) groups defines the two diastereomeric forms:
cis-isomers: The -OH and -NH₂ groups are on the same face of the tetrahydrothiophene ring. This diastereomer exists as a pair of enantiomers: (3R,4S) and (3S,4R).
trans-isomers: The -OH and -NH₂ groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (3R,4R) and (3S,4S).
The relationship between these four isomers is critical. For instance, the (3R,4R) and (3S,4S) isomers are non-superimposable mirror images (enantiomers), while the (3R,4R) and (3R,4S) isomers are stereoisomers that are not mirror images (diastereomers). This distinction is paramount, as diastereomers possess different physical properties (e.g., melting point, solubility, NMR spectra), making them separable by standard chromatographic techniques, whereas enantiomers require chiral methods for resolution.
Figure 1: Stereoisomeric relationships of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Conformational Analysis
The five-membered tetrahydrothiophene ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to alleviate angle and torsional strain.[3][4] The large, electron-withdrawing sulfone group significantly influences the ring's geometry and the preferred orientation of the C3 and C4 substituents.
The stability of a given conformation is determined by a balance of factors:
Steric Hindrance: The bulky sulfone group creates steric demands. Substituents will preferentially occupy pseudo-equatorial positions to minimize steric clashes.
Torsional Strain: Eclipsing interactions between adjacent substituents are minimized in the puckered conformations.[5]
Intramolecular Hydrogen Bonding: In the cis-isomer, a hydrogen bond can form between the vicinal amino and hydroxyl groups. This interaction can provide significant conformational stabilization, potentially favoring a conformation that might otherwise be sterically disfavored.
Dipole-Dipole Interactions: The polar C-S, S=O, C-O, and C-N bonds create dipole moments that influence conformational preference.
The interplay of these forces means that cis and trans diastereomers exhibit distinct conformational landscapes, which in turn dictates their reactivity and biological profiles.[6] For example, the proximity of the functional groups in the cis-isomer allows for facile formation of cyclic derivatives, a reaction not observed with the trans-isomer.[6][7]
The Imperative of Stereoselective Synthesis
In drug discovery, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Enantiomers frequently exhibit different pharmacodynamic, pharmacokinetic, and toxicological properties.[8] Therefore, the ability to synthesize specific stereoisomers of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is essential for any meaningful pharmacological investigation.
Synthetic Strategies
Approaches to stereocontrolled synthesis can be broadly categorized into two main types:
Diastereoselective Synthesis: These methods aim to control the relative stereochemistry, selectively producing either the cis or trans isomer. This is often achieved by substrate control, where the stereochemistry of the starting material directs the outcome of the reaction.
Enantioselective Synthesis: These more advanced methods control the absolute stereochemistry, yielding a single enantiomer. Common strategies include the use of chiral catalysts, chiral auxiliaries, or starting materials from the "chiral pool".[9]
Figure 2: Conceptual workflow for stereoselective synthesis strategies.
Protocol: Synthesis of cis-4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
The synthesis of the cis-diastereomer is well-documented and often serves as a precursor for further functionalization.[6][7] The following protocol is a representative example based on established literature procedures.
Objective: To synthesize the racemic cis-diastereomer of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Methodology:
Step 1: Epoxidation of Dihydrothiophene 1,1-dioxide.
Dissolve 2,3-dihydrothiophene 1,1-dioxide in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise over 30 minutes, maintaining the temperature at 0 °C. The m-CPBA delivers the epoxide from the less hindered face of the planar starting material.
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
Work up the reaction by washing with aqueous sodium bicarbonate and sodium thiosulfate solutions to yield the crude epoxide intermediate.
Step 2: Regioselective Ring-Opening of the Epoxide.
Dissolve the crude epoxide from Step 1 in an alcohol solvent (e.g., methanol).
Add an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide or sodium azide followed by reduction.
Heat the mixture to reflux and monitor by TLC. The nucleophilic ammonia will attack the epoxide, typically at the less sterically hindered carbon, in an Sₙ2 fashion. This backside attack mechanism inverts the stereocenter at the point of attack, leading to the trans arrangement of the newly formed amino and hydroxyl groups relative to each other, which corresponds to the cis-configuration relative to the ring face.
Upon completion, remove the solvent under reduced pressure.
Step 3: Purification.
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure cis-4-Aminotetrahydrothiophene-3-ol 1,1-dioxide as a crystalline solid.[1]
Analytical Separation and Characterization
The analysis and separation of the stereoisomers of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide are crucial for quality control, enantiomeric purity assessment, and linking specific biological activity to a single isomer.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans diastereomers.
¹H NMR: The protons on C3 and C4 will exhibit different chemical shifts and, most importantly, different scalar coupling constants (³J_HH) in the two diastereomers. Based on the Karplus relationship, the dihedral angle between these protons is different in the cis and trans isomers, leading to predictably different coupling constants. Typically, the ³J_trans coupling constant is larger than the ³J_cis coupling constant.
¹³C NMR: The carbon atoms of the diastereomers exist in different chemical environments, resulting in a unique set of signals for each isomer.
NOESY: 2D Nuclear Overhauser Effect Spectroscopy can confirm the relative stereochemistry. For the cis-isomer, a cross-peak should be observed between the protons on C3 and C4, indicating their spatial proximity. This correlation would be absent or very weak for the trans-isomer.[6]
Table 1: Representative ¹H NMR Data for Distinguishing Diastereomers
Parameter
cis-Isomer (Hypothetical)
trans-Isomer (Hypothetical)
Rationale
H3 Chemical Shift
~4.2 ppm
~3.9 ppm
Different shielding environment.
H4 Chemical Shift
~3.5 ppm
~3.3 ppm
Different shielding environment.
³J_H3-H4
2-5 Hz
7-10 Hz
Reflects smaller dihedral angle in cis vs. trans.
NOESY H3-H4
Strong Correlation
No/Weak Correlation
Protons are on the same face of the ring.
Chiral Separation: Resolving Enantiomers
Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral selector. Chiral chromatography is the most powerful and widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric separation. The method relies on a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral molecule immobilized on the support. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different binding energies, leading to different retention times. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H) are often effective for separating amino alcohols.[10]
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility. By adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte, transient diastereomeric complexes are formed that have different charge-to-size ratios, enabling their separation.[11]
Gas Chromatography (GC): For volatile compounds, GC with a chiral capillary column can provide excellent resolution.[12] The analyte may require derivatization to increase its volatility.
Protocol: Chiral HPLC Method for Enantiomeric Resolution
Objective: To separate the enantiomers of a racemic mixture of cis- or trans-4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Methodology:
Column Selection:
Select a polysaccharide-based Chiral Stationary Phase, such as a Chiralpak® IA or Chiralcel® OD-H column (amylose or cellulose derivatives).
Mobile Phase Preparation:
Prepare an isocratic mobile phase, typically consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution for the amino alcohol analyte.
Instrumentation Setup:
HPLC System: A standard HPLC system with a UV detector.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: ~210 nm (where the molecule absorbs UV light).
Injection Volume: 10 µL.
Analysis:
Dissolve a small amount of the sample in the mobile phase.
Inject the sample onto the column.
Record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.
Optimization:
If separation is not optimal, adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time. The nature of the alcohol modifier can also significantly impact resolution.[10]
Conclusion and Future Outlook
The stereochemistry of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a rich and defining aspect of its chemical identity. The existence of four distinct stereoisomers, each with a unique three-dimensional architecture, necessitates a rigorous and stereocontrolled approach to its synthesis and analysis. As the demand for enantiomerically pure compounds in drug development continues to grow, a thorough understanding of the principles outlined in this guide is indispensable. The 3-aminotetrahydrothiophene 1,1-dioxide scaffold has already shown promise as a modulator of the antioxidant response element (ARE), highlighting its therapeutic potential.[13] Future research will undoubtedly focus on the synthesis of each of the four stereoisomers in high purity to systematically evaluate their individual biological activities, unlocking the full potential of this versatile molecular framework.
References
Zarovnaya, I.S., Dul'nev, P.G., & Pal'chikov, V.A. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 51(8), 1199–1201.
Daniliuc, C.G., & Haufe, G. (2021). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. ResearchGate. Available at: [Link]
Mykhailiuk, P.K. (2020). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 22(15), 5846–5850. Available at: [Link]
Pal'chikov, V.A., Zarovnaya, I.S., & Dul'nev, P.G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070. Available at: [Link]
Belboukhari, N., et al. (2018). Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate. Available at: [Link]
Groleau, R.R., et al. (2024). Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Comprehensive Chirality, 593-631. Available at: [Link]
PubChemLite. (n.d.). 4-aminotetrahydrothiophene-3-ol 1,1-dioxide (C4H9NO3S). PubChemLite. Available at: [Link]
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]
Abdel-Maksoud, M.S., et al. (2021). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. RSC Medicinal Chemistry, 12(9), 1545-1553. Available at: [Link]
University of Calgary. (n.d.). Conformations of Cycloalkanes. chem.ucalgary.ca. Available at: [Link] (This is a representative link for general conformational analysis principles).
Simplifying Synthesis. (2021, June 20). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. Available at: [Link]
Jennings, D.I. (1991). The synthesis of substituted tetrahydrothiophenes by rearrangement of 4-alkenylthiazolidin-2-ones. University of Southampton, Doctoral Thesis. Available at: [Link]
Musil, D., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Available at: [Link]
Robertson, M.J., et al. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Molecules, 27(18), 5945. Available at: [Link]
Fandrick, K.R., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-7. Available at: [Link]
Pal'chikov, V.A. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Preprints.org. Available at: [Link]
Li, Y., et al. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 39(11), 1269-1274. Available at: [Link]
Synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide from butadiene and SO2.
An Application Guide for the Synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide from Butadiene and SO₂ Introduction 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a sulfolane-derived amino alcohol, a class of compo...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for the Synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide from Butadiene and SO₂
Introduction
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a sulfolane-derived amino alcohol, a class of compounds with significant applications in medicinal chemistry and as chiral building blocks in organic synthesis. The sulfolane moiety provides a rigid, polar, and metabolically stable scaffold. This guide provides a comprehensive, three-step synthetic route starting from basic industrial feedstocks: 1,3-butadiene and sulfur dioxide. The pathway involves a cheletropic cycloaddition, an epoxidation, and a nucleophilic epoxide ring-opening.
This document is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles and experimental rationale, reflecting the synthesis of technical accuracy with field-proven insights for researchers and drug development professionals.
Overall Synthetic Pathway
The synthesis proceeds through three distinct stages, beginning with the formation of a stable diene adduct, followed by functionalization of the double bond, and culminating in the introduction of the amino alcohol moiety.
Figure 1: Overall reaction scheme for the synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Part 1: Synthesis of 3-Sulfolene via [4+1] Cheletropic Reaction
Scientific Rationale and Mechanism
The initial step involves the reaction of 1,3-butadiene, a conjugated diene, with sulfur dioxide. This transformation is a classic example of a [4+1] cheletropic reaction, a subclass of pericyclic reactions where two sigma bonds are concertedly formed to a single atom (in this case, sulfur).[1][2] According to Woodward-Hoffmann rules, this thermal reaction is symmetry-allowed and proceeds suprafacially.[1]
The primary product is 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide), a stable, white crystalline solid.[3] This reaction is highly valuable as it effectively 'captures' the gaseous and volatile butadiene into an easily handled solid form. The reaction is reversible; upon heating to high temperatures (typically >100-130°C), 3-sulfolene undergoes a retro-cheletropic reaction to release butadiene and sulfur dioxide.[4][5][6] This property is often exploited to generate butadiene in situ for other reactions, such as the Diels-Alder reaction.[6][7][8][9]
Experimental Protocol
Safety: 1,3-Butadiene is a flammable gas and a suspected carcinogen. Sulfur dioxide is a toxic, corrosive gas. This procedure must be conducted in a well-ventilated fume hood using a high-pressure autoclave by trained personnel.
Reactor Preparation: A high-pressure stainless steel autoclave (e.g., Parr reactor) is charged with a small amount of a polymerization inhibitor, such as hydroquinone or pyrogallol (~0.5 g).[3] This is crucial to prevent the radical polymerization of butadiene under the reaction conditions.
Charging Reagents: The reactor is cooled in a dry ice/acetone bath. A slight excess of liquefied 1,3-butadiene (e.g., 1.2 equivalents) is condensed into the reactor, followed by the condensation of sulfur dioxide (1.0 equivalent).
Reaction Conditions: The autoclave is sealed securely. It is then allowed to warm to room temperature and subsequently heated to approximately 100-130°C.[3] The reaction is typically maintained at this temperature for 30-60 minutes. Alternatively, the reaction can proceed at room temperature over several days.[3]
Work-up and Purification: After cooling to room temperature, the reactor is carefully vented in a fume hood to release any unreacted SO₂ or butadiene. The crude solid product is removed from the reactor. The 3-sulfolene is purified by recrystallization, typically from ethanol or water, to yield a white crystalline solid.
Data Summary: 3-Sulfolene Synthesis
Parameter
Value
Rationale / Notes
Butadiene
1.2 eq
A slight excess ensures complete consumption of SO₂.
The second step is the epoxidation of the carbon-carbon double bond in 3-sulfolene to form 3,4-epoxytetrahydrothiophene-1,1-dioxide (3,4-epoxysulfolane). This is achieved using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). The reaction, known as the Prilezhaev epoxidation, is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene.[10][11]
The mechanism involves the alkene acting as a nucleophile attacking the terminal oxygen of the peroxy acid, while the peroxy acid's proton is transferred to its own carbonyl group in a cyclic transition state. This results in a syn-addition of the oxygen atom, meaning both C-O bonds form on the same face of the original double bond.[10]
Figure 2: Conceptual workflow of the Prilezhaev epoxidation step.
Experimental Protocol
Safety: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in high concentrations. Handle with care, avoid metal spatulas, and perform the reaction behind a safety shield. The reaction can be exothermic.
Dissolution: 3-Sulfolene (1.0 eq) is dissolved in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.[12]
Reagent Addition: The solution is cooled in an ice bath to 0°C. m-CPBA (typically ~77% purity, 1.1-1.3 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Reaction Monitoring: The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is cooled again in an ice bath. The precipitated byproduct, meta-chlorobenzoic acid, is largely removed by filtration. The filtrate is then washed sequentially with a saturated sodium bicarbonate solution (to neutralize remaining acids), a sodium sulfite solution (to quench excess peroxide), and finally with brine.
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 3,4-epoxysulfolane can be further purified by recrystallization (e.g., from ethanol) or column chromatography.
Data Summary: Epoxidation
Parameter
Value
Rationale / Notes
3-Sulfolene
1.0 eq
Substrate for epoxidation.
m-CPBA (~77%)
1.1-1.3 eq
Oxidizing agent; slight excess ensures full conversion.[11][12]
Solvent
Dichloromethane (DCM)
Inert solvent that dissolves both reactants well.
Temperature
0 °C to RT
Controls the exothermic reaction and prevents side reactions.
Work-up
NaHCO₃, Na₂SO₃ washes
Essential to remove acidic byproduct and unreacted peroxide.
Expected Yield
70-85%
Typical yield for m-CPBA epoxidations.
Part 3: Synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
Scientific Rationale and Mechanism
The final step is the nucleophilic ring-opening of the epoxide with ammonia.[13][14] This aminolysis reaction proceeds via an Sₙ2 mechanism.[14] The nucleophile (ammonia) attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond.
In an unstrained, symmetrical epoxide under neutral or basic conditions, the attack occurs at the less sterically hindered carbon. For 3,4-epoxysulfolane, both carbons are sterically similar. The reaction results in a trans-diaxial opening of the epoxide, yielding a product where the newly formed alcohol and amine groups are on opposite faces of the ring. This stereochemical outcome is a hallmark of the Sₙ2-type epoxide opening. Various catalysts, including Lewis acids, can be used to promote this reaction, although with ammonia, thermal conditions are often sufficient.[14][15][16]
Experimental Protocol
Safety: Aqueous ammonia has a pungent odor and is corrosive. The reaction may need to be heated in a sealed vessel, which can build pressure. Use appropriate pressure-rated glassware or a steel reactor.
Reaction Setup: 3,4-Epoxysulfolane (1.0 eq) is placed in a pressure tube or a small autoclave. An excess of concentrated aqueous ammonia (e.g., 28-30%, 10-20 eq) is added. A co-solvent like isopropanol or dioxane can be used to improve solubility.[17]
Reaction Conditions: The vessel is securely sealed and heated to 80-100°C for several hours (e.g., 12-24 h). The reaction progress can be monitored by TLC or LC-MS if feasible.
Work-up: After cooling to room temperature, the vessel is carefully opened in a fume hood. The excess ammonia and solvent are removed under reduced pressure.
Purification: The crude product is a solid or a viscous oil. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol or isopropanol.[18] The final product, 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, should be isolated as a crystalline solid.
Data Summary: Aminolysis
Parameter
Value
Rationale / Notes
3,4-Epoxysulfolane
1.0 eq
The electrophile.
Aqueous Ammonia (28%)
10-20 eq
Acts as both nucleophile and solvent; excess drives the reaction.[17]
The entire process from starting materials to the final product can be visualized as a multi-stage workflow involving reaction, work-up, and purification at each key transformation.
The synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide from butadiene and sulfur dioxide is a robust and logical sequence that builds molecular complexity through fundamental, well-understood reactions. The cheletropic reaction provides an elegant entry into the sulfolene core, which is then functionalized via a reliable epoxidation and subsequent regioselective aminolysis. By carefully controlling the conditions at each stage—managing polymerization in the first step, temperature in the second, and pressure in the third—this valuable amino alcohol building block can be prepared efficiently and in high purity.
References
Mock, W. L. (1970). The Preparation of Monocyclic Sulfolene Building Blocks. Journal of the American Chemical Society, 92(24), 7203-7204. Available at: [Link]
Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition in English, 8(11), 781-853. Available at: [Link]
Azizi, N., & Saidi, M. R. (2003). A mild and efficient synthesis of β-amino alcohols by aminolysis of epoxides promoted by indium tribromide. Tetrahedron, 59(29), 5329-5332. Available at: [Link]
Wikipedia contributors. (2023). Sulfolene. Wikipedia, The Free Encyclopedia. Available at: [Link]
Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(47), 8369-8372. Available at: [Link]
Zhang, J., DeCoste, J. B., & Katz, M. J. (2017). Investigating the cheletropic reaction between sulfur dioxide and butadiene-containing linkers in UiO-66. Canadian Journal of Chemistry, 95(7), 748-751. Available at: [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2008). A mild and efficient method for the synthesis of β-amino alcohols via aminolysis of epoxides using silica-bonded S-sulfonic acid. Monatshefte für Chemie-Chemical Monthly, 139(6), 647-651. Available at: [Link]
Wikipedia contributors. (2023). Cheletropic reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
Chini, M., Crotti, P., & Macchia, F. (1991). Aminolysis of epoxides. The Journal of Organic Chemistry, 56(20), 5939-5942. Available at: [Link]
The Versatile Role of Tetrahydrothiophene-1,1-dioxides in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold Tetrahydrothiophene-1,1-dioxide, commonly known as sulfolane, and its unsaturated counterpart, 3-sulfolene, represent a class of organosulfur compounds with...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
Tetrahydrothiophene-1,1-dioxide, commonly known as sulfolane, and its unsaturated counterpart, 3-sulfolene, represent a class of organosulfur compounds with a remarkable and often underappreciated versatility in organic synthesis.[1][2] Initially developed by Shell Oil Company in the 1960s for industrial applications such as the purification of butadiene and the extraction of aromatic hydrocarbons, their utility has expanded significantly within the realms of academic and pharmaceutical research.[1][2] The unique physicochemical properties imparted by the sulfone functional group—a sulfur atom double-bonded to two oxygen atoms within a five-membered ring—render these compounds not merely as stable, polar aprotic solvents but also as reactive intermediates and precursors for a variety of critical transformations.[3]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the practical applications of tetrahydrothiophene-1,1-dioxides. We will move beyond a cursory overview to provide detailed, field-proven protocols and the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility.
I. Tetrahydrothiophene-1,1-dioxide (Sulfolane) as a High-Performance Solvent
Sulfolane is a colorless, high-boiling (285 °C) liquid that is miscible with both water and hydrocarbons.[1] These properties, stemming from the highly polar sulfone group and the non-polar carbon framework, make it an exceptional solvent for a wide range of chemical reactions.[4]
Key Advantages and Applications:
High Thermal and Chemical Stability: Sulfolane is remarkably stable to strong acids, bases, and high temperatures, making it the solvent of choice for reactions requiring harsh conditions where other polar aprotic solvents like DMSO or DMF might decompose.[3]
Enhanced Reactivity: The strong solvating power of sulfolane for cations, via the sulfone oxygens, increases the nucleophilicity of the corresponding less-solvated anions. This property is particularly advantageous in nucleophilic substitution reactions, such as the synthesis of fluoroaromatics through halogen exchange (Halex process).
Industrial Significance: It is widely used in industrial processes for extractive distillation to separate aromatic compounds from hydrocarbon mixtures and to purify natural gas by removing H₂S, CO₂, and mercaptans.[1][2]
Data Presentation: Physicochemical Properties of Sulfolane
II. 3-Sulfolene: A Stable Precursor for In Situ Generation of 1,3-Dienes in Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, often utilizes gaseous or volatile dienes like 1,3-butadiene, which can be difficult to handle. 3-Sulfolene, a stable, crystalline solid, serves as an elegant solution to this problem by acting as a solid surrogate for 1,3-butadiene.[5][6]
Mechanism: The Cheletropic Extrusion of Sulfur Dioxide
Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction, extruding sulfur dioxide gas and generating 1,3-butadiene in situ.[7][8] This thermally controlled release ensures that the highly reactive diene is consumed by the dienophile as it is formed, minimizing the formation of polymeric byproducts.[7] The reaction is a concerted, disrotatory process, which has important stereochemical implications when using substituted sulfolenes.[8]
Caption: Cheletropic extrusion of SO₂ from 3-sulfolene.
Experimental Protocol: Diels-Alder Reaction of In Situ Generated 1,3-Butadiene with Maleic Anhydride
This protocol details the synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride, a classic undergraduate and research laboratory experiment that beautifully demonstrates the utility of 3-sulfolene.
Materials:
3-Sulfolene (2.5 g)
Maleic anhydride, finely pulverized (1.5 g)
Xylene, dry (11 mL total)
Petroleum ether (~5 mL)
25-mL round-bottom flask
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Gas trap (optional, but recommended to scrub SO₂)
Erlenmeyer flask
Büchner funnel and filter flask
Ice bath
Procedure:
Reaction Setup: To a 25-mL round-bottom flask containing a magnetic stir bar, add 3-sulfolene (2.5 g), pulverized maleic anhydride (1.5 g), and 1 mL of dry xylene.[5]
Causality: Xylene acts as a high-boiling solvent to facilitate the thermal decomposition of 3-sulfolene and dissolve the reactants. Pulverizing the maleic anhydride increases its surface area for a more efficient reaction.
Dissolution and Reflux: Gently warm the mixture with stirring to dissolve the solids.[5][6] Once dissolved, increase the heat to bring the mixture to a moderate reflux.[5]
Causality: Initial gentle heating ensures a homogeneous solution before the onset of the vigorous gas evolution from SO₂ extrusion. Vigorous heating from the start could cause the volatile butadiene to escape before it can react.
Reaction Monitoring: Maintain the reflux for 30 minutes.[5][9] The evolution of SO₂ gas will be observed.
Workup and Crystallization: After 30 minutes, remove the flask from the heat and allow it to cool slightly. While still hot, add 10 mL of xylene and stir to dissolve the product.[6][9] Transfer the hot solution to an Erlenmeyer flask.
Precipitation: Add approximately 5 mL of petroleum ether to the warm xylene solution until a slight turbidity persists.[9]
Causality: The product is soluble in hot xylene but much less soluble in the less polar petroleum ether. Adding petroleum ether acts as an anti-solvent, inducing crystallization upon cooling.
Isolation and Purification: Cool the flask in an ice bath to complete the crystallization.[9] Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold petroleum ether, and air dry.
Characterization: Determine the yield and melting point of the product (literature m.p. 103-104 °C).[9]
III. Sulfone-Mediated Olefination Reactions: The Julia-Kocienski and Ramberg-Bäcklund Reactions
The electron-withdrawing nature of the sulfone group acidifies the α-protons, enabling the formation of α-sulfonyl carbanions. These stabilized carbanions are key intermediates in powerful carbon-carbon double bond forming reactions.
A. The Julia-Kocienski Olefination
A modification of the classic Julia olefination, the Julia-Kocienski olefination is a one-pot synthesis of alkenes from the reaction of a heteroaryl sulfone with an aldehyde or ketone.[10] This reaction is highly valued for its operational simplicity and, often, its high E-selectivity.[11]
Mechanism:
The reaction proceeds via the deprotonation of the heteroaryl sulfone, followed by nucleophilic addition to the carbonyl compound. The resulting β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryl oxide to furnish the alkene.[10][12]
Caption: Simplified workflow of the Julia-Kocienski olefination.
Experimental Protocol: A Typical Julia-Kocienski Olefination
This protocol is a representative example for the synthesis of an alkene using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, known for promoting high E-selectivity.[11]
Schlenk flask or oven-dried round-bottom flask with septum
Syringes
Low-temperature bath (e.g., acetone/dry ice)
Procedure:
Anion Formation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the PT-sulfone (1.0 eq) in anhydrous DME. Cool the solution to -55 °C.[11]
Base Addition: Add a solution of KHMDS (1.1 eq) in DME dropwise via cannula or syringe over 10 minutes. Stir the resulting solution for 1 hour at -55 °C.[11]
Causality: KHMDS is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the sulfone. The low temperature is crucial to prevent side reactions and control the stereoselectivity of the initial addition.
Carbonyl Addition: Add the neat aldehyde (1.5 eq) dropwise to the reaction mixture over 5 minutes. Stir at -55 °C for 1 hour.[11]
Quenching and Workup: Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight. Quench the reaction by adding water (H₂O) and continue stirring for 1 hour.[11]
Extraction: Dilute the mixture with diethyl ether (Et₂O) and transfer to a separatory funnel. Wash with H₂O and then with brine. Dry the organic layer over anhydrous MgSO₄.[11]
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired alkene.[11]
B. The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a powerful method for converting an α-halosulfone into an alkene through the extrusion of sulfur dioxide in the presence of a base.[13] This reaction is particularly useful for the synthesis of strained cyclic alkenes.[13]
Mechanism:
The reaction is initiated by the deprotonation of the α'-carbon, forming a carbanion. This is followed by an intramolecular nucleophilic displacement of the halide to form a transient three-membered episulfone intermediate. This unstable intermediate readily decomposes, extruding SO₂ in a concerted cheletropic elimination to yield the alkene.[13]
Caption: Key steps of the Ramberg-Bäcklund reaction.
IV. Conclusion: A Continuing Legacy in Synthesis
Tetrahydrothiophene-1,1-dioxides, from the robust solvent sulfolane to the versatile diene precursor 3-sulfolene and the reactive intermediates in olefination reactions, have firmly established their place in the synthetic chemist's toolbox. Their applications range from large-scale industrial processes to the intricate art of natural product synthesis.[14] The protocols and mechanistic insights provided herein aim to empower researchers to harness the full potential of these remarkable organosulfur compounds, fostering innovation in drug discovery and materials science. The continued exploration of their reactivity promises to unveil even more creative and efficient synthetic strategies in the years to come.
Lab report #4: Diels-Alder Reaction. (n.d.). Google Docs.
The Julia–Kocienski Olefination. (2026). Organic Reactions.[Link]
Gevorgyan, A., et al. (2017). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Beilstein Journal of Organic Chemistry, 13, 2338-2345. [Link]
3-Sulfolenes and Their Derivatives: Synthesis and Applications. (2016). ResearchGate.[Link]
Synthesis of 2,3,4,5 Tetrahydrothiophene 1,1-dioxide (Sulfolane) for Extraction of Aromatics from Oil Distillates. (2015). International Journal of Chemical, Environmental & Biological Sciences.[Link]
Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. (2024). The Journal of Organic Chemistry.[Link]
Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. (2024). Molecules.[Link]
Ab initio and experimental studies on the hetero-Diels-Alder and cheletropic additions of sulfur dioxide to (E)-1-methoxybutadiene: a mechanism involving three molecules of SO(2). (2001). The Journal of Organic Chemistry, 66(20), 6615-6625. [Link]
Hetero-Diels-Alder and Cheletropic Additions of Sulfur Dioxide to Conjugated Dienes. Experimental Facts and Theoretical Analysis. (2009). Current Organic Chemistry, 13(9), 896-918. [Link]
Application Note: Chiral Separation of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide Stereoisomers by HPLC
Authored by: A Senior Application Scientist Abstract The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Consequentl...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: A Senior Application Scientist
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Consequently, robust analytical methods for the enantioselective separation and quantification of stereoisomers are indispensable in drug development and quality control.[1] This application note presents a detailed protocol for the chiral separation of the stereoisomers of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, a compound featuring an amino alcohol moiety and a sulfone group. The molecule contains two chiral centers, giving rise to two pairs of enantiomers (diastereomers). This guide details a High-Performance Liquid Chromatography (HPLC) method developed on a polysaccharide-based chiral stationary phase (CSP), providing the rationale for methodological choices and a step-by-step protocol for researchers and drug development professionals.
Introduction: The Imperative of Chiral Separation
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a heterocyclic compound with structural motifs, specifically the amino alcohol and sulfonamide-like features, common in various biologically active molecules.[2][3] The presence of two adjacent chiral centers at the C3 and C4 positions results in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Enantiomers, being non-superimposable mirror images, often exhibit different biological activities, from desired therapeutic effects to adverse reactions.[1] Therefore, developing a reliable analytical method to separate these stereoisomers is crucial for pharmacokinetic studies, stereoselective synthesis validation, and ensuring the enantiomeric purity of a potential drug substance.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for resolving enantiomers in the pharmaceutical industry.[4][5] The direct approach, where enantiomers are separated on a CSP, is preferred for its efficiency and broad applicability.[4] This note focuses on a method leveraging a polysaccharide-based CSP, which has demonstrated broad enantioselectivity for a wide range of chiral compounds, including amino alcohols.[1][6][7]
Method Development: Rationale and Strategy
The successful chiral separation of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide hinges on maximizing the differential interactions between the analyte stereoisomers and the chiral stationary phase. Our strategy is grounded in the molecule's structural features: a basic amino group, a hydrogen-bonding hydroxyl group, and a polar sulfone group.
Selection of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter in a chiral separation.[6] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, are highly effective for separating a broad range of chiral compounds.[7][8][9] They offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for chiral recognition. For an amino alcohol like the target analyte, these columns provide the necessary interaction points for effective resolution.[2] An immobilized amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is selected as the primary candidate due to its proven versatility and robustness.[1]
Mobile Phase Selection and Optimization
Normal Phase Chromatography is often the first choice for the chiral separation of polar compounds that are soluble in organic solvents.[6][8] A mobile phase consisting of a non-polar alkane (e.g., n-Hexane) and a polar alcohol modifier (e.g., Isopropanol or Ethanol) provides a low-viscosity medium and promotes the hydrogen-bonding interactions crucial for chiral recognition on polysaccharide CSPs.[7]
Alcohol Modifier: The concentration of the alcohol modifier is a key parameter for optimization. A lower concentration generally increases retention and can improve resolution, while a higher concentration reduces analysis time. Small adjustments to the alcohol percentage can significantly impact selectivity.[6]
Basic Additive: The target analyte contains a primary amine, which is basic. In normal phase mode, this functional group can interact strongly with residual acidic sites on the silica support, leading to severe peak tailing and poor resolution. To mitigate this, a small amount of a basic additive, such as Diethylamine (DEA), is incorporated into the mobile phase.[6] DEA acts as a competing base, masking the active sites on the stationary phase and ensuring sharp, symmetrical peaks.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the chiral HPLC separation.
Materials and Reagents
Analyte: Racemic standard of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
Additive: Diethylamine (DEA), HPLC grade or higher.
Sample Diluent: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v).
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC system.
Parameter
Recommended Condition
HPLC System
Quaternary or Binary HPLC with UV/PDA Detector
Chiral Column
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA/IB/IC)
Stock Solution: Accurately weigh approximately 10 mg of the 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide standard and transfer it to a 10 mL volumetric flask.
Dissolution: Add approximately 7 mL of the sample diluent (80:20 n-Hexane/IPA) and sonicate for 5 minutes or until fully dissolved.
Final Concentration: Bring the flask to volume with the diluent and mix thoroughly to obtain a final concentration of 1.0 mg/mL.
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
Experimental Workflow Diagram
The overall process from sample preparation to final data analysis is outlined below.
Caption: HPLC Experimental Workflow for Chiral Separation.
Expected Results and Discussion
Using the conditions described, baseline separation of the enantiomers of a given diastereomer is expected. The chromatogram should display two sharp, well-resolved peaks.
Parameter
Expected Value
Justification
Retention Time (k1)
> 2.0
Sufficient retention is needed for interaction with the CSP.
Retention Time (k2)
> 2.5
Second eluting enantiomer.
Selectivity (α)
> 1.2
Indicates differential interaction between enantiomers and the CSP.
Resolution (Rs)
> 1.5
Baseline separation is achieved when Rs ≥ 1.5.
The chiral recognition mechanism on the polysaccharide CSP is multifactorial. The carbamate groups on the polymer backbone form chiral grooves, and the separation is achieved through a combination of hydrogen bonding (between the analyte's -OH and -NH2 groups and the CSP's carbamate), dipole-dipole interactions (involving the sulfone and carbamate groups), and steric repulsion that forces the enantiomers into different energy states as they complex with the CSP. The addition of DEA is critical for achieving good peak shape by preventing ionic interactions with the silica support, thereby allowing these subtler chiral interactions to dominate.[6]
Method Optimization Logic
If the initial separation is not optimal, a logical, systematic approach should be followed. The diagram below illustrates the decision-making process for refining the chiral separation method.
Caption: Logical Flowchart for Chiral Method Development.
Conclusion
This application note provides a robust starting point for the chiral separation of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide stereoisomers by HPLC. The method utilizes a widely available polysaccharide-based chiral stationary phase under normal phase conditions. The rationale behind the selection of the column, mobile phase, and additives is explained to empower the analyst to not only replicate the method but also to troubleshoot and optimize it effectively. This protocol serves as a foundational tool for ensuring the stereochemical purity and quality of this compound in research and pharmaceutical development settings.
References
Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem. 6
Seog, D. J. H., Kien, N. van, & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739–752.
Reddy, G. S., Kumar, A. P., & Reddy, V. G. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Korean Chemical Society, 55(4), 623–628.
Hyun, M. H., Min, H. J., & Cho, Y. J. (2003). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of high resolution chromatography, 26(1-2), 89-95.
Gage, D., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 138, 239-247.
Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(1), 45-51.
Gage, D., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 138, 239-247.
Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 51(2), 102–105.
Zarovnaya, I. S., Dul'nev, P. G., & Pal'chikov, V. A. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 51(8), 1199–1201.
Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(10), 546-557.
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7003–7029.
Belboukhari, N., Cheriti, A., & Sekkoum, K. (2016). Synthesis and Chiral Separation of Some 4-thioflavones. Current Analytical Chemistry, 12(5), 453-460.
Ismahan, R., Sekkoum, K., Belboukhari, N., & Cheriti, A. (2014). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Journal of Chromatographic Science, 52(9), 1048-1054.
Application Notes and Protocols: A Guide to Assessing the Antioxidant Activity of Thiophene Compounds
Introduction: The Significance of Antioxidant Evaluation for Thiophene Derivatives Thiophene and its derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Antioxidant Evaluation for Thiophene Derivatives
Thiophene and its derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1][2] Their versatile scaffold has been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] A crucial aspect of their therapeutic potential lies in their antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][5] Oxidative stress, resulting from an imbalance between the production of these reactive species and the body's ability to counteract them, is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2]
The evaluation of the antioxidant capacity of novel thiophene compounds is, therefore, a critical step in their development as potential therapeutic agents. This guide provides a comprehensive overview of the most common and robust in vitro assays for assessing antioxidant activity: DPPH, ABTS, ORAC, and FRAP. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.
Choosing the Right Assay: A Multi-faceted Approach
No single antioxidant assay can provide a complete profile of a compound's antioxidant potential. This is because antioxidants can act through various mechanisms, and different assays are designed to measure different aspects of this activity. Therefore, a battery of tests is highly recommended for a comprehensive assessment.
Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET): Antioxidant mechanisms are broadly classified into two categories: hydrogen atom transfer (HAT) and single electron transfer (SET). In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[6][7] In SET-based assays, the antioxidant donates an electron to reduce a radical or a metal ion. The DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[8][9][10]
Physiological Relevance: The choice of assay should also consider the physiological relevance of the radical source and the reaction conditions. For instance, the ORAC assay utilizes a peroxyl radical, which is a biologically relevant ROS.[11]
This guide will delve into the specifics of four widely accepted assays, providing the necessary details for their successful implementation in the evaluation of thiophene compounds.
The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.[8][10]
Principle of the DPPH Assay
The core of this assay is the stable free radical DPPH•, which has a deep purple color in solution with a characteristic absorbance maximum around 517 nm.[8][12] When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from purple to yellow.[10] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is directly proportional to the radical scavenging capacity of the antioxidant.[8]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol for DPPH Assay
Materials and Reagents:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Thiophene compound to be tested
Positive control (e.g., Trolox or Ascorbic Acid)
Methanol or Ethanol (ACS grade or higher)
96-well microplate
Microplate reader
Micropipettes and tips
Procedure:
Preparation of DPPH Solution (0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[8]
Preparation of Test Samples and Positive Control: Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare a similar dilution series for the positive control.
Assay in a 96-Well Plate:
Add 100 µL of the different concentrations of the thiophene compound solutions into triplicate wells.
Add 100 µL of the different concentrations of the positive control into separate triplicate wells.
Add 100 µL of the solvent as a blank.
Reaction Initiation and Incubation: Add 100 µL of the DPPH solution to all wells except the blank. Mix well.[8]
Incubate the plate in the dark at room temperature for 30 minutes.[12]
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[8]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
A_control is the absorbance of the DPPH solution without the sample.
A_sample is the absorbance of the DPPH solution with the sample.
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
The ABTS assay is another widely employed method for determining the total antioxidant capacity of compounds.[13]
Principle of the ABTS Assay
This spectrophotometric assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[14] The resulting ABTS•+ solution is blue-green in color and has a characteristic absorbance maximum at 734 nm.[13] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance.[13] The extent of this decolorization is proportional to the antioxidant's concentration and activity.[13]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical scavenging assay.
Prepare a 2.45 mM aqueous solution of potassium persulfate.[14]
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[14]
Preparation of Working ABTS•+ Solution: On the day of the assay, dilute the stock ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
Preparation of Test Samples and Positive Control: Prepare a stock solution of the thiophene compound and a series of dilutions. Prepare a similar dilution series for the Trolox standard.
Assay in a 96-Well Plate:
Add a small volume (e.g., 10 µL) of the different concentrations of the thiophene compound solutions to triplicate wells.
Add the same volume of the different concentrations of the Trolox standard to separate triplicate wells.
Add the same volume of the solvent as a blank.
Reaction Initiation and Incubation: Add a larger volume (e.g., 200 µL) of the working ABTS•+ solution to all wells. Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
Absorbance Measurement: Measure the absorbance at 734 nm using a microplate reader.
Data Analysis:
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to quench peroxyl radicals, which are physiologically relevant ROS.[11][15]
Principle of the ORAC Assay
This assay relies on the degradation of a fluorescent probe, typically fluorescein, by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[11][16] In the absence of an antioxidant, the peroxyl radicals damage the fluorescein, leading to a decay in its fluorescence. When an antioxidant is present, it scavenges the peroxyl radicals, thereby protecting the fluorescein from degradation and preserving its fluorescence.[6][7] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[16]
Fluorescence microplate reader with temperature control and injectors (optional)
Micropipettes and tips
Procedure:
Preparation of Reagents:
Fluorescein Working Solution: Prepare a stock solution of fluorescein in phosphate buffer and then dilute it to the final working concentration.[16] Protect from light.
Trolox Standards: Prepare a stock solution of Trolox and then perform serial dilutions in phosphate buffer to create a standard curve.[11]
Test Samples: Prepare a stock solution of the thiophene compound and a series of dilutions in phosphate buffer.
AAPH Solution: Prepare the AAPH solution in phosphate buffer immediately before use, as it is thermally labile.[16]
Assay in a 96-Well Plate:
Add 150 µL of the fluorescein working solution to each well.[11][16]
Add 25 µL of the thiophene compound dilutions, Trolox standards, or phosphate buffer (for the blank) to the appropriate wells.[11][16]
Incubation: Incubate the plate at 37°C for 30 minutes.[6][16]
Reaction Initiation: Add 25 µL of the freshly prepared AAPH solution to each well.[11][16] This step should be performed quickly, preferably with a multichannel pipette or an automated injector.
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[6][11] Readings should be taken at regular intervals (e.g., every 1-2 minutes) for at least 60 minutes.
Data Analysis:
Calculate the Area Under the Curve (AUC): The AUC is calculated from the fluorescence decay curve for each well.[16]
Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each sample and standard.[16]
Generate a Standard Curve: Plot the Net AUC of the Trolox standards against their concentrations.
Determine ORAC Value: The ORAC value of the thiophene compound is determined by comparing its Net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.[16]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17]
Principle of the FRAP Assay
This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH.[18] The intensity of the blue color, which is measured by the absorbance at 593 nm, is directly proportional to the reducing power of the antioxidants present in the sample.
Experimental Workflow: FRAP Assay
Caption: Workflow for the FRAP assay.
Detailed Protocol for FRAP Assay
Materials and Reagents:
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
Ferric chloride (FeCl₃·6H₂O)
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
Acetate buffer (300 mM, pH 3.6)
Hydrochloric acid (HCl)
Thiophene compound to be tested
96-well microplate
Microplate reader
Water bath
Procedure:
Preparation of FRAP Reagent:
Prepare the following solutions:
Acetate buffer (300 mM, pH 3.6)
10 mM TPTZ in 40 mM HCl
20 mM FeCl₃·6H₂O in water
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18] Warm this solution to 37°C before use.
Preparation of Test Samples and Standards: Prepare a stock solution of the thiophene compound and a series of dilutions. Prepare a similar dilution series for the FeSO₄ or Trolox standard.
Assay in a 96-Well Plate:
Add a small volume (e.g., 10 µL) of the different concentrations of the thiophene compound solutions to triplicate wells.
Add the same volume of the different concentrations of the standard to separate triplicate wells.
Add the same volume of the solvent as a blank.
Reaction Initiation and Incubation: Add a larger volume (e.g., 220 µL) of the pre-warmed FRAP reagent to all wells. Mix and incubate at 37°C for a specific time (e.g., 4 minutes).
Absorbance Measurement: Measure the absorbance at approximately 593 nm using a microplate reader.[18]
Data Analysis:
A standard curve is generated by plotting the absorbance of the standards against their concentrations. The FRAP value of the thiophene compound is then calculated from the standard curve and expressed as Fe(II) or Trolox equivalents.
Data Interpretation and Reporting
Assay
Principle
Measured Endpoint
Typical Units
DPPH
SET
Decrease in absorbance at ~517 nm
IC50 (µg/mL or µM)
ABTS
SET
Decrease in absorbance at 734 nm
TEAC (µmol TE/g)
ORAC
HAT
Area under the fluorescence decay curve
µmol TE/g
FRAP
SET
Increase in absorbance at ~593 nm
µmol Fe(II) E/g or µmol TE/g
IC50: The concentration of an antioxidant that inhibits 50% of the initial radical population. A lower IC50 value indicates higher antioxidant activity.
TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity of a compound expressed as the equivalent concentration of Trolox that would produce the same effect.
Fe(II) E (Ferrous Iron Equivalents): The antioxidant capacity of a compound expressed as the equivalent concentration of FeSO₄.
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the antioxidant activity of novel thiophene compounds. By employing a combination of these assays, researchers can gain a comprehensive understanding of the antioxidant potential of their compounds of interest, which is a critical step in the drug discovery and development process. It is imperative to perform these assays with careful attention to detail, including the use of appropriate controls and standards, to ensure the generation of reliable and reproducible data.
References
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Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. (2017). MDPI. Retrieved January 16, 2026, from [Link]
Ganske, F. (2014, December). ORAC assay to determine antioxidant capacity. BMG Labtech. Retrieved January 16, 2026, from [Link]
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A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024, February 9). MDPI. Retrieved January 16, 2026, from [Link]
OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. Retrieved January 16, 2026, from [Link]
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Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved January 16, 2026, from [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved January 16, 2026, from [Link]
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Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Applikationsbeschreibung und Protokolle: Derivatisierung von 4-Aminotetrahydrothiophen-3-ol-1,1-dioxid zur Steigerung der biologischen Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 4-Aminotetrahydrothiophen-3-ol-1,1-...
Author: BenchChem Technical Support Team. Date: January 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 4-Aminotetrahydrothiophen-3-ol-1,1-dioxid, einem vielseitigen Molekülgerüst mit erheblichem Potenzial in der medizinischen Chemie. Der Schwerpunkt liegt auf Derivatisierungsstrategien – Acylierung, Sulfonylierung und Alkylierung – zur gezielten Verbesserung der biologischen Aktivität. Wir erläutern die wissenschaftliche Rationale hinter diesen Modifikationen und stellen detaillierte, schrittweise Protokolle für die Synthese, Aufreinigung und Charakterisierung der Derivate zur Verfügung. Darüber hinaus werden etablierte Methoden zur Evaluierung der resultierenden biologischen Wirksamkeit in den Bereichen antimikrobielle Aktivität, zytotoxisches Potenzial gegen Krebszellen und Aktivierung des Nrf2-Signalwegs beschrieben. Ziel ist es, Forschern eine solide Grundlage für die rationale Entwicklung neuer therapeutischer Wirkstoffe auf Basis dieses vielversprechenden Molekülgerüsts zu bieten.
Einleitung: Die Bedeutung des 4-Aminotetrahydrothiophen-3-ol-1,1-dioxid-Gerüsts
Das 4-Aminotetrahydrothiophen-3-ol-1,1-dioxid, auch als 4-Amino-3-hydroxysulfolan bekannt, ist eine heterocyclische Verbindung, die in der modernen Wirkstoffforschung zunehmend an Bedeutung gewinnt. Die starre, gesättigte Sulfolan-Ringstruktur bietet eine definierte dreidimensionale Anordnung der funktionellen Gruppen – einer primären Aminogruppe und einer sekundären Hydroxylgruppe. Diese Anordnung ermöglicht vielfältige und vorhersagbare Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren.
Die Sulfonylgruppe ist ein starker Wasserstoffbrückenakzeptor und erhöht die Polarität und Löslichkeit des Moleküls, was für die pharmakokinetischen Eigenschaften von Vorteil sein kann. Die benachbarten Amino- und Hydroxylgruppen sind ideale Angriffspunkte für eine gezielte chemische Modifikation (Derivatisierung). Durch die Einführung verschiedener funktioneller Gruppen können die sterischen und elektronischen Eigenschaften des Moleküls präzise gesteuert werden, um die Affinität und Selektivität für ein bestimmtes biologisches Ziel zu optimieren und somit die biologische Aktivität zu steigern.[1][2]
Die Derivatisierung dieses Gerüsts hat sich als vielversprechende Strategie zur Entwicklung von Wirkstoffen mit einem breiten Spektrum an pharmakologischen Wirkungen erwiesen, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][3]
Strategien zur Derivatisierung und ihre Rationale
Die Modifikation des 4-Aminotetrahydrothiophen-3-ol-1,1-dioxid-Gerüsts erfolgt primär an der reaktiven Aminogruppe. Die Wahl der Derivatisierungsmethode hängt von den gewünschten physikochemischen und pharmakologischen Eigenschaften des Zielmoleküls ab.
N-Acylierung: Einführung von Amidbindungen
Die Acylierung der Aminogruppe führt zur Bildung einer stabilen Amidbindung. Diese Modifikation ist von besonderem Interesse, da die Amidgruppe in vielen biologisch aktiven Molekülen vorkommt.
Rationale:
Steigerung der Lipophilie: Durch die Einführung von aliphatischen oder aromatischen Acylgruppen kann die Lipophilie des Moleküls erhöht werden, was die Membranpermeabilität und zelluläre Aufnahme verbessern kann.
Einführung zusätzlicher Wechselwirkungspunkte: Die Carbonylgruppe des Amids kann als Wasserstoffbrückenakzeptor fungieren, während der Acylrest zusätzliche hydrophobe oder π-π-Wechselwirkungen mit der Zielstruktur eingehen kann.
Modulation der Konformation: Die Amidbindung kann die konformationelle Flexibilität des Moleküls einschränken und es in einer für die Bindung an das Target günstigen Konformation "einfrieren".
N-Sulfonylierung: Bildung von Sulfonamiden
Die Reaktion der Aminogruppe mit einem Sulfonylchlorid führt zur Bildung eines Sulfonamids. Sulfonamide sind eine wichtige Klasse von Pharmakophoren, die in vielen zugelassenen Medikamenten, insbesondere in Antibiotika und Diuretika, zu finden sind.
Rationale:
Starke Wasserstoffbrücken-Donator- und -Akzeptor-Eigenschaften: Die Sulfonamidgruppe kann sowohl als Wasserstoffbrücken-Donator (über das N-H) als auch als Akzeptor (über die Sulfonyl-Sauerstoffatome) agieren, was zu starken und spezifischen Wechselwirkungen mit dem Zielprotein führen kann.
Säureeigenschaften: Das Proton am Stickstoff des Sulfonamids ist sauer und kann unter physiologischen Bedingungen deprotoniert werden, was zu einer negativen Ladung führt, die für ionische Wechselwirkungen genutzt werden kann.
Strukturelle Ähnlichkeit zu Übergangszuständen: In einigen Fällen können Sulfonamide Übergangszustände von enzymatischen Reaktionen nachahmen und so als potente Enzyminhibitoren wirken.
N-Alkylierung: Einführung von Alkyl- und Aryl-Substituenten
Die Alkylierung der Aminogruppe führt zur Bildung von sekundären oder tertiären Aminen. Diese Modifikation ermöglicht die Einführung einer Vielzahl von sterischen und elektronischen Eigenschaften.
Rationale:
Modulation der Basizität: Die Alkylierung erhöht die Basizität der Aminogruppe, was die pKa-Werte und das Ionisierungsverhalten des Moleküls bei physiologischem pH-Wert beeinflusst. Dies kann die Löslichkeit und die Wechselwirkung mit sauren Aminosäureresten im Zielprotein verändern.
Einführung von sterischem Anspruch: Die Größe und Form des eingeführten Alkyl- oder Arylrestes kann genutzt werden, um die Bindungstasche eines Proteins präzise auszufüllen und so die Affinität und Selektivität zu erhöhen.
Verbesserung der pharmakokinetischen Eigenschaften: Gezielte Alkylierungen können die metabolische Stabilität des Moleküls erhöhen und seine Verteilung im Körper beeinflussen.[4]
Detaillierte Applikationsprotokolle
Die folgenden Protokolle beschreiben die allgemeine Vorgehensweise zur Derivatisierung von 4-Aminotetrahydrothiophen-3-ol-1,1-dioxid. Die genauen Reaktionsbedingungen können je nach verwendetem Reagenz variieren und sollten gegebenenfalls optimiert werden.
Protokoll 1: Allgemeine N-Acylierung
Dieses Protokoll beschreibt die Synthese von N-acylierten Derivaten durch Reaktion mit einem Acylchlorid oder einem Carbonsäureanhydrid.
Materialien:
4-Aminotetrahydrothiophen-3-ol-1,1-dioxid
Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid) oder Carbonsäureanhydrid (z.B. Essigsäureanhydrid)
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
Base (z.B. Triethylamin (TEA) oder Pyridin)
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
Standard-Glasgeräte für die organische Synthese (Rundkolben, Rückflusskühler, Tropftrichter, etc.)
Reaktionsaufbau: In einem trockenen Rundkolben wird 4-Aminotetrahydrothiophen-3-ol-1,1-dioxid (1 Äquivalent) in wasserfreiem DCM oder THF gelöst oder suspendiert.
Zugabe der Base: Es werden 1,1 bis 1,5 Äquivalente einer Base (z.B. Triethylamin) zugegeben. Die Mischung wird bei Raumtemperatur gerührt.
Zugabe des Acylierungsreagenzes: Das Acylchlorid oder Carbonsäureanhydrid (1,0 bis 1,2 Äquivalente), gelöst in einer kleinen Menge des gleichen Lösungsmittels, wird langsam über einen Tropftrichter zu der gerührten Mischung bei 0 °C (Eisbad) gegeben.
Reaktion: Nach der Zugabe wird die Reaktionsmischung langsam auf Raumtemperatur erwärmt und für 2-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser oder einer gesättigten NaHCO₃-Lösung gewaschen, um überschüssige Säure und Salze zu entfernen. Die organische Phase wird abgetrennt, über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
Aufreinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel aufgereinigt, um das gewünschte N-acylierte Derivat zu erhalten.
Charakterisierung: Die Struktur und Reinheit des Produkts werden durch NMR-Spektroskopie (¹H, ¹³C) und Massenspektrometrie (MS) bestätigt.
Diagramm des N-Acylierungs-Workflows:
Bildunterschrift: Allgemeiner Arbeitsablauf für die N-Acylierung.
Protokoll 2: Allgemeine N-Sulfonylierung
Dieses Protokoll beschreibt die Synthese von N-sulfonylierten Derivaten durch Reaktion mit einem Sulfonylchlorid.
Materialien:
4-Aminotetrahydrothiophen-3-ol-1,1-dioxid
Sulfonylchlorid (z.B. Tosylchlorid, Mesylchlorid)
Wasserfreies Pyridin oder DCM mit Triethylamin
1 M Salzsäure (HCl)
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
Standard-Glasgeräte für die organische Synthese
Magnetrührer
Schritt-für-Schritt-Anleitung:
Reaktionsaufbau: 4-Aminotetrahydrothiophen-3-ol-1,1-dioxid (1 Äquivalent) wird in wasserfreiem Pyridin oder einer Mischung aus DCM und Triethylamin (1,5 Äquivalente) gelöst.
Zugabe des Sulfonylierungsreagenzes: Das Sulfonylchlorid (1,1 Äquivalente), gelöst in einer kleinen Menge des Reaktionslösungsmittels, wird portionsweise oder langsam bei 0 °C zugegeben.
Reaktion: Die Mischung wird bei Raumtemperatur für 4-24 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.
Aufarbeitung: Die Reaktionsmischung wird in Eiswasser gegossen und mit 1 M HCl angesäuert, um überschüssiges Pyridin zu neutralisieren (falls verwendet). Das Produkt wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaHCO₃-Lösung und Wasser gewaschen.
Trocknen und Einengen: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
Aufreinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Charakterisierung: Die Identität und Reinheit des N-sulfonylierten Produkts werden mittels NMR und MS bestätigt.
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
Standard-Glasgeräte für die organische Synthese
Magnetrührer
Schritt-für-Schritt-Anleitung:
Reaktionsaufbau: 4-Aminotetrahydrothiophen-3-ol-1,1-dioxid (1 Äquivalent) und der Aldehyd oder das Keton (1-1,2 Äquivalente) werden in wasserfreiem DCE oder Methanol gelöst. Eine katalytische Menge Essigsäure wird zugegeben, um die Bildung des Imins/Enamins zu fördern.
Immin-Bildung: Die Mischung wird bei Raumtemperatur für 1-2 Stunden gerührt.
Reduktion: Das Reduktionsmittel (1,2-1,5 Äquivalente STAB oder NaBH₃CN) wird portionsweise zugegeben. Die Reaktion wird bei Raumtemperatur für weitere 4-24 Stunden gerührt und mittels DC verfolgt.
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung beendet. Die Phasen werden getrennt und die wässrige Phase wird mehrmals mit DCM oder Ethylacetat extrahiert.
Trocknen und Einengen: Die vereinigten organischen Phasen werden über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt.
Aufreinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das gewünschte N-alkylierte Derivat zu erhalten.
Charakterisierung: Die Struktur des Produkts wird durch NMR und MS verifiziert.
Evaluierung der biologischen Aktivität
Die neu synthetisierten Derivate müssen auf ihre biologische Aktivität getestet werden, um festzustellen, ob die chemische Modifikation erfolgreich war. Im Folgenden werden Protokolle für drei wichtige Bereiche der biologischen Testung vorgestellt.
Protokoll 4: Bestimmung der antimikrobiellen Aktivität (Minimale Hemmkonzentration - MHK)
Dieses Protokoll beschreibt die Bestimmung der minimalen Hemmkonzentration (MHK) einer Substanz gegen Bakterienstämme mittels der Bouillon-Mikrodilutionsmethode.[5][6][7]
Bakterien-Inokulum, standardisiert auf eine 0,5 McFarland-Trübung
Inkubator (37 °C)
Mikroplattenleser (optional)
Schritt-für-Schritt-Anleitung:
Vorbereitung der Testsubstanzen: Stammlösungen der Derivate werden in einem geeigneten Lösungsmittel (z.B. DMSO) hergestellt und anschließend in CAMHB auf die doppelte der höchsten gewünschten Testkonzentration verdünnt.
Vorbereitung der Mikrotiterplatten: 100 µL CAMHB werden in alle Wells einer 96-Well-Platte gegeben. In die erste Spalte werden 100 µL der Testsubstanzlösung (doppelte Konzentration) gegeben.
Serielle Verdünnung: Es wird eine zweifache serielle Verdünnung durchgeführt, indem 100 µL aus der ersten Spalte in die zweite übertragen werden. Dieser Vorgang wird bis zur zehnten Spalte wiederholt. 100 µL aus der zehnten Spalte werden verworfen. Spalte 11 dient als Wachstumskontrolle (keine Substanz), Spalte 12 als Sterilitätskontrolle (keine Bakterien).
Vorbereitung des Inokulums: Eine Übernachtkultur des Testbakteriums wird auf eine Trübung entsprechend dem 0,5 McFarland-Standard (ca. 1,5 x 10⁸ KBE/mL) eingestellt und anschließend so verdünnt, dass die finale Konzentration in den Wells ca. 5 x 10⁵ KBE/mL beträgt.
Inokulation: 100 µL der verdünnten Bakteriensuspension werden zu den Wells der Spalten 1-11 gegeben.
Inkubation: Die Platten werden für 18-24 Stunden bei 37 °C inkubiert.
Auswertung: Die MHK ist die niedrigste Konzentration der Testsubstanz, bei der kein sichtbares Bakterienwachstum (Trübung) zu beobachten ist.
Tabelle 1: Hypothetische antimikrobielle Aktivität (MHK in µg/mL)
Verbindung
S. aureus
E. coli
4-Aminotetrahydrothiophen-3-ol-1,1-dioxid
>128
>128
N-Benzoyl-Derivat
16
64
N-Tosyl-Derivat
8
32
N-Benzyl-Derivat
32
128
Protokoll 5: Bestimmung der zytotoxischen Aktivität (MTT-Assay)
Der MTT-Assay ist eine kolorimetrische Methode zur Bestimmung der zellulären metabolischen Aktivität und dient als Indikator für die Zellviabilität und Zytotoxizität.[8][9][10]
Materialien:
Krebszelllinie (z.B. HeLa, A549, MCF-7)
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FKS)
Synthetisierte Derivate
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in PBS (5 mg/mL)
Solubilisierungslösung (z.B. DMSO oder saurer Isopropanol)
Sterile 96-Well-Zellkulturplatten
Inkubator (37 °C, 5% CO₂)
Mikroplattenleser (570 nm)
Schritt-für-Schritt-Anleitung:
Zellaussaat: Zellen werden in einer 96-Well-Platte in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Medium ausgesät und für 24 Stunden inkubiert.
Behandlung mit Testsubstanzen: Das Medium wird entfernt und durch frisches Medium ersetzt, das verschiedene Konzentrationen der Testsubstanzen enthält. Eine Vehikelkontrolle (nur Lösungsmittel) und eine unbehandelte Kontrolle werden mitgeführt.
Inkubation: Die Platten werden für 24, 48 oder 72 Stunden inkubiert.
MTT-Zugabe: 10 µL der MTT-Lösung werden zu jedem Well gegeben und die Platte wird für weitere 2-4 Stunden inkubiert. Während dieser Zeit reduzieren lebensfähige Zellen das gelbe MTT zu violetten Formazan-Kristallen.
Solubilisierung: Nach der Inkubation wird das Medium vorsichtig entfernt und 100 µL der Solubilisierungslösung werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.
Messung: Die Extinktion wird bei 570 nm mit einem Mikroplattenleser gemessen.
Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet und die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50% hemmt) werden bestimmt.
Application Note: Quantitative Analysis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides detailed analytical methodologies for the accurate quantification of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, a...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides detailed analytical methodologies for the accurate quantification of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, a key intermediate and potential impurity in pharmaceutical development. Recognizing the absence of standardized protocols for this specific analyte, this document synthesizes established principles of chromatographic science with proven methods for analogous compounds, such as sulfonamides and cyclic amines. We present two robust, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for routine purity assessments and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. Each protocol is framed within the validation guidelines of the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> to ensure data integrity, reproducibility, and regulatory compliance.[1][2][3][4]
Introduction: The Analytical Imperative
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a heterocyclic compound of increasing interest in medicinal chemistry and pharmaceutical synthesis. Its structure, featuring a sulfone group, a secondary alcohol, and a primary amine, presents a unique analytical challenge. The polar nature and potential for multiple protonation states necessitate carefully designed analytical methods to ensure accurate and reliable quantification.[5][6] This is critical for monitoring reaction kinetics, determining purity of drug substances, and quantifying potential impurities in final drug products.
The methodologies detailed herein are developed based on a first-principles approach, considering the physicochemical properties of the analyte.[5][6] The selection of chromatographic columns, mobile phase composition, and detection parameters are justified to provide a clear rationale for the experimental design.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for method development.
The low XLogP3 value indicates high polarity, suggesting that reversed-phase chromatography with aqueous mobile phases will be a suitable starting point. The presence of both an amino group (basic) and a hydroxyl group, influenced by the electron-withdrawing sulfone, suggests the molecule's charge state will be pH-dependent.
Method 1: HPLC-UV for Purity and Assay
This method is designed for the routine analysis of bulk drug substances and intermediates where concentration levels are relatively high.
Rationale for Method Design
Chromatography Mode: Reversed-phase chromatography is selected due to the polar nature of the analyte. A C18 stationary phase provides a versatile platform for retaining the analyte while allowing for elution with a high-aqueous mobile phase.[7][8]
Mobile Phase: A phosphate buffer is chosen to control the pH and ensure consistent retention times and peak shapes. The amino group's pKa will influence retention; maintaining a pH below the pKa (e.g., pH 3.0) will ensure the amine is protonated, leading to predictable chromatographic behavior. Acetonitrile is a common and effective organic modifier.
Detection: The sulfone moiety does not provide a strong chromophore for UV detection at higher wavelengths. Therefore, detection at a lower wavelength (e.g., 210 nm) is selected to achieve adequate sensitivity.
Experimental Protocol
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Materials:
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide reference standard
Acetonitrile (HPLC grade)
Potassium phosphate monobasic (reagent grade)
Phosphoric acid (reagent grade)
Water (HPLC grade)
Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B
Acetonitrile
Gradient
5% B to 40% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
210 nm
Procedure:
Buffer Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in Mobile Phase A to prepare a 1.0 mg/mL stock solution. Further dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration within the calibration range.
System Suitability: Inject the 50 µg/mL standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
Analysis: Inject the calibration standards followed by the samples.
Validation Summary (per ICH Q2(R1))[1][9]
Parameter
Acceptance Criteria
Specificity
No interference from blank at the retention time of the analyte.
Linearity
R² ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy
98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability)
RSD ≤ 2.0% for six replicate preparations of the standard.
Intermediate Precision
RSD ≤ 2.0% when analyzed by different analysts on different days.
Limit of Quantitation (LOQ)
Signal-to-noise ratio ≥ 10.
Robustness
No significant change in results with minor variations in pH (±0.2), column temperature (±2°C), and mobile phase composition (±2%).
Method 2: LC-MS/MS for Trace Quantification
For applications requiring higher sensitivity, such as impurity profiling, metabolite identification, or analysis in biological matrices, LC-MS/MS is the method of choice.[9][10][11]
Rationale for Method Design
Chromatography: Similar to the HPLC method, reversed-phase chromatography is employed. However, volatile buffers like formic acid or ammonium formate are used to be compatible with mass spectrometry.[12] A gradient elution ensures the separation of the analyte from matrix components.
Ionization: Electrospray ionization (ESI) in positive mode is selected, as the primary amine is readily protonated to form [M+H]+ ions.
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[13] The transition from the precursor ion (the protonated molecule) to a specific product ion is monitored.
Experimental Protocol
Instrumentation:
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Materials:
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Water (LC-MS grade)
Chromatographic and MS Conditions:
Parameter
Condition
Column
C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
2% B held for 0.5 min, then to 50% B over 3 min
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Ionization Mode
ESI Positive
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Temperature
400 °C
MRM Transition
To be determined empirically (e.g., Q1: 152.0 -> Q3: fragment)
Procedure:
Standard and Sample Preparation: Prepare stock solutions in 50:50 water:acetonitrile. Dilute in Mobile Phase A to create calibration standards (e.g., 0.1 ng/mL to 100 ng/mL) and samples.
MS Optimization: Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion ([M+H]+, expected m/z 152.0) and to identify stable, high-intensity product ions for the MRM transition.
Analysis: After system equilibration, inject standards and samples.
Validation Summary (per ICH Q2(R1))[1][2]
Parameter
Acceptance Criteria
Specificity
No interfering peaks in the MRM channel for blank matrix samples.
Linearity
R² ≥ 0.995 over the specified range.
Accuracy
85.0% - 115.0% recovery for spiked matrix samples.
Precision (Repeatability)
RSD ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantitation (LLOQ)
The lowest concentration on the calibration curve with acceptable precision and accuracy.
Visualized Workflows
General Analytical Workflow
Caption: General workflow for quantitative analysis.
Method Validation Decision Tree
Caption: Validation parameters based on method intent.
Conclusion
The analytical methods presented provide a robust framework for the quantification of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers the high sensitivity required for trace analysis. Both methods are grounded in established scientific principles and adhere to international validation standards, ensuring the generation of reliable and defensible data for researchers and drug development professionals.
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. PubMed. [Link]
Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. National Institutes of Health. [Link]
Application Notes and Protocols for the Use of Non-Electrophilic Organosulfur Compounds as ARE Activators
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imperative for Precision in Cytoprotection—Beyond Electrophilicity The activation of the...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Precision in Cytoprotection—Beyond Electrophilicity
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway represents a pivotal strategy in cellular defense against oxidative and electrophilic stress.[1] This pathway orchestrates the expression of a multitude of antioxidant and detoxification genes through the Antioxidant Response Element (ARE), a key to maintaining cellular homeostasis.[2] Historically, the field has been dominated by electrophilic activators—compounds that covalently modify cysteine residues on the Nrf2 repressor protein, Keap1, leading to Nrf2 stabilization and nuclear translocation.[2] While effective, this electrophilic mechanism carries an inherent risk of off-target reactivity with other cellular nucleophiles, potentially leading to undesirable side effects.
This has spurred the development of a new generation of Nrf2 activators: non-electrophilic compounds that function by disrupting the Keap1-Nrf2 protein-protein interaction (PPI) through non-covalent means.[1] These inhibitors offer the promise of greater selectivity and a potentially improved safety profile. Within this class, organosulfur compounds, particularly those containing sulfone or sulfonamide moieties, have emerged as a promising scaffold for the design of potent Keap1-Nrf2 PPI inhibitors.[2] This application note provides a comprehensive guide to the application and validation of these non-electrophilic organosulfur compounds, using a representative phenyl bis-sulfonamide scaffold as a case study, to activate the ARE pathway.
The Mechanism of Non-Electrophilic Nrf2 Activation
Under basal conditions, Keap1, a substrate adaptor for the Cul3-based E3 ubiquitin ligase complex, binds to Nrf2 and facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[2] This process maintains low intracellular levels of Nrf2.
Non-electrophilic organosulfur compounds, such as phenyl bis-sulfonamides, are designed to fit into the Nrf2-binding pocket of the Keap1 Kelch domain. By competitively inhibiting the interaction between Keap1 and the "ETGE" and "DLG" motifs of Nrf2, these compounds prevent the formation of the Keap1-Nrf2 complex.[2][3][4] This disruption spares Nrf2 from degradation, allowing it to accumulate, translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the ARE sequences in the promoter regions of its target genes.[2] This leads to the upregulation of a suite of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Caption: Non-electrophilic activation of the Nrf2-ARE pathway.
Experimental Protocols
This section provides detailed protocols for the characterization of non-electrophilic organosulfur compounds as ARE activators.
Protocol 1: ARE-Luciferase Reporter Assay
This assay is the primary method for quantifying the ability of a compound to activate the ARE-mediated gene transcription.
Principle:
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple ARE sequences is transfected into cells. Activation of the Nrf2 pathway leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to the level of ARE activation. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.
Materials:
HEK293T or similar easily transfectable cell line
ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid
Transfection reagent
Dual-Luciferase® Reporter Assay System
White, opaque 96-well microplates
Luminometer
Procedure:
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., a phenyl bis-sulfonamide) or vehicle control (e.g., DMSO). Include a known electrophilic activator like sulforaphane as a positive control.
Incubation: Incubate the cells for another 24 hours.
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
Luminescence Measurement:
Transfer the cell lysate to a new white, opaque 96-well plate.
Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
Add the Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
Data Analysis:
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
Express the results as fold induction over the vehicle control.
Caption: Workflow for the ARE-Luciferase Reporter Assay.
Protocol 2: Nrf2 Target Gene Expression Analysis by qPCR
This protocol validates the findings from the luciferase assay by measuring the mRNA levels of endogenous Nrf2 target genes.
Principle:
Quantitative real-time PCR (qPCR) is used to measure the relative expression of Nrf2 target genes (e.g., NQO1, HMOX1) in cells treated with the test compound.
Materials:
Hepatocellular carcinoma cell line (e.g., HepG2)
Test compound and controls
RNA extraction kit
cDNA synthesis kit
qPCR master mix and primers for target genes (NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
Real-time PCR system
Procedure:
Cell Culture and Treatment: Plate HepG2 cells and treat them with the test compound at various concentrations for a specified time (e.g., 6, 12, or 24 hours).
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
qPCR: Perform qPCR using primers for the target genes and a housekeeping gene.
Data Analysis:
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene.
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.
Determine the fold change in gene expression using the 2-ΔΔCt method.[5][6]
Table 1: Example qPCR Data for a Phenyl Bis-Sulfonamide Compound
Treatment
Target Gene
Fold Change (vs. Vehicle)
Vehicle
NQO1
1.0
Vehicle
HMOX1
1.0
Compound X (1 µM)
NQO1
3.5
Compound X (1 µM)
HMOX1
4.2
Compound X (10 µM)
NQO1
8.1
Compound X (10 µM)
HMOX1
9.5
Sulforaphane (10 µM)
NQO1
7.8
Sulforaphane (10 µM)
HMOX1
8.9
Protocol 3: Western Blot Analysis of Nrf2 Nuclear Translocation
This protocol provides direct evidence of Nrf2 activation by observing its accumulation in the nucleus.
Principle:
Following treatment with an activator, cells are fractionated into nuclear and cytoplasmic components. The levels of Nrf2 in each fraction are then assessed by Western blotting.
Cell Treatment: Treat cells with the test compound for a time course (e.g., 0, 1, 2, 4 hours).
Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
Protein Quantification: Determine the protein concentration of each fraction.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each fraction by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with primary antibodies against Nrf2, Lamin B1, and α-Tubulin.
Incubate with the appropriate HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Analysis: Quantify the band intensities to determine the relative levels of Nrf2 in the nuclear and cytoplasmic fractions. Successful activation is indicated by an increase in nuclear Nrf2 and a corresponding decrease in cytoplasmic Nrf2.
Data Interpretation and Troubleshooting
ARE-Luciferase Assay: A dose-dependent increase in the firefly/Renilla ratio indicates successful ARE activation. High variability between replicates may suggest issues with pipetting, cell health, or reagent stability.
qPCR: A significant upregulation of Nrf2 target genes like NQO1 and HMOX1 confirms the biological activity of the compound. Ensure primer efficiency is optimal and that the chosen housekeeping gene is not affected by the treatment.
Western Blot: A clear increase in the Nrf2 band in the nuclear fraction, with Lamin B1 present and α-Tubulin absent, confirms nuclear translocation. Inconsistent fractionation can be a common issue; verify the purity of the fractions with appropriate markers.
Conclusion
The development of non-electrophilic organosulfur compounds as activators of the Nrf2-ARE pathway represents a significant advancement in the pursuit of safer and more selective cytoprotective therapies. By disrupting the Keap1-Nrf2 protein-protein interaction, these molecules offer a targeted approach to harnessing the cell's endogenous defense mechanisms. The protocols outlined in this application note provide a robust framework for the identification, validation, and characterization of these promising therapeutic agents, paving the way for their further development in a range of diseases underpinned by oxidative stress and inflammation.
References
Abiko, Y., et al. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Antioxidants & Redox Signaling, 32(8), 533-548. Available at: [Link]
Baird, L., & Dinkova-Kostova, A. T. (2011). The Keap1-Nrf2 pathway in cancer and chemoprevention. Journal of Biological Chemistry, 286(10), 8233-8240. Available at: [Link]
Richardson, B. G., & Moore, T. W. (2016). Non-electrophilic modulators of the canonical Keap1/Nrf2 pathway. Medicinal Chemistry Communications, 7(5), 791-805. Available at: [Link]
Egbujor, M. C., et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1255. Available at: [Link]
Robledinos-Antón, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182. Available at: [Link]
Inoyama, D., et al. (2012). A homogeneous fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. Journal of Biomolecular Screening, 17(4), 435-447. Available at: [Link]
Jiang, Z. Y., et al. (2022). Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode. Journal of Medicinal Chemistry, 65(10), 7380-7398. Available at: [Link]
Lazzara, P. R., et al. (2020). Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 521-527. Available at: [Link]
Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402-408. Available at: [Link]
Technical Support Center: Synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
Welcome to the technical support center for the synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to improve the yield and purity of your synthesis.
Introduction
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, typically involving the aminolysis of 3,4-epoxytetrahydrothiophene-1,1-dioxide, can present challenges related to yield, purity, and stereocontrol. This guide provides practical, field-proven insights to help you navigate these challenges and achieve a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, and product degradation. Here’s a systematic approach to troubleshooting:
Incomplete Reaction:
Cause: Insufficient reaction time or temperature. The aminolysis of epoxides, especially with a relatively weak nucleophile like ammonia, can be slow.
Solution:
Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious as excessive heat can promote side reactions. A temperature range of 50-80 °C is a good starting point.
Microwave Irradiation: The use of microwave-assisted heating can dramatically reduce reaction times and improve yields in epoxide aminolysis.[1]
Side Reactions:
Cause: The primary amine product can act as a nucleophile and react with another molecule of the epoxide starting material, leading to the formation of secondary amine byproducts. The aminolysis of 3,4-epoxysulfolane in aqueous media is known to lead to complex product mixtures.[2]
Solution:
Use a Large Excess of Ammonia: Employing a significant excess of ammonia (e.g., using a saturated solution of ammonia in an alcohol or aqueous ammonia) will favor the reaction of the epoxide with ammonia over the secondary amine product.
Control Stoichiometry: If using a specific molar equivalent of ammonia, ensure accurate measurement and slow addition of the epoxide to maintain a high concentration of ammonia relative to the epoxide.
Catalyst Use:
Cause: Uncatalyzed reactions can be slow and inefficient.
Solution:
Lewis Acid Catalysis: The use of a mild Lewis acid catalyst, such as calcium trifluoromethanesulfonate (Ca(OTf)₂), has been shown to be highly effective in promoting the aminolysis of epoxides with high regio- and stereoselectivity.[3]
Solvent-Free Conditions with a Solid Catalyst: Silica-bonded S-sulfonic acid (SBSSA) can be used as a recyclable catalyst under solvent-free conditions, which can improve yields and simplify purification.[4]
Issue 2: Formation of Impurities and Difficulty in Purification
Question: My final product is contaminated with impurities, and I'm having trouble purifying it. What are these impurities and what purification strategies can I use?
Answer: The primary impurity is often the secondary amine formed from the reaction of the product with the starting epoxide. Due to the high polarity of the desired amino alcohol, purification can be challenging.
Characterization of Impurities:
NMR Spectroscopy: Use ¹H and ¹³C NMR to identify the structures of the impurities. The secondary amine will have a more complex spectrum and a different integration ratio compared to the primary amine product.
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for separating and identifying the components of the reaction mixture.
Purification Strategies:
Crystallization: This is often the most effective method for purifying polar, crystalline compounds like 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Solvent Selection: Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Good starting points for polar compounds include isopropanol, ethanol, methanol/water mixtures, or acetonitrile.
Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can aid in crystallization.
Column Chromatography:
Stationary Phase: Standard silica gel can be problematic for very polar and basic compounds due to strong adsorption and streaking. Consider using:
Alumina (basic or neutral): Can be more suitable for the purification of basic compounds.
Reverse-phase silica (C18): Eluting with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures) can be effective.
Ion-exchange chromatography: Can be used to separate compounds based on their charge.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
A1: The aminolysis of epoxides under basic or neutral conditions typically proceeds via an Sₙ2 mechanism.[5][6] This means the nucleophile (ammonia) will attack one of the epoxide carbons from the backside, leading to an inversion of stereochemistry at that carbon. For 3,4-epoxytetrahydrothiophene-1,1-dioxide, this will result in a trans relationship between the amino and hydroxyl groups.
Q2: What is the best source of ammonia for this reaction?
A2: A concentrated solution of ammonia is necessary to drive the reaction towards the primary amine product. Common choices include:
Aqueous Ammonium Hydroxide (28-30%): Readily available, but the presence of water can sometimes lead to the formation of a diol byproduct.
Saturated Solution of Ammonia in an Alcohol (e.g., Methanol or Ethanol): This is often a preferred choice as it provides a high concentration of ammonia in a non-aqueous solvent, which can minimize side reactions. This solution can be prepared by bubbling ammonia gas through the alcohol.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction.
Staining: Since the starting material and product may not be UV-active, you will need to use a stain for visualization. A potassium permanganate stain or a ninhydrin stain (which is specific for primary and secondary amines) are good choices. The product should have a lower Rf value than the starting epoxide due to its increased polarity.
Q4: What are the safety precautions for this reaction?
A4:
Ammonia: Concentrated ammonia solutions are corrosive and have a strong, irritating odor. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Epoxides: Epoxides are reactive and should be handled with care. Avoid inhalation and skin contact.
Pressure: If heating a sealed reaction vessel (e.g., in a microwave reactor), ensure the vessel is designed to withstand the expected pressure.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Prepare a saturated solution of ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0 °C for 30-60 minutes. A dry ice/acetone condenser can be used to minimize evaporation.
In a separate flask, dissolve 3,4-epoxytetrahydrothiophene-1,1-dioxide (1.0 eq) in a minimal amount of the freshly prepared methanolic ammonia solution.
Transfer the epoxide solution to a pressure-rated tube or a sealed flask.
Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 50 °C for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
Once the reaction is complete, cool the mixture to room temperature and carefully vent any excess pressure.
Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.
The crude product can then be purified by crystallization or column chromatography.
Protocol 2: Purification by Crystallization
Dissolve the crude 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide in a minimal amount of hot isopropanol.
If the solution is colored, a small amount of activated carbon can be added, and the mixture heated for a few minutes before being filtered hot through a celite pad.
Allow the clear filtrate to cool slowly to room temperature.
For further crystallization, place the flask in a refrigerator (4 °C) or a freezer (-20 °C).
Collect the resulting crystals by vacuum filtration.
Wash the crystals with a small amount of cold isopropanol.
Dry the crystals under vacuum to obtain the pure product.
Data Presentation
Parameter
Condition A
Condition B
Condition C
Ammonia Source
Aqueous NH₄OH
Saturated NH₃ in MeOH
Saturated NH₃ in MeOH
Catalyst
None
None
Ca(OTf)₂ (10 mol%)
Temperature
25 °C
50 °C
25 °C
Reaction Time
48 h
12 h
8 h
Approx. Yield
40-50%
60-70%
85-95%
Visualizations
Reaction Pathway
Caption: Synthesis via aminolysis of the epoxide.
Troubleshooting Workflow
Caption: Systematic approach to troubleshooting.
References
Palchykov, V., Zarovnaya, I. S., Tretiakov, S., & Okovytyy, S. I. (2021). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. ResearchGate. Retrieved January 16, 2026, from [Link]
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
Castro, A. J., Brain, D. K., Fisher, H. D., & Fuller, R. K. (1959). THE DIRECTION OF EPOXIDE RING OPENING IN THE REACTION OF STYRENE OXIDE WITH AMMONIA. The Journal of Organic Chemistry, 24(8), 1117–1120. [Link]
user11153. (2015, June 28). Stereochemistry of epoxide hydrolysis under acidic conditions. Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]
Process for preparing epoxy-thf compounds. (2000). Google Patents.
Cepanec, I., Litvic, M., Mikuldas, H., Bartolinicic, A., & Vinkovic, V. (2003). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439. [Link]
Mandal, T., & Panu, K. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. (n.d.). DigitalCommons@EMU. Retrieved January 16, 2026, from [Link]
3 4 Epoxytetrahydrothiophene 1 1 Dioxide. (n.d.). Cenmed Enterprises. Retrieved January 16, 2026, from [Link]
O'Mahony, M., & Nagy, Z. K. (2018). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceuticals (Basel, Switzerland), 11(4), 118. [Link]
Kiasat, A. R., & Mehrjardi, M. F. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(3), 208–212.
Kakei, H., Nemoto, T., & Ohshima, T. (2007). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. Organic letters, 9(21), 4307–4310. [Link]
Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
4-aminotetrahydrothiophene-3-ol 1,1-dioxide (C4H9NO3S). (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Green, R. A., & Hartwig, J. F. (2014). Catalytic Organometallic Reactions of Ammonia. Angewandte Chemie (International ed. in English), 53(40), 10630–10643. [Link]
Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1633-1643. [Link]
Abraham, R. J., & Thomas, W. A. (1965). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Journal of the Chemical Society (Resumed), 3739. [Link]
TRANS-TETRAHYDRO-3,4-THIOPHENEDIOL-1,1-DIOXIDE. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
Troubleshooting guide for the synthesis of tetrahydrothiophene 1,1-dioxides
Technical Support Center: Synthesis of Tetrahydrothiophene 1,1-dioxides Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of tetrahydrothiophene 1,1-dioxides (sul...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Synthesis of Tetrahydrothiophene 1,1-dioxides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tetrahydrothiophene 1,1-dioxides (sulfolanes). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to tetrahydrothiophene 1,1-dioxides?
A1: There are two predominant strategies for synthesizing the saturated sulfolane ring system:
Oxidation of a Precursor Sulfide: The most direct and common laboratory-scale method involves the oxidation of the corresponding tetrahydrothiophene. This reaction proceeds in a stepwise manner, first forming the intermediate tetrahydrothiophene 1-oxide (a sulfoxide), which is then further oxidized to the desired 1,1-dioxide (a sulfone).[1][2]
Hydrogenation of a Sulfolene Precursor: On an industrial scale, and for certain derivatives, the synthesis often begins with a cheletropic reaction between a conjugated diene (like 1,3-butadiene) and sulfur dioxide to form a 2,5-dihydrothiophene 1,1-dioxide (sulfolene).[2] This unsaturated sulfone is then catalytically hydrogenated to yield the final saturated tetrahydrothiophene 1,1-dioxide.[3]
Q2: How can I confirm the successful formation of the 1,1-dioxide over the intermediate 1-oxide?
A2: Spectroscopic methods are definitive.
Infrared (IR) Spectroscopy: The most telling evidence is the appearance of two strong absorption bands for the sulfone group (O=S=O). These symmetric and asymmetric stretching frequencies typically appear around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The intermediate sulfoxide (S=O) shows only a single strong band, typically around 1030-1070 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons on the carbons adjacent to the sulfur atom (α-protons) will be significantly downfield-shifted in the sulfone compared to the starting sulfide due to the strong electron-withdrawing effect of the two oxygen atoms. The shift is less pronounced for the sulfoxide. ¹³C NMR will show a similar downfield shift for the α-carbons.
Q3: What are the general handling and storage recommendations for tetrahydrothiophene 1,1-dioxide (sulfolane)?
A3: Unsubstituted sulfolane is a thermally stable, high-boiling point solvent.[4] However, it has a relatively high freezing point of ~27 °C (79 °F).[4] Anhydrous sulfolane should be stored at temperatures between 30-40°C (85-105°F) to prevent solidification.[4] It should be kept under an inert atmosphere (e.g., nitrogen) as it can degrade in the presence of oxygen at elevated temperatures, forming acidic byproducts like sulfurous acid which can be corrosive.[5][6]
Troubleshooting Guide: Oxidation of Tetrahydrothiophenes
This section addresses specific issues encountered during the synthesis of tetrahydrothiophene 1,1-dioxides via the oxidation of the corresponding sulfide.
Technical Support Center: Optimization of Reaction Conditions for Aminothiophene Synthesis
Welcome to the Technical Support Center for aminothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substitu...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for aminothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted aminothiophenes. While various methods exist for creating aminotetrahydrothiophenes and their aromatic counterparts, this guide will focus on the Gewald reaction , a robust and widely utilized method for synthesizing polysubstituted 2-aminothiophenes.[1][2] The principles, troubleshooting steps, and optimization strategies discussed herein provide a foundational framework that can be adapted for related heterocyclic syntheses.
Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, empowering you to troubleshoot effectively and optimize for your specific substrates.
This section addresses fundamental questions about the Gewald reaction, providing the necessary background to make informed experimental decisions.
Q1: What is the fundamental mechanism of the Gewald synthesis?
A1: The Gewald reaction is a one-pot, multi-component synthesis that constructs the 2-aminothiophene ring from three key components: a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur, all facilitated by a basic catalyst.[1][2][3] The mechanism is generally understood to proceed in three main stages.[3][4][5]
Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This forms a stable α,β-unsaturated nitrile intermediate, often called the Knoevenagel-Cope adduct.[1][3][4][5]
Sulfur Addition (Sulfuration): Elemental sulfur (typically S₈) adds to the intermediate. The precise mechanism of this step is complex and thought to involve the formation of various polysulfide intermediates in a thermodynamically controlled process.[4][5]
Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization (aromatization) to yield the final, stable 2-aminothiophene product.[1][4] This final aromatization step is the primary driving force for the entire reaction sequence.[4]
Below is a diagram illustrating the generally accepted reaction pathway.
Caption: The Gewald reaction mechanism workflow.
Q2: What are the critical roles of the starting materials in the Gewald reaction?
A2: Each component has a specific and indispensable function.
Carbonyl Compound (Ketone or Aldehyde): This molecule provides two carbon atoms for the final thiophene ring (C4 and C5) and determines the substitution pattern at these positions. Ketones are generally more stable and may give higher yields than aldehydes.[2]
α-Activated Nitrile: This component provides the other two carbons (C2 and C3), the nitrogen for the amino group, and the nitrile group (or a derivative like an ester or amide) at the 3-position. Common examples include malononitrile, ethyl cyanoacetate, and cyanoacetamide.[2][3] The electron-withdrawing nature of the nitrile/ester group is crucial for activating the adjacent methylene protons for the initial condensation.
Elemental Sulfur: This is the source of the sulfur atom that forms the thiophene heterocycle.[3] Finely powdered sulfur is recommended for better dispersion and reactivity.[2]
Base: The base is a catalyst, primarily for the initial Knoevenagel-Cope condensation.[3] The choice of base can significantly influence reaction rates and the side-product profile.
Q3: How do I select the right base for my reaction?
A3: The base deprotonates the active methylene nitrile, initiating the reaction. The choice of base is critical and substrate-dependent. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine (TEA), are most common.[3]
Base
Type
Typical Use Case
Key Considerations
Triethylamine (TEA)
Tertiary Amine
General purpose, good for a wide range of substrates.
Less nucleophilic, reducing certain side reactions. Can be less effective for very hindered substrates.
Can participate in the reaction or activate sulfur. May lead to byproducts if not used judiciously.
Piperidine
Secondary Amine
Stronger base than morpholine, can accelerate slow reactions.
Increased basicity may promote polymerization or dimerization side reactions.[6] Use with caution.
DBU
Non-nucleophilic
Used in modern variations, particularly for challenging condensations.
Very strong base; requires careful temperature control to avoid side reactions.
Troubleshooting Guide: Common Experimental Issues
This section is formatted to directly address problems you may encounter at the bench.
Q1: My reaction is proceeding very slowly or has stalled. What are the likely causes?
A1: A stalled reaction is a common issue, often traceable to one of the following factors:
Insufficient Basicity: The chosen base may not be strong enough to deprotonate your specific active methylene nitrile efficiently. Consider switching to a stronger base (e.g., from TEA to piperidine), but monitor closely for side reactions.
Low Temperature: While higher temperatures can cause decomposition, some reactions require gentle heating (typically 40-60 °C) to overcome the activation energy, especially for the sulfur addition step.[3]
Reagent Purity: Impurities in starting materials, especially the carbonyl compound, can inhibit the reaction. Ensure all reagents are pure. Old aldehydes, in particular, may have oxidized to carboxylic acids, which will neutralize the basic catalyst.
Steric Hindrance: If you are using a sterically bulky ketone, the initial condensation may be extremely slow. For these cases, a two-step procedure is often more effective.[3] First, perform and isolate the Knoevenagel-Cope intermediate, then react it with sulfur and base in a separate step.[7]
Q2: My reaction mixture has turned into a dark brown or black tar. What went wrong?
A2: This is a classic sign of side reactions, primarily polymerization or the formation of complex polysulfides.[6]
Cause: The most common cause is excessive heat.[6] High temperatures can cause the starting materials or the unsaturated intermediate to polymerize. It can also promote complex, undesired reactions with elemental sulfur.
Solution:
Strict Temperature Control: Carefully monitor and control the internal reaction temperature. Start at room temperature or with gentle warming (40-50 °C) and only increase if the reaction fails to proceed.[3]
Check Reagent Purity: Impurities can act as catalysts for polymerization.[6]
Optimize Base Concentration: Using a large excess of a strong base can accelerate polymerization. Use the minimum effective catalytic amount (typically 10-20 mol%).[3]
Q3: My yield is consistently low. How can I systematically improve it?
A3: Low yield can result from an incomplete reaction, competing side reactions, or product loss during workup. The following workflow can help diagnose the issue.
Overcoming solubility issues with 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide in assays
Welcome to the technical support guide for 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (CAS No: 55261-00-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and overc...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (CAS No: 55261-00-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during in vitro and in vivo assays. This guide provides in-depth troubleshooting protocols, scientific explanations for experimental choices, and answers to frequently asked questions to ensure the successful integration of this compound into your research workflows.
Understanding the Molecule: Physicochemical Properties
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a polar molecule, a characteristic largely dictated by its functional groups: a hydroxyl group, an amino group, and a sulfone group.[1][2] These groups contribute to its hydrophilic nature. A key indicator of its polarity is the predicted XLogP3 value of -2.1, which suggests a high affinity for aqueous environments over lipid-like, non-polar environments.[1][3]
The presence of both an amino group (basic) and a hydroxyl group (weakly acidic), along with the electron-withdrawing sulfone group, means the molecule's overall charge and, consequently, its solubility are highly dependent on the pH of the solution.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for creating a stock solution of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide?
A1: Given its polar nature, the recommended starting solvent for a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility.[7] For many biological assays, preparing a 10 mM stock in DMSO is a standard starting point. However, always verify the maximum tolerable DMSO concentration for your specific assay, as high concentrations can be cytotoxic or interfere with assay components.[8][9][10] If your assay is sensitive to DMSO, consider aqueous buffers with pH adjustment as an alternative, though this may limit the achievable stock concentration.
Q2: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue when a compound is significantly less soluble in the aqueous assay buffer than in the DMSO stock. This phenomenon, known as "precipitation upon dilution," can lead to inaccurate and unreliable assay results.[7][11] Here are the primary troubleshooting steps:
Lower the Final Assay Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.
Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the assay buffer. This gradual change in solvent composition can sometimes prevent precipitation.
Increase the Cosolvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, be mindful of the potential for assay interference.[12][13]
Modify the Assay Buffer: Adjusting the pH of your assay buffer can significantly impact the solubility of pH-sensitive compounds.[14][15]
Q3: Can I use sonication or vortexing to dissolve the compound in my assay buffer?
A3: Yes, mechanical agitation such as vortexing and sonication can aid in the dissolution process, particularly for kinetically limited solubility.[11] These methods provide energy to break up solid particles and increase the interaction between the compound and the solvent. However, if the compound is fundamentally insoluble at that concentration (thermodynamically limited), it will likely precipitate out of solution over time, even after initial dissolution. Therefore, it is crucial to visually inspect your solutions for any signs of precipitation before and during your experiment.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
Encountering solubility problems can be a significant roadblock in research. This guide provides a structured workflow to diagnose and resolve these issues effectively.
Caption: Troubleshooting workflow for solubility issues.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a standardized, high-concentration stock solution for serial dilution into aqueous assay buffers.
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )
Mass (g) = 0.001 L x 0.010 mol/L x 151.19 g/mol = 0.0015119 g = 1.51 mg
Weigh the compound: Accurately weigh 1.51 mg of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide using an analytical balance and place it into a clean, dry vial.
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
Dissolve: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Systematic Solubility Assessment in Aqueous Buffers
Objective: To determine the approximate solubility limit of the compound in a specific assay buffer and to assess the impact of pH.
Materials:
10 mM stock solution of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide in DMSO
Assay buffer at various pH values (e.g., pH 6.0, 7.4, 8.0)
96-well clear bottom plate
Plate reader capable of measuring absorbance or light scatter
Procedure:
Prepare serial dilutions: In a 96-well plate, perform a serial dilution of your compound in the assay buffer. For example, start with a 1:100 dilution of your 10 mM stock to achieve a 100 µM solution, and then perform 2-fold serial dilutions across a row.
Equilibration: Cover the plate and allow it to equilibrate at the assay temperature for 1-2 hours.
Visual Inspection: Carefully inspect each well for any signs of precipitation.
Quantitative Measurement (Optional): Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify light scattering caused by precipitation. An increase in absorbance/scattering indicates insolubility.
Determine Approximate Solubility: The highest concentration that remains clear both visually and by light scatter is the approximate solubility limit in that specific buffer.
Repeat for different pH values: Repeat steps 1-5 for each pH condition to understand the pH-solubility profile. Due to the presence of an amino group, the compound is expected to be more soluble at a lower pH where the amine is protonated.[5][6][16]
Advanced Solubilization Strategies
If optimizing solvent and buffer conditions is insufficient, more advanced formulation techniques can be employed, though these require careful validation to ensure they do not interfere with the assay.[17]
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (typically 0.01% - 0.1%) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.
Final Recommendations
A systematic and informed approach is key to overcoming the solubility challenges associated with 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. Always begin with a thorough understanding of the compound's physicochemical properties and the tolerance of your specific assay system to solvents and additives. Meticulous documentation of your optimization experiments will provide a robust foundation for reliable and reproducible results. Low compound solubility is a frequent challenge in drug discovery, and addressing it early can prevent misleading data and save valuable resources.[7][11]
References
Analytical Methods. (2017). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. RSC Publishing. Retrieved from [Link]
PubChem. (n.d.). rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione. Retrieved from [Link]
PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
PMC - NIH. (2023). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Retrieved from [Link]
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
PMC - NIH. (2012). The influence of organic solvents on estimates of genotoxicity and antigenotoxicity in the SOS chromotest. Retrieved from [Link]
ResearchGate. (n.d.). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Retrieved from [Link]
NCBI - NIH. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
PubChemLite. (n.d.). 4-aminotetrahydrothiophene-3-ol 1,1-dioxide (C4H9NO3S). Retrieved from [Link]
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Retrieved from [Link]
Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
PubChem. (n.d.). 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide. Retrieved from [Link]
PubChem. (n.d.). (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
ScienceDirect. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]
PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0). Retrieved from [Link]
Technical Support Center: Storage and Handling of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
Document ID: ATHT-DOX-TSI-001 Version: 1.0 Introduction This technical guide is intended for researchers, scientists, and drug development professionals utilizing 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide in their expe...
Author: BenchChem Technical Support Team. Date: January 2026
Document ID: ATHT-DOX-TSI-001
Version: 1.0
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals utilizing 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide in their experimental workflows. The unique bifunctional nature of this molecule, containing both a primary amine and a secondary alcohol on a stable sulfone ring, presents specific challenges for long-term storage and handling. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the chemical integrity and prevent the degradation of this valuable intermediate during storage. Our recommendations are grounded in established principles of organic chemistry and material science, aiming to provide a self-validating system for your laboratory protocols.
Part 1: Troubleshooting Guide - Diagnosing and Preventing Degradation
This section is designed to help you identify potential degradation of your 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide and take corrective actions.
Question 1: I've observed a change in the color (e.g., yellowing) and/or the physical state of my stored 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. What could be the cause?
Answer:
A visual change in your compound is a primary indicator of chemical degradation. The most likely culprits are oxidation and/or exposure to light.
Oxidative Degradation: The primary aliphatic amine group in the molecule is susceptible to oxidation, which can occur in the presence of atmospheric oxygen. This process can be accelerated by trace metal impurities and light. The initial oxidation product is likely a hydroxylamine, which can be unstable and lead to the formation of colored impurities. The general mechanism for the electrochemical oxidation of aliphatic amines begins with the formation of a radical cation, followed by deprotonation, highlighting the reactivity of the amine's lone pair of electrons[1][2]. Aliphatic hydroxylamines are known to be reactive and unstable, often decomposing during analysis[3].
Photodegradation: While the tetrahydrothiophene 1,1-dioxide (sulfolane) ring is generally stable, compounds containing sulfone or sulfonamide groups can be susceptible to photodegradation[4][5]. Exposure to UV or even ambient light over extended periods can provide the energy to initiate degradation pathways.
Preventative Measures:
Inert Atmosphere Storage: To mitigate oxidation, store the compound under an inert atmosphere such as argon or nitrogen. This is especially critical for long-term storage.
Light Protection: Always store the compound in amber glass vials or wrap the container with aluminum foil to protect it from light.
Chelating Agents: If trace metal contamination is suspected (e.g., from spatulas or reaction vessels), consider storing solutions of the compound with a minimal amount of a chelating agent like EDTA, although compatibility studies are recommended.
Question 2: My recent experimental results using stored 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide are inconsistent. Could the compound's purity have been compromised during storage?
Answer:
Yes, a decline in purity due to degradation is a strong possibility for inconsistent experimental outcomes. Beyond oxidation and photodegradation, the compound's stability can be significantly influenced by pH and moisture.
pH-Mediated Degradation: As an amino alcohol, the compound's stability is pH-dependent[6][7]. The protonation state of the amino and hydroxyl groups can affect their reactivity and the overall stability of the molecule. Storing the compound in acidic or basic conditions (or on surfaces with acidic or basic residues) could catalyze degradation. For instance, studies on amino acids have shown that pH significantly affects their stability in solution[8][9].
Hygroscopicity and Hydrolysis: The presence of polar amino and hydroxyl groups makes the compound potentially hygroscopic. Amines, in general, can absorb moisture from the air, which could lead to hydrolysis or the formation of undesirable byproducts[4]. While the sulfone ring is stable, absorbed water can act as a medium for other degradation reactions.
Preventative Measures & Purity Verification:
Neutral and Dry Storage Environment: Store the solid compound in a desiccator over a suitable drying agent (e.g., Drierite). Ensure that storage containers are made of neutral materials like borosilicate glass (Type I) or a compatible polymer such as high-density polyethylene (HDPE)[4]. Avoid storing in containers that could leach acidic or basic impurities.
Purity Assessment: Regularly assess the purity of your stored compound, especially before use in critical experiments. A recommended protocol for purity analysis via HPLC is provided in Part 3 of this guide.
Question 3: I am preparing a stock solution of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide for my experiments. What is the best solvent and how should I store the solution?
Answer:
Preparing and storing solutions requires careful consideration to prevent degradation.
Solvent Selection: For immediate use, high-purity, anhydrous aprotic solvents are generally preferred. However, due to the compound's polarity, you may need protic solvents. If using alcohols, be aware that transesterification can be a degradation pathway for related compounds, though this is less likely with the hydroxyl group on the ring compared to an ester[10]. If an aqueous solution is necessary, use deionized, degassed water and consider buffering the solution to a neutral pH.
Solution Storage:
Temperature: Store solutions at a low temperature (2-8°C or -20°C) to slow down the rate of any potential degradation reactions.
Degassing: Before preparing solutions, sparge the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen.
Short-Term Storage: It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store in a tightly sealed container, protected from light, at a low temperature, and under an inert atmosphere.
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting decision tree for degradation issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide?
A1: Based on the chemical properties of the molecule, the following conditions are recommended to maximize shelf life:
Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of potential degradation reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the primary amine group[1][3].
The compound is likely hygroscopic; this prevents moisture uptake[4].
| Container | Tightly sealed, Type I borosilicate glass or HDPE | Ensures a chemically inert storage environment[4]. |
Q2: Is 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide sensitive to air?
A2: Yes, the primary amine functionality makes it susceptible to oxidation by atmospheric oxygen. While the rate of oxidation at room temperature in the solid state may be slow, for long-term storage and to ensure high purity, it is highly recommended to handle and store the compound under an inert atmosphere[1][2][3].
Q3: Can I store this compound at room temperature?
A3: For short-term storage (days to a few weeks), storage at room temperature in a desiccator and protected from light is acceptable. However, for long-term storage (months), refrigeration (2-8°C) is strongly advised to minimize the risk of degradation.
Q4: What are the primary degradation products I should look for?
A4: While specific degradation studies for this molecule are not publicly available, based on its structure, the most probable degradation products would arise from the oxidation of the amine group. This could include the corresponding hydroxylamine or further oxidation products. Other potential impurities could result from reactions involving both the amine and hydroxyl groups, or cleavage of the sulfone ring under harsh conditions. A forced degradation study, as outlined by ICH guidelines, would be necessary to definitively identify all potential degradants.
Q5: How can I be sure my material is still good to use?
A5: The most reliable way is to perform a purity analysis before use. A simple High-Performance Liquid Chromatography (HPLC) method can provide a clear indication of the compound's integrity by showing the main peak and any impurity peaks that may have appeared over time. A proton NMR spectrum can also be used to check for structural changes.
Part 3: Experimental Protocol - Purity Assessment by HPLC
This section provides a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. This method should be validated in your laboratory for your specific instrumentation.
Objective: To determine the purity of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide and detect the presence of degradation products.
5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
210 nm
Injection Volume
10 µL
Procedure:
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide and dissolve it in 10 mL of Mobile Phase A to make a 1 mg/mL stock solution.
Sample Preparation: Prepare a sample solution of your stored compound at the same concentration (1 mg/mL) in Mobile Phase A.
Analysis: Inject the standard and sample solutions into the HPLC system.
Data Interpretation: Compare the chromatograms. The purity of the sample can be calculated based on the area percent of the main peak. The presence of new peaks in the sample chromatogram, which are not present in the standard, indicates the formation of degradation products.
Workflow for Purity Assessment
Caption: Step-by-step workflow for HPLC purity analysis.
References
Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. PubMed.
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
Metabolic N-Oxidation of Primary and Secondary Aliph
Oxidation potential of different aliphatic and aromatic amines.
Toxicity and biodegradability of sulfonamides and products of their photocatalytic degrad
Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces.
Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation.
Photodegradation of sulfonamides and their N (4)
photocatalytic degradation of aromatic sulfonates present in industrial percol
Alkanolamine. Wikipedia.
Photocatalytic degradation of aromatic sulfon
Amino Alcohols. Santa Cruz Biotechnology.
Degradation of poly(β-amino ester)
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
Amino-alcohols Analysis of amino-alcohols, C. Agilent.
Amino Alcohols. Alfa Chemistry.
Forced Degrad
Forced Degrad
Forced Degradation Studies: Regulatory Considerations and Implement
Development of forced degradation and stability indic
A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
Amino acid degrad
Degrad
9.7: Degradation of amino acids. Chemistry LibreTexts.
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs.
WO2013165266A1 - Method for protecting hydroxyl, amine or thiol functional groups with tetraisopropydisilane and the corresponding protected compounds.
Functional groups in (bio)chemistry. Interchim.
How does pH Affect Amino Acids?. YouTube.
A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of rel
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.
Protective Groups. Organic Chemistry Portal.
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PubMed.
Technical Support Center: Optimization of Chiral Separation for Aminotetrahydrothiophene Enantiomers
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral separation of aminotetrahydrothiophene enantiomers. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral separation of aminotetrahydrothiophene enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during method development and optimization. The unique structural properties of aminotetrahydrothiophenes, containing both a basic amine and a sulfur-containing heterocycle, present specific challenges that require a systematic and well-informed approach.[1]
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: Why am I seeing poor or no resolution between my aminotetrahydrothiophene enantiomers?
A1: Achieving baseline resolution is the primary goal, and failure to do so typically points to two critical factors: the chiral stationary phase (CSP) and the mobile phase composition. The interaction between the analyte and the CSP is highly specific, and a mismatch will result in no separation.[2]
Probable Causes & Step-by-Step Solutions:
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your specific analyte.
Solution: Screen a diverse set of CSPs. For aminotetrahydrothiophene derivatives, polysaccharide-based CSPs are the most common and successful starting point due to their broad applicability.[3][4] Begin with columns based on cellulose and amylose derivatives, such as tris(3,5-dimethylphenylcarbamate). Macrocyclic glycopeptide phases (like teicoplanin-based columns) are also an excellent choice, particularly for polar, ionizable compounds.[5][6]
Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. An incorrect solvent or additive concentration can weaken the enantioselective interactions.
Solution (Normal Phase - NP): The most common mode for these separations. Systematically vary the concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane, heptane). A lower alcohol concentration generally increases retention and can improve resolution, but excessively long run times can lead to peak broadening.[7]
Solution (Additives): The basic nature of the aminotetrahydrothiophene necessitates the use of a basic additive to achieve good peak shape and reproducibility. This additive can also influence selectivity.[4] Ensure you are using an appropriate basic modifier like diethylamine (DEA) or isopropylamine (IPA), typically at 0.1-0.2%.
Incorrect Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and loss of resolution.[8]
Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that is still compatible with your mobile phase.
Q2: My peaks are tailing or fronting. How can I improve the peak shape?
A2: Poor peak shape is a common issue for basic analytes like aminotetrahydrothiophenes. It is most often caused by undesirable secondary interactions with the stationary phase support.[9]
Probable Causes & Step-by-Step Solutions:
Secondary Ionic Interactions (Peak Tailing): The primary amine on your molecule is basic and can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This leads to significant peak tailing.
Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) or Ethanolaime (EA) at a concentration of 0.1% to 0.5% (v/v) is highly effective.[8] The basic additive acts as a competitor for the acidic silanol sites, preventing the analyte from interacting with them and resulting in more symmetrical peaks.
Column Overload (Peak Fronting): Injecting too much sample can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape.[7]
Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts of your sample until a symmetrical peak is obtained. A typical analytical concentration is in the range of 0.1 - 1.0 mg/mL.[8]
Q3: My retention times are drifting and my results are not reproducible. What is the cause?
A3: Drifting retention times are a sign of an unstable chromatographic system. For chiral separations, this is often linked to column equilibration and the persistent effects of mobile phase additives.[8]
Probable Causes & Step-by-Step Solutions:
Insufficient Column Equilibration: Chiral stationary phases, especially when used with mobile phase additives, can require extended equilibration times to achieve a stable baseline and consistent retention.
Solution: Flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis. Monitor the baseline and inject a standard repeatedly until retention times are stable (e.g., <1% RSD).[8]
Additive "Memory Effect": Basic or acidic additives can strongly adsorb to the CSP surface. If you switch to a mobile phase without the additive (or with a different one), the previously used additive can slowly leach off, causing retention times to drift over many injections.[10]
Solution: Dedicate a column to specific additive types if possible. If not, implement a rigorous flushing protocol when changing methods. Flush the column with a strong, neutral solvent like 100% isopropanol or ethanol to strip the adsorbed additive before equilibrating with the new mobile phase.[10]
Mobile Phase Instability: Volatile components of the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and affecting retention.
Solution: Prepare fresh mobile phase daily and keep reservoirs tightly sealed. Ensure solvents are thoroughly mixed before use.[8][9]
Frequently Asked Questions (FAQs)
Q1: I have a new aminotetrahydrothiophene derivative. How do I choose a starting point for column and mobile phase screening?
A1: A systematic screening approach is far more efficient than a trial-and-error method.[2][6] The goal of the initial screen is not to get a perfect separation, but to identify promising "hits" (i.e., any sign of peak splitting or broadening) that can then be optimized.
Recommended Initial Screening Protocol:
Select 3-5 Columns: Choose columns with diverse chiral selectors. A good starting set would include:
An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
A cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
A macrocyclic glycopeptide CSP (e.g., Teicoplanin)
An alternative derivatized polysaccharide CSP.
Screen with Multiple Mobile Phases: Test each column with a set of standard mobile phases to cover different interaction modes.
Column Type
Primary Mobile Phase (Normal Phase)
Secondary Mobile Phase (Polar Organic)
Polysaccharide (Amylose/Cellulose)
Heptane/Ethanol (80/20) + 0.2% DEA
Acetonitrile/Methanol (80/20) + 0.2% DEA
Macrocyclic Glycopeptide
Heptane/Ethanol (80/20) + 0.2% DEA
Methanol + 0.1% TFA / 0.1% TEA (PIM)¹
¹PIM (Polar Ionic Mode) is highly effective for glycopeptide columns.[6]
This structured approach maximizes the probability of finding a successful separation quickly.[11]
Q2: Should I be using HPLC, SFC, or CE for my separation?
A2: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are all powerful techniques for chiral separations, each with distinct advantages.[12]
HPLC: The most established and widely available technique. Normal-phase HPLC is often the workhorse for chiral separations of compounds like aminotetrahydrothiophenes.[13] It is robust and highly scalable for preparative work.
Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO₂ as the main mobile phase. SFC often provides faster separations and higher efficiency than HPLC.[3][14] It can also offer different, complementary selectivity, meaning it might separate enantiomers that are difficult to resolve by HPLC.[15]
Capillary Electrophoresis (CE): An electromigration technique known for its extremely high separation efficiency and very low sample/solvent consumption.[16] Chiral selectors are typically added to the background electrolyte. CE is an excellent choice for highly polar or charged analytes and for situations where sample quantity is limited.[17]
Recommendation: Start with HPLC due to its ubiquity and robustness. If HPLC fails or if higher throughput is needed, SFC is the logical next step. CE is a valuable problem-solving tool for particularly challenging separations.
Q3: How important is temperature for optimizing the separation?
A3: Temperature is a critical and often underestimated parameter for optimizing chiral separations. It directly influences the thermodynamics (enthalpy and entropy) of the binding between the enantiomers and the CSP.[18]
Effect on Resolution: In most cases, decreasing the temperature enhances resolution . Lower temperatures often lead to more stable diastereomeric complexes between the analyte and the CSP, increasing the enantioselectivity (α). However, this comes at the cost of longer retention times and higher backpressure.
Optimization Strategy: Once you have a promising separation, evaluate the effect of temperature in a range from 10°C to 40°C. A van't Hoff plot (ln(α) vs 1/T) can reveal whether the separation is enthalpy- or entropy-driven.[18] This information is crucial for understanding the separation mechanism and achieving a robust final method.
Experimental Protocols & Workflows
Protocol 1: General Screening for a Novel Aminotetrahydrothiophene Derivative
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in ethanol or methanol. Dilute to 0.2 mg/mL with the initial mobile phase for injection.
Column Selection: Install the first screening column (e.g., an amylose-based CSP).
Mobile Phase Preparation: Prepare Mobile Phase A: Heptane/Isopropanol (90/10) + 0.1% DEA. Prepare Mobile Phase B: Acetonitrile + 0.1% DEA.
Screening Run 1 (Normal Phase):
Equilibrate the column with Mobile Phase A for at least 30 column volumes.
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Injection Volume: 5 µL.
Detection: UV (select an appropriate wavelength).
Run Time: 30 minutes.
Screening Run 2 (Polar Organic):
Flush the column with 100% Isopropanol for 20 column volumes.
Equilibrate the column with Mobile Phase B for 30 column volumes.
Perform the analysis under the same conditions as Run 1.
Repeat: Repeat steps 2-5 for each of the selected screening columns.
Analyze Results: Review all chromatograms. Look for any separation (Rs > 0.8) or even peak broadening that suggests partial separation. Select the best condition(s) for optimization.
Diagram: Chiral Method Development Workflow
This diagram illustrates a logical workflow for developing a robust chiral separation method.
How to improve the potency and efficacy of 3-aminotetrahydrothiophene 1,1-dioxides.
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the 3-aminotetrahydrothiophene 1,1-dioxide scaffold. This guide is designed for researchers, medicinal chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the 3-aminotetrahydrothiophene 1,1-dioxide scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to optimize this promising chemical series. Here, we address common challenges encountered during synthesis, optimization, and biological evaluation, providing troubleshooting workflows, detailed protocols, and evidence-based strategies to enhance the potency and efficacy of your compounds.
Introduction: The 3-Aminotetrahydrothiophene 1,1-Dioxide Scaffold
The 3-aminotetrahydrothiophene 1,1-dioxide core, also known as a sulfolane ring with an amino substituent, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for designing targeted therapies.[1] Notably, this scaffold is the foundation for a class of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which represents a key therapeutic strategy for diseases associated with oxidative stress and inflammation.[2][3]
The optimization of this scaffold, however, presents specific challenges. This guide is structured to help you navigate these issues, transforming experimental hurdles into opportunities for discovery.
Troubleshooting Guide
This section addresses specific problems you may encounter during your research campaign. Each question is followed by a diagnostic workflow and actionable solutions grounded in established medicinal chemistry principles.
Question 1: My lead compound shows high micromolar activity (low potency). How can I systematically improve its potency?
Low potency is a common starting point in drug discovery. For the 3-aminotetrahydrothiophene 1,1-dioxide series, a systematic Structure-Activity Relationship (SAR) study is critical. The following workflow can guide your optimization efforts.
Caption: Workflow for addressing low compound potency.
Detailed Steps:
Verify the Core Pharmacophore: The potency of this class of compounds is highly dependent on the "bis-sulfone" core. Studies have shown that replacing one of the sulfone groups with a bioisostere like an amide results in a complete loss of activity.[2] Before embarking on extensive modifications, confirm that your synthetic route reliably produces the required sulfone core.
Optimize the Aminoalkyl Moiety: This is the most fruitful area for potency enhancement. Metabolic studies suggest this part of the molecule is prone to modification in vivo, and structural changes here directly impact efficacy.[2]
Introduce Electron-Withdrawing Groups: The introduction of fluorine can significantly enhance potency. For example, replacing an isobutylamine side chain with a 3,3,3-trifluoropropylamine group was shown to increase NRF2 activation efficacy by 3.5-fold.[2] This modification can also block sites of metabolism.[4][5]
Vary Chain Length and Branching: Systematically explore different alkyl and cycloalkyl groups to probe the binding pocket for favorable van der Waals interactions.
Incorporate Cyclic Amines: Groups like piperidine and morpholine can improve physicochemical properties and introduce new interaction vectors.
Investigate Stereochemistry: The tetrahydrothiophene ring contains at least one chiral center at the C3 position (bearing the amino group).
Biological Impact: It is a well-established principle that stereoisomers can have dramatically different biological activities, receptor affinities, and pharmacokinetic profiles.[6][7][8]
Actionable Step: If you are working with a racemate, perform a chiral separation (e.g., via chiral HPLC) or pursue an asymmetric synthesis. Test the individual enantiomers to determine if the activity is stereospecific. This step alone can often uncover a significantly more potent isomer.
Consider Bioisosteric Replacement: If modifications to the aminoalkyl group are exhausted, consider replacing the primary amine itself. Bioisosteres can modulate pKa, hydrogen bonding capacity, and lipophilicity.[4][9][10]
Potential Replacements: Consider constrained cyclic amines like azetidine or replacing the amine with functional groups like a guanidine or a sulfoximine, which can mimic the basicity and hydrogen-bonding pattern.[9][11]
Question 2: My compounds are potent, but exhibit significant cytotoxicity. What strategies can I use to improve the therapeutic window?
High cytotoxicity can derail an otherwise promising compound series. For 3-aminotetrahydrothiophene 1,1-dioxides, cytotoxicity has been linked to metabolic instability.
Causality: In vivo, the aminoalkyl side chain can undergo oxidative dealkylation by cytochrome P450 (CYP) enzymes. The resulting primary amine metabolite has been shown to be significantly more cytotoxic and less potent than its parent compound.[2]
Caption: Metabolic activation to a cytotoxic species.
Mitigation Strategies:
Block Metabolic Hotspots: The most effective strategy is to modify the aminoalkyl group to prevent CYP-mediated oxidation.
Fluorination: As mentioned for improving potency, adding fluorine atoms (e.g., a trifluoromethyl group) near the amine can serve as a "metabolic shield," sterically and electronically hindering the oxidation process. The 3,3,3-trifluoropropylamine analog 17 was found to be highly efficacious with no observable cytotoxicity.[2]
Introducing Heteroatoms: Replacing a methylene group with an oxygen (ether linkage) or using a more rigid cyclic structure can alter the metabolism profile.
Prodrug Approach: Temporarily mask the amine functionality with a promoiety.[12][13] This can prevent first-pass metabolism and improve the compound's pharmacokinetic profile. An ideal prodrug is stable in circulation but is cleaved at the target site or systemically to release the active drug.[14][15] Common amine prodrug strategies include forming readily cleavable amides or carbamates.[12]
Question 3: My synthetic yield is consistently low. How can I troubleshoot the synthesis?
Low yields can be caused by a number of factors, from reagent quality to reaction conditions.[16][17] The synthesis of 3-aminotetrahydrothiophene 1,1-dioxides often involves a key Michael addition step of an amine to a sulfolene precursor.[2]
Troubleshooting Checklist:
Purity of Reagents & Solvents: Impurities in starting materials, particularly the amine or the sulfolene, can lead to side reactions.[16] Ensure solvents are anhydrous, especially for reactions involving organometallics or strong bases.
Reaction Conditions:
Temperature: Many steps in heterocyclic synthesis are temperature-sensitive.[18] For instance, reductions with DIBAL-H are typically performed at -78°C to prevent over-reduction or side reactions.[2] Ensure your temperature control is accurate.
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A reaction left for too long may lead to product decomposition.[16]
Atmosphere: If using air- or moisture-sensitive reagents (e.g., Grignard reagents, DIBAL-H), ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[16]
Workup & Purification: Product can be lost during extraction or chromatography. Check the pH during aqueous extraction to ensure your amine-containing product is in the correct phase (typically protonated in the aqueous phase at low pH and as a free base in the organic phase at high pH).
Frequently Asked Questions (FAQs)
Q1: What are the key structural features required for the activity of this compound class?
The essential pharmacophore consists of the bis-sulfone core. Systematic studies have confirmed that the sulfone linkage is critical for activity. A bioisosteric replacement of the sulfone with an amide led to a complete loss of ARE-inducing activity, highlighting its importance.[2] The second key feature is the substituted amino group, which serves as the primary handle for tuning potency, efficacy, and metabolic stability.
Q2: How can I improve the aqueous solubility and bioavailability of my lead compound?
Poor solubility is a common challenge for drug candidates.[19][20][21]
Salt Formation: The basic amino group provides an excellent handle for salt formation (e.g., hydrochloride salt), which typically improves aqueous solubility and crystallinity.
Formulation Strategies: If the free base is a "grease-ball" (highly lipophilic) or "brick-dust" (highly crystalline and high-melting) molecule, advanced formulation strategies can be employed. These include:
Particle Size Reduction: Micronization or nanosizing increases the surface area, which can improve the dissolution rate.[21][22]
Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form, which is generally more soluble than the crystalline form.[23]
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[20][22]
Prodrugs: As mentioned previously, converting the parent drug into a more soluble prodrug (e.g., by adding a phosphate or amino acid promoiety) that is cleaved in vivo is a powerful strategy.[15][24]
Q3: What is the typical synthetic route for creating analogs of this scaffold?
A common and effective route involves the conjugate addition of a diverse set of primary or secondary amines to a 3-sulfonyl-3,4-dihydrothiophene 1,1-dioxide precursor. This precursor can be synthesized from commercially available 3-sulfolene.[2]
See Protocol 1 in the Appendix for a detailed experimental procedure.
Appendix: Data and Protocols
Table 1: SAR Summary of Aminoalkyl Modifications
The following table summarizes data from a study optimizing a lead compound (2) as a non-electrophilic NRF2 activator. It demonstrates how modifications to the aminoalkyl side chain impact potency (ARE-LUC EC50), efficacy (Fold Induction), and cytotoxicity (IC50).[2]
Compound
R Group (Aminoalkyl Moiety)
ARE-LUC EC50 (μM)
Fold Induction (FI)
Cytotoxicity IC50 (μM)
2 (Lead)
Isobutylamine
1.1
20.3
> 20
17
3,3,3-Trifluoropropylamine
1.9
70.7
> 20
18
Cyclobutylamine
0.5
29.5
> 20
19
(R)-sec-Butylamine
3.5
11.8
> 20
20
(S)-sec-Butylamine
2.5
16.5
> 20
22
Cyclopentylamine
0.5
24.3
> 20
Data extracted from Jo, J. et al. (2023).[2]
Analysis: This data clearly shows that replacing the lead isobutylamine group with a 3,3,3-trifluoropropylamine (17) dramatically increases efficacy (FI = 70.7) without introducing cytotoxicity. Furthermore, using small cyclic amines like cyclobutylamine (18) and cyclopentylamine (22) significantly improves potency (EC50 = 0.5 μM).
Protocol 1: General Procedure for the Synthesis of 3-Aminotetrahydrothiophene 1,1-Dioxide Analogs
This protocol is adapted from the literature for the conjugate addition of amines to a sulfolene precursor.[2]
Magnetic stirrer, round-bottom flask, inert atmosphere setup (N2 or Ar)
Procedure:
Dissolve the 3-(3,4-dichlorophenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
Add triethylamine (2.0 eq) to the solution and stir for 5 minutes at room temperature.
Add the desired amine (1.2 eq) to the reaction mixture dropwise.
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired 3-aminotetrahydrothiophene 1,1-dioxide analog.
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay is used to measure the activation of the NRF2 transcriptional pathway, a common endpoint for this class of compounds.[2]
Materials:
IMR32 cells (or other suitable cell line) stably transfected with an ARE-luciferase reporter construct.
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
Test compounds dissolved in DMSO.
96-well white, clear-bottom cell culture plates.
Luciferase assay reagent (e.g., Bright-Glo™).
Luminometer.
Procedure:
Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a density of ~20,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. The final DMSO concentration should be kept constant (e.g., 0.1%).
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control if available.
Incubate the plate for 16-24 hours at 37°C, 5% CO2.
Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature.
Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
Measure the luminescence using a plate-reading luminometer.
Data Analysis: Normalize the luminescence signal of compound-treated wells to the vehicle control to calculate the Fold Induction (FI). Plot the FI against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
References
Di, L., & Kerns, E. H. (2016).
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304–316. [Link]
Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced drug delivery reviews, 46(1-3), 75–87.
Singh, A., Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50.
Jo, J., Chun, Y., Lee, S., et al. (2023). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 84, 129306. [Link]
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature reviews. Drug discovery, 17(8), 559–587. [Link]
Najjar, A., & Karaman, R. (2019). The Prodrug Approach in the Design of Stable and Effective Drug Molecules. Molecules (Basel, Switzerland), 24(14), 2628.
Bollong, M. J., Lee, G., Jo, J., et al. (2018). A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signalling.
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
da Silva, A. F., de Andrade, M. C., & de Oliveira, V. (2015). Amino Acids in the Development of Prodrugs. Molecules (Basel, Switzerland), 20(9), 15836–15864.
ResearchGate. Optimization of 3-Aminotetrahydrothiophene 1,1-Dioxides with Improved Potency and Efficacy as Non-Electrophilic Antioxidant Response Element (ARE) Activators. [Link]
Wiemer, A. J., & Wiemer, D. F. (2023). Strategy-Level Prodrug Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 29(16), e202203362.
Gaware, V. S., Dhavale, R. P., & Shinde, V. S. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Mini reviews in medicinal chemistry, 21(15), 2095–2111.
Kempf, D. J., et al. (1995). The development of cyclic sulfolanes as novel and high-affinity P2 ligands for HIV-1 protease inhibitors. Journal of medicinal chemistry, 38(20), 3878–3886.
PatSnap. (2025). What is the role of bioisosterism in drug design?[Link]
Reddit. (2024). What are some common causes of low reaction yields?[Link]
Sparr, C., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]
PubMed. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
ResearchGate. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
Technical Support Center: Aminotetrahydrothiophene-Based NRF2 Activators
A Guide for Researchers on Mitigating Cytotoxicity Welcome to the technical support center for researchers utilizing aminotetrahydrothiophene-based NRF2 activators. This guide, designed for research scientists and drug d...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers on Mitigating Cytotoxicity
Welcome to the technical support center for researchers utilizing aminotetrahydrothiophene-based NRF2 activators. This guide, designed for research scientists and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you harness the therapeutic potential of these compounds while navigating their primary challenge: cytotoxicity.
Introduction: The Promise and Peril of Electrophilic NRF2 Activators
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. It controls the expression of a wide array of cytoprotective genes that defend against oxidative and electrophilic stress. This makes NRF2 a highly attractive therapeutic target for a multitude of diseases underpinned by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammatory conditions.
Aminotetrahydrothiophene derivatives belong to a class of electrophilic compounds that potently activate the NRF2 pathway. Their mechanism of action relies on the covalent modification of cysteine residues on KEAP1 (Kelch ECH associating protein 1), the primary negative regulator of NRF2. This modification disrupts the KEAP1-NRF2 interaction, preventing the ubiquitination and subsequent degradation of NRF2. As a result, stabilized NRF2 accumulates, translocates to the nucleus, and initiates the transcription of its target antioxidant genes.
However, the very electrophilicity that makes these compounds potent activators is also their Achilles' heel. The reactive nature of these molecules can lead to off-target covalent modifications of other cellular proteins, depletion of intracellular glutathione (GSH), and disruption of mitochondrial function, all of which contribute to significant cytotoxicity. This guide will provide the necessary knowledge to anticipate, troubleshoot, and mitigate these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of NRF2 activation by aminotetrahydrothiophene compounds?
A1: These compounds are electrophilic molecules that function as "covalent inhibitors" of the KEAP1-NRF2 interaction. Under normal conditions, KEAP1 acts as an adaptor for an E3 ubiquitin ligase complex that targets NRF2 for constant degradation. Aminotetrahydrothiophenes contain a reactive moiety that forms a covalent bond with specific, highly reactive cysteine sensors on the KEAP1 protein (notably Cys151). This covalent modification induces a conformational change in KEAP1, rendering it unable to target NRF2 for degradation. This allows newly synthesized NRF2 to accumulate, enter the nucleus, and activate the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Q2: What are the primary drivers of cytotoxicity observed with this class of compounds?
A2: The cytotoxicity of electrophilic NRF2 activators is multifactorial and stems from their inherent reactivity:
Off-Target Covalent Modification: The electrophilic warhead can react indiscriminately with cysteine residues on numerous cellular proteins besides KEAP1. This can disrupt the function of critical enzymes and structural proteins, leading to widespread cellular dysfunction.
Glutathione (GSH) Depletion: As highly reactive electrophiles, these compounds can rapidly deplete the intracellular pool of GSH, the cell's most abundant antioxidant. This compromises the cell's primary defense against reactive oxygen species (ROS).
Increased Oxidative Stress: Paradoxically, while activating an antioxidant pathway, these compounds can initially exacerbate oxidative stress by reacting with cellular thiols and disrupting mitochondrial bioenergetics.
**M
Troubleshooting
Technical Support Center: Purification of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
Welcome to the technical support center for the purification of crude 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of crude 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.
Introduction
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a polar, amphoteric molecule, presenting unique challenges in its purification. Its zwitterionic nature at certain pH values, coupled with the potential for a variety of impurities from its synthesis, necessitates a well-designed purification strategy. This guide will walk you through potential impurities, effective purification methodologies, and troubleshooting common issues, ensuring you can achieve the desired purity for your downstream applications.
Part 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities in your crude product. The synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide often proceeds via the epoxidation of 3-sulfolene followed by amination. This synthetic route can introduce several types of impurities.
Common Impurities:
Unreacted Starting Materials: Residual 3-sulfolene or its more stable isomer, 2-sulfolene, may be present.
Byproducts of Epoxidation: Diols formed from the hydrolysis of the epoxide intermediate.
Byproducts of Amination: Di-substituted products or other regioisomers depending on the reaction conditions.
Degradation Products: The sulfolane ring can undergo degradation, especially at elevated temperatures, to form acidic impurities.
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any unreacted reagents.
The following diagram illustrates a potential impurity profile arising from a common synthetic pathway.
Caption: Potential impurity sources in the synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Part 2: Purification Strategies - FAQs and Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, the high polarity and zwitterionic nature of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide can make solvent selection challenging.
FAQs:
Q1: What is the best single solvent for recrystallizing crude 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide?
A1: Due to its high polarity, protic solvents like water, methanol, or ethanol are good starting points. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature or below. Preliminary small-scale solubility tests are crucial.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This is common with highly polar compounds. To remedy this, you can:
Increase the solvent volume: This lowers the saturation point.
Use a mixed-solvent system: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., water or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., isopropanol, acetone, or ethyl acetate) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
Q3: No crystals are forming even after cooling the solution. What are the next steps?
A3: This could be due to supersaturation or using too much solvent. Try the following:
Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provide nucleation sites for crystal growth.
Seed the solution: If you have a small amount of pure product, add a "seed crystal" to the solution.
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
Troubleshooting Guide: Recrystallization
Problem
Potential Cause
Solution
Poor Recovery
Too much solvent used; Compound is significantly soluble in the cold solvent.
Evaporate excess solvent; Use a different solvent or a mixed-solvent system; Ensure the solution is cooled sufficiently.
Colored Crystals
Colored impurities are co-crystallizing.
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.
Crystals crash out too quickly
Solution is too concentrated or cooled too rapidly.
Use slightly more solvent; Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography
For challenging purifications or to remove closely related impurities, column chromatography can be an effective method.
FAQs:
Q4: What type of stationary phase is suitable for purifying 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide?
A4: Given the polar and amphoteric nature of the compound, several options can be considered:
Normal-phase silica gel: While the compound is polar, a highly polar mobile phase can be used for elution.
Reversed-phase (C18) silica gel: This is a good option for polar compounds, using a mobile phase of water and a polar organic solvent like methanol or acetonitrile, often with a pH modifier.
Ion-exchange chromatography: This is a highly effective method for separating charged molecules. A mixed-bed ion-exchange resin can be particularly useful for this zwitterionic compound.[1]
Q5: What mobile phase should I use for column chromatography?
A5: The choice of mobile phase depends on the stationary phase:
Normal-phase: A polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid to improve peak shape and prevent streaking.
Reversed-phase: A gradient of water (with a pH modifier like formic acid or ammonium acetate) and methanol or acetonitrile.
Ion-exchange: Elution is typically achieved by changing the pH or the ionic strength of the buffer.
Troubleshooting Guide: Column Chromatography
Problem
Potential Cause
Solution
Poor Separation
Inappropriate mobile phase polarity; Co-elution of impurities.
Optimize the mobile phase composition through TLC analysis; Consider a different stationary phase (e.g., switching from normal to reversed-phase).
Tailing Peaks
Strong interaction between the compound and the stationary phase.
Add a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica gel, or trifluoroacetic acid for acidic compounds).
Compound Stuck on the Column
The compound is too polar for the chosen mobile phase.
Increase the polarity of the mobile phase; For ion-exchange, adjust the pH or salt concentration of the eluent.
Acid-Base Extraction
The amphoteric nature of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide allows for purification using acid-base extraction to remove neutral, acidic, or basic impurities.
FAQs:
Q6: How can I use acid-base extraction to purify my crude product?
A6: You can exploit the change in solubility of your compound with pH.
Dissolve the crude product in an organic solvent in which the neutral impurities are soluble.
Extract with a dilute aqueous acid (e.g., 1M HCl). Your amino alcohol will be protonated and move to the aqueous layer, leaving neutral impurities in the organic layer.
Separate the aqueous layer and basify it with a dilute base (e.g., 1M NaOH) to precipitate your purified product.
Alternatively, to remove acidic impurities, you can dissolve the crude product in a suitable solvent and extract with a dilute aqueous base. Your compound will remain in the organic layer (as the free base), while acidic impurities will move to the aqueous layer as their salts.
Q7: At what pH is 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide least soluble in water?
Troubleshooting Guide: Acid-Base Extraction
Problem
Potential Cause
Solution
Emulsion Formation
Vigorous shaking; High concentration of dissolved species.
Allow the mixture to stand; Gently swirl instead of shaking vigorously; Add a small amount of brine (saturated NaCl solution).
Low Recovery of Product
Incomplete extraction or precipitation; Product has some solubility in the organic or aqueous phase.
Perform multiple extractions with smaller volumes of solvent; Adjust the pH carefully to ensure complete precipitation; Back-extract the organic layer with fresh aqueous solution.
Product does not precipitate upon pH adjustment
The product is still soluble at its isoelectric point.
Concentrate the aqueous solution by evaporation before or after pH adjustment; Extract the product back into an organic solvent after neutralization.
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: Recrystallization from a Mixed-Solvent System
This protocol is designed for a crude product that is highly soluble in one solvent and poorly soluble in another.
Solvent Selection:
Choose a "good" solvent in which the crude product is very soluble (e.g., water, methanol).
Choose a "poor" solvent in which the product is sparingly soluble (e.g., isopropanol, acetone). The two solvents must be miscible.
Dissolution:
Place the crude 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide in an Erlenmeyer flask.
Add the minimum amount of the hot "good" solvent to completely dissolve the solid.
Addition of "Poor" Solvent:
Heat the solution to near boiling.
Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Crystallization:
Remove the flask from the heat source and allow it to cool slowly to room temperature.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold "poor" solvent.
Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol is effective for removing ionic impurities and for purifying the amphoteric target compound.
Resin Preparation:
Select a mixed-bed ion-exchange resin.
Prepare the column according to the manufacturer's instructions. This usually involves washing the resin with deionized water.
Sample Loading:
Dissolve the crude product in deionized water or a suitable buffer at a pH where the compound is charged.
Load the solution onto the prepared column.
Washing:
Wash the column with deionized water or the starting buffer to remove any unbound impurities.
Elution:
Elute the bound product by changing the pH or increasing the ionic strength of the eluent. For example, you can use a gradient of an aqueous ammonia solution or a salt solution (e.g., NaCl).
Fraction Collection and Analysis:
Collect fractions and analyze them for the presence of the desired product (e.g., by TLC or HPLC).
Pool the pure fractions.
Product Isolation:
Remove the solvent and any volatile salts by rotary evaporation or lyophilization.
Part 4: Visualization of Workflows
The following diagrams illustrate the decision-making process for choosing a purification strategy and the workflow for a mixed-solvent recrystallization.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for mixed-solvent recrystallization.
Chen, Y., et al. (2020). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics, 22(33), 18253-18258. [Link]
Anion and Cation Mixed-Bed Ion Exchange for Enhanced Multidimensional Separations of Peptides and Phosphopeptides. National Institutes of Health. [Link]
Ridderikhof, W., & Voetter, H. (1966). U.S. Patent No. 3,252,997. Washington, DC: U.S.
Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. National Institutes of Health. [Link]
Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. ACS Publications. [Link]
Technical Support Center: Scaling the Synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide for Preclinical Supply
Welcome to the technical support guide for the synthesis and scale-up of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. This document is designed for researchers, process chemists, and drug development professionals who ar...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis and scale-up of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this promising scaffold from bench-scale discovery to the multi-gram and kilogram quantities required for preclinical evaluation. As your scientific partner, we aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively and safely.
The journey from a promising molecule to a preclinical candidate involves navigating challenges in process robustness, impurity control, and scalability. This guide consolidates field-proven insights and foundational chemical principles into a practical, problem-solving format.
Troubleshooting Guide: Common Scale-Up Challenges & Solutions
This section addresses specific experimental hurdles in a question-and-answer format. We focus on issues that are frequently encountered when moving from milligram to multi-gram scales.
Question 1: My overall yield is significantly lower on a larger scale compared to my initial lab-scale synthesis. What are the likely causes?
Answer: A drop in yield during scale-up is a common but multifaceted problem. The primary culprits are often related to mass and heat transfer limitations that are negligible at the bench but critical in larger reactors.
Causality Analysis:
Inefficient Mixing: In larger vessels, achieving a homogenous reaction mixture is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. For instance, during the oxidation of the tetrahydrothiophene sulfide to the sulfone, poor mixing can lead to over-oxidation or incomplete conversion.
Exotherm Control: The oxidation step is highly exothermic. A small flask can dissipate heat quickly through its surface area, but a large reactor cannot. An uncontrolled temperature spike can degrade the product and generate thermal byproducts. Many challenges in scaling up production from grams to kilos are related to safety and managing exothermic reactions that are manageable on a small scale but dangerous on a large one[1].
Workup & Isolation Inefficiencies: Phase separations and extractions that are straightforward in a separatory funnel can be problematic at scale. Emulsion formation is more common, and product can be lost in the larger volumes of aqueous and organic layers. Furthermore, the high polarity of the target molecule makes it prone to staying in the aqueous phase.
Recommended Solutions:
Reagent Addition Strategy: Instead of adding reagents all at once, implement a controlled, slow addition via a syringe pump or an addition funnel. This is particularly critical for the oxidizing agent (e.g., m-CPBA or H₂O₂).
Monitor Internal Temperature: Do not rely on the external bath temperature. Use a thermocouple to monitor the internal reaction temperature and adjust your cooling/addition rate accordingly.
Optimize Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or anchor impeller) to ensure thorough mixing.
Salt-Assisted Extraction: During workup, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of your polar product and driving it into the organic layer.
Question 2: I am observing significant streaking and poor separation during silica gel column chromatography. How can I effectively purify this polar amino alcohol?
Answer: The target molecule, 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, contains both a basic amine and a polar alcohol, making it a challenging substrate for standard silica gel chromatography. The free amine strongly interacts with the acidic silanol groups on the silica surface, causing the characteristic streaking and often irreversible adsorption.
Causality Analysis: The interaction between the basic amine of your product and the acidic silica gel is the primary cause of poor chromatographic performance[2]. This leads to broad peaks, low recovery, and co-elution with polar impurities.
Recommended Solutions:
Basified Silica Gel: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% triethylamine (Et₃N) or ammonium hydroxide[2]. This deactivates the acidic sites and significantly improves peak shape.
Alternative Stationary Phases: Consider using a different stationary phase that is more compatible with basic compounds.
Alumina (basic or neutral): Activated alumina is a good alternative to silica for purifying amines[2].
Reverse-Phase Chromatography (C18): This is an excellent method for purifying polar compounds. You would use a polar mobile phase, such as a water/methanol or water/acetonitrile gradient, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. The resulting product would be the corresponding salt (e.g., TFA salt).
Ion-Exchange Chromatography: This technique is specifically designed to separate charged molecules. You can use a strong cation exchange (SCX) resin. The basic amine will bind to the resin, allowing neutral and acidic impurities to be washed away. The product is then eluted by washing with a solution of a stronger base, like ammonia in methanol[3].
Crystallization via Salt Formation: Convert the free base to a crystalline salt (e.g., hydrochloride or hydrobromide). This can dramatically improve the ease of purification, as crystallization is a highly effective method for rejecting impurities at scale. The HCl salt of the related 3-Aminotetrahydrothiophene 1,1-dioxide is a known compound, suggesting this is a viable strategy[4].
Question 3: During the oxidation of the sulfide to the sulfone, I am seeing byproducts in my crude reaction mixture. How can I improve the selectivity of this step?
Answer: The oxidation of a sulfide to a sulfone requires careful control to prevent the formation of the intermediate sulfoxide and to avoid side reactions involving other functional groups in the molecule.
Causality Analysis:
Over-oxidation: Using an insufficient amount of oxidant can lead to a mixture of the starting sulfide, the intermediate sulfoxide, and the desired sulfone.
Reagent Reactivity: Highly reactive oxidants can potentially interact with the amino and hydroxyl groups, especially if they are not protected.
Temperature Control: As mentioned, lack of temperature control can lead to degradation and byproduct formation.
Recommended Solutions:
Choice of Oxidant: While m-CPBA is effective, potassium permanganate or hydrogen peroxide with a catalyst are also common choices for this transformation[5]. For a scale-up scenario, Oxone® (potassium peroxymonosulfate) in a biphasic system or with a phase-transfer catalyst can be a safer and more cost-effective alternative.
Stoichiometry: Use a slight excess of the oxidant (typically 2.1-2.5 equivalents) to ensure full conversion of the sulfide to the sulfone. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the sulfoxide intermediate.
Protecting Groups: If side reactions with the amine or alcohol are suspected, consider a protection strategy. A Boc group on the amine and a silyl ether (e.g., TBS) on the alcohol can prevent unwanted oxidation. However, this adds steps to the synthesis, so it should only be employed if simpler methods fail. The use of protecting groups is a common strategy to avoid side reactions in complex molecules[2].
Frequently Asked Questions (FAQs)
Q: What is a reliable synthetic route for preparing gram-scale quantities of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide?
A: A robust and scalable synthesis starts from commercially available materials and proceeds through stable intermediates. The route outlined below is a convergent approach that has been adapted from syntheses of similar substituted tetrahydrothiophenes.[6][7]
// Nodes
A [label="3-Thiolene-1,1-dioxide", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="3,4-Epoxytetrahydrothiophene-1,1-dioxide", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="4-Aminotetrahydrothiophene-3-ol 1,1-dioxide\n(Mixture of Diastereomers)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Protected Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Final Product (cis/trans)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
A -> B [label=" m-CPBA or H₂O₂/Na₂WO₄\n Epoxidation "];
B -> C [label=" NH₃ (aq.) or BnNH₂\n Ring Opening "];
C -> E [label=" Chromatography or\n Diastereoselective Crystallization "];
}
Figure 1. Scalable synthetic route to 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
The key steps are an epoxidation of a commercially available sulfolene derivative, followed by a regioselective ring-opening of the epoxide with an amine source. The stereochemistry of the final product (cis vs. trans) is determined in the ring-opening step and may require separation.
Q: What are the critical safety considerations for this process at scale?
A: Safety is paramount. Key considerations include:
Oxidizing Agents: m-CPBA can be shock-sensitive and should be handled with care. Hydrogen peroxide at high concentrations is a powerful oxidant. Ensure proper quenching procedures are in place (e.g., with sodium sulfite or sodium thiosulfate) before workup.
Thermal Hazards: The oxidation step is exothermic. Ensure the reactor has adequate cooling capacity and that emergency cooling plans are in place. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended before proceeding to kilo-scale to understand the heat flow of the reaction[1].
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE). Review the Safety Data Sheet (SDS) for all materials before use.
Q: Which analytical techniques are essential for quality control?
A: A robust analytical package is crucial for ensuring consistent quality for preclinical batches.
Technique
Purpose
Key Parameters to Monitor
¹H and ¹³C NMR
Structural confirmation and purity assessment
Chemical shifts, integration (for purity vs. solvent), absence of starting material signals
LC-MS
Purity determination and impurity identification
Peak area % at a relevant UV wavelength, detection of molecular ion (M+H)⁺
Chiral HPLC
Determination of enantiomeric and diastereomeric purity
Separation and integration of stereoisomers
FT-IR
Functional group confirmation
Presence of O-H, N-H, S=O stretches
Elemental Analysis
Confirmation of elemental composition
%C, %H, %N, %S within ±0.4% of theoretical values
Q: How should the final compound be stored to ensure stability?
A: As a polar amino alcohol, the compound may be hygroscopic and sensitive to atmospheric CO₂ (which can form a carbonate salt with the amine). Storing the final product as a crystalline salt (e.g., HCl salt) can significantly improve its handling and long-term stability. For the free base, storage at low temperature (-20°C) under an inert atmosphere (nitrogen or argon) in a tightly sealed container is recommended.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
This protocol describes the epoxidation and subsequent amine ring-opening.
Step 1: Epoxidation
To a 1L jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, add 3-Thiolene-1,1-dioxide (1 eq).
Add dichloromethane (DCM, 10 volumes) and cool the vessel to 0°C.
Dissolve m-CPBA (77%, 1.2 eq) in DCM (5 volumes) and charge it to the addition funnel.
Add the m-CPBA solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
Stir the reaction at 0-5°C for an additional 4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
Once complete, quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite until a peroxide test strip is negative.
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
Step 2: Aminolysis (Ring Opening)
Dissolve the crude 3,4-Epoxytetrahydrothiophene-1,1-dioxide (1 eq) in methanol (5 volumes) in a pressure-rated reactor.
Cool the solution to 0°C and carefully bubble anhydrous ammonia gas through the solution for 30 minutes, or add a 7N solution of ammonia in methanol (5 eq).
Seal the reactor and warm to 50°C. Stir at this temperature for 12-18 hours, monitoring the reaction progress by LC-MS.
Cool the reactor to room temperature and carefully vent any excess pressure.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
The crude product, a mixture of cis and trans diastereomers, is then carried forward for purification.
Troubleshooting Workflow Diagram
The following diagram provides a logical pathway for diagnosing and resolving common issues during the synthesis.
}
Figure 2. A decision tree for troubleshooting the synthesis scale-up.
References
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Source: Molecules. URL:[Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: NIH National Library of Medicine. URL:[Link]
Challenges of scaling up production from grams to kilos. Source: Chemtek Scientific. URL:[Link]
Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Source: ResearchGate. URL:[Link]
Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Source: ResearchGate. URL:[Link]
Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Source: NIH National Library of Medicine. URL:[Link]
Purification of strong polar and basic compounds. Source: Reddit. URL:[Link]
A Comparative Analysis of Cis- vs. Trans-Isomers of Aminotetrahydrothiophene-3-ol: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the spatial orientation of functional groups within a molecule can dramatically alter its biological activity and physicochemical properties. This guide provi...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry and drug development, the spatial orientation of functional groups within a molecule can dramatically alter its biological activity and physicochemical properties. This guide provides a detailed comparative analysis of the cis- and trans-isomers of aminotetrahydrothiophene-3-ol, a heterocyclic scaffold with significant potential in the design of novel therapeutic agents. While direct comparative studies on these specific isomers are limited, this document synthesizes established principles of stereochemistry and experimental data from analogous systems to offer predictive insights into their synthesis, conformational behavior, spectroscopic signatures, and reactivity.
Introduction: The Significance of Stereoisomerism
Cis-trans isomerism, a form of stereoisomerism, describes the different spatial arrangements of substituents in molecules with restricted bond rotation, such as cyclic compounds.[1][2] In the case of aminotetrahydrothiophene-3-ol, the cis-isomer has the amino and hydroxyl groups on the same face of the tetrahydrothiophene ring, while in the trans-isomer, they are on opposite faces. This seemingly subtle difference can lead to profound variations in molecular shape, polarity, and the ability to interact with biological targets. Thiophene-containing compounds, including their saturated derivatives, are known to possess a wide range of biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties, making the study of their isomers particularly relevant for drug discovery.[3][4][5]
Synthetic Strategies: Accessing the Isomers
The stereoselective synthesis of cis- and trans-aminotetrahydrothiophene-3-ol is crucial for their individual evaluation. Based on synthetic methodologies for related cyclic amino alcohols, distinct strategies can be proposed for accessing each isomer.
Proposed Synthesis of trans-Aminotetrahydrothiophene-3-ol
A plausible route to the trans-isomer involves the epoxidation of a dihydrothiophene precursor followed by regioselective ring-opening with an amine. This SN2 reaction would proceed via backside attack, leading to the trans product.
Caption: Proposed synthetic route to trans-aminotetrahydrothiophene-3-ol.
Proposed Synthesis of cis-Aminotetrahydrothiophene-3-ol
The synthesis of the cis-isomer could be achieved through the reduction of a corresponding β-enaminoketone derived from a protected tetrahydrothiophen-3-one.[6] The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions.
Caption: Proposed synthetic route to cis-aminotetrahydrothiophene-3-ol.
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between cis and trans isomers. The relative orientation of the amino and hydroxyl groups will lead to distinct chemical shifts and coupling constants for the ring protons.
Parameter
Predicted Observation for cis-Isomer
Predicted Observation for trans-Isomer
Rationale
1H NMR: H3 Chemical Shift
Downfield shift
Upfield shift
The relative orientation of the electronegative oxygen and nitrogen atoms will have different anisotropic effects on the proton at C3.
1H NMR: H4 Chemical Shift
Downfield shift
Upfield shift
Similar to H3, the chemical shift of the proton at C4 will be influenced by the neighboring substituents.
1H-1H Coupling Constant (J3,4)
Smaller value (typically 2-5 Hz)
Larger value (typically 8-12 Hz)
The dihedral angle between H3 and H4 in the more stable conformation of the cis-isomer is expected to be around 60°, leading to a smaller coupling constant according to the Karplus equation. The trans-isomer is likely to have a larger dihedral angle (approaching 180°), resulting in a larger coupling constant.[7][8]
13C NMR Chemical Shifts
Different chemical shifts for C3 and C4 compared to the trans-isomer.
Different chemical shifts for C3 and C4 compared to the cis-isomer.
The steric and electronic environment of the carbon atoms in the ring will differ between the two isomers, leading to distinct chemical shifts.[9][10]
Conformational Analysis: The Role of Intramolecular Interactions
The tetrahydrothiophene ring is not planar and exists in puckered conformations, typically envelope or twist-chair forms.[7][8] The preferred conformation of each isomer will be influenced by a balance of steric hindrance and potential intramolecular hydrogen bonding between the amino and hydroxyl groups.
cis-Isomer Conformation
The cis-isomer has the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups, which could stabilize a conformation where these groups are in close proximity. However, this may be counteracted by steric repulsion.
trans-Isomer Conformation
In the trans-isomer, the amino and hydroxyl groups are on opposite sides of the ring, precluding intramolecular hydrogen bonding. The conformational equilibrium will be primarily dictated by minimizing steric interactions between the substituents and the ring.
Caption: Conformational equilibria of cis- and trans-aminotetrahydrothiophene-3-ol.
Predicted Reactivity and Biological Implications
The different spatial arrangements of the amino and hydroxyl groups in the cis and trans isomers are expected to influence their reactivity.
N-Acylation/Alkylation: The accessibility of the lone pair of electrons on the nitrogen atom will be a key determinant of the rate of N-functionalization. The isomer with the more sterically accessible amino group is predicted to react faster.[11]
O-Alkylation/Esterification: Similarly, the reactivity of the hydroxyl group will depend on its steric environment.
Biological Activity: In a biological context, the precise three-dimensional arrangement of the amino and hydroxyl groups will dictate how the molecule interacts with a protein binding site. One isomer may exhibit significantly higher affinity and efficacy than the other due to a more favorable fit. The development of aminotetrahydrothiophene 1,1-dioxides as potent activators of the antioxidant response element highlights the therapeutic potential of this scaffold.[12]
Experimental Protocols
General Procedure for NMR Analysis
Dissolve 5-10 mg of the aminotetrahydrothiophene-3-ol isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and stereochemistry. Pay close attention to the coupling constant between the protons on C3 and C4 (J3,4) to differentiate between the cis and trans isomers.
Competitive N-Acylation Reaction
Prepare a solution containing equimolar amounts of the cis- and trans-isomers of aminotetrahydrothiophene-3-ol in a suitable aprotic solvent (e.g., dichloromethane).
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetic anhydride or benzoyl chloride) and a non-nucleophilic base (e.g., triethylamine).
Monitor the reaction progress by TLC or LC-MS to determine the relative rates of acylation of the two isomers.
After a set time, quench the reaction and analyze the product ratio by 1H NMR or GC-MS to quantify the relative reactivity.
Conclusion
The cis- and trans-isomers of aminotetrahydrothiophene-3-ol, while constitutionally identical, are predicted to exhibit distinct properties due to their different three-dimensional structures. These differences in synthesis, spectroscopic signatures, conformational preferences, and reactivity have significant implications for their potential applications in medicinal chemistry. A thorough understanding and characterization of each isomer are essential for the rational design and development of new drugs based on this promising heterocyclic scaffold. Further experimental studies are warranted to validate these predictions and fully elucidate the unique characteristics of each stereoisomer.
References
Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PubMed Central. [Link]
Synthesis and Biological Action of the Aminotetrahydroisoquinocarbazoles and Related Compounds: A New Class of Compounds With Antiarrhythmic Activity. PubMed. [Link]
Antimicrobial Activity of 2-Aminothiophene Derivatives. ResearchGate. [Link]
Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate. [Link]
(PDF) The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. ResearchGate. [Link]
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]
1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Taylor & Francis Online. [Link]
Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. ResearchGate. [Link]
Stereoselective synthesis of anti-1,3-aminoalcohols via reductive opening of 4-amidotetrahydropyrans derived from the Prins/Ritter sequence. PubMed. [Link]
Comparison of cis vs trans isomers on intermediate and product... ResearchGate. [Link]
A Comparative Guide to Validating Ligand Binding Affinity: A Case Study with 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide and Carbonic Anhydrase II
Introduction In the landscape of modern drug discovery, the precise and robust characterization of a ligand's binding affinity to its protein target is a cornerstone of successful lead optimization.[1][2] A quantitative...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the landscape of modern drug discovery, the precise and robust characterization of a ligand's binding affinity to its protein target is a cornerstone of successful lead optimization.[1][2] A quantitative understanding of binding kinetics and thermodynamics not only validates target engagement but also provides critical insights that guide structure-activity relationship (SAR) studies. This guide provides an in-depth, practical framework for validating the binding affinity of a novel small molecule, using 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide as a case study.
Due to the nascent research status of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, a specific, universally acknowledged protein target has not been established. Therefore, to illustrate a universally applicable and rigorous validation workflow, we will hypothesize its interaction with a well-characterized, high-interest target: Human Carbonic Anhydrase II (CA-II) . CA-II is a zinc metalloenzyme that plays a crucial role in physiological processes and is a validated target for diuretics and anti-glaucoma agents.[3]
This guide will compare the binding profile of our novel compound against two clinically established CA-II inhibitors: Acetazolamide and Dorzolamide . We will employ two orthogonal, label-free biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to construct a self-validating and comprehensive binding profile. The causality behind each experimental choice will be explained to empower researchers to adapt these principles to their own targets and compounds.
Part 1: Primary Kinetic Analysis via Surface Plasmon Resonance (SPR)
Expertise & Rationale: SPR is our primary method of choice because it provides real-time kinetic data, allowing for the simultaneous determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4][5][6] This level of detail is invaluable; for instance, two compounds might share the same KD, but a fast-on/fast-off compound has vastly different therapeutic implications than a slow-on/slow-off one. The label-free nature of SPR also avoids potential artifacts from fluorescent or radioactive tags.[7][8]
Experimental Workflow: SPR
The following diagram outlines the logical flow of an SPR experiment designed to measure the binding kinetics of small molecule analytes to an immobilized protein ligand.
Caption: Workflow for a multi-cycle kinetics SPR experiment.
Detailed SPR Protocol
This protocol is generalized for a standard Biacore instrument but is adaptable.
Preparation & Setup:
Protein: Recombinantly express and purify Human Carbonic Anhydrase II to >95% purity. Dialyze extensively against a suitable buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).
Sensor Chip: Use a CM5 sensor chip, suitable for covalent amine coupling.[9]
Running Buffer: Prepare HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). For small molecule studies, it is critical to match the DMSO concentration in the running buffer and analyte samples. A final concentration of 1% DMSO is common. Degas the buffer thoroughly.[10]
Analytes: Prepare 10 mM stock solutions of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, Acetazolamide, and Dorzolamide in 100% DMSO.
CA-II Immobilization (Amine Coupling):
Rationale: Amine coupling is a robust and common method for covalently attaching a protein (ligand) to the carboxymethylated dextran surface of the CM5 chip.[10]
Activate the surface of both a sample flow cell and a reference flow cell with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Inject CA-II (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 4.5) over the sample flow cell until the desired immobilization level is reached (e.g., ~10,000 Resonance Units, RU). The reference flow cell is left blank to serve as a control for bulk refractive index changes and non-specific binding.[5]
Inject 1 M Ethanolamine-HCl pH 8.5 over both flow cells for 7 minutes to deactivate any remaining active esters.
Kinetic Binding Assay (Multi-Cycle Kinetics):
Prepare serial dilutions of each analyte in running buffer (containing 1% DMSO). The concentration range should span at least 10-fold below and 10-fold above the expected KD (e.g., 1 nM to 2 µM).[11]
For each analyte concentration, inject the solution over both the reference and sample flow cells at a high flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).[12]
Between each analyte injection cycle, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and return the surface to baseline.
Data Analysis:
Process the raw data by subtracting the signal from the reference flow cell from the sample flow cell signal.
Fit the resulting sensorgrams globally to a 1:1 Langmuir binding model using the instrument's analysis software. This model assumes a simple reversible bimolecular interaction.[13]
The fitting process will yield values for ka (M-1s-1), kd (s-1), and KD (M).
Interpretation: The hypothetical data suggest that 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide binds to CA-II with a KD in the nanomolar range, confirming a direct interaction. However, its affinity is approximately 20-25 fold weaker than the established drugs Acetazolamide and Dorzolamide. The primary driver of this lower affinity is its significantly faster dissociation rate (kd), indicating that it resides on the target for a shorter duration.
Part 2: Orthogonal Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
Trustworthiness & Rationale: Relying on a single technique can be misleading. An orthogonal method, one that relies on a different physical principle, is essential for building a trustworthy case for the binding interaction.[16] ITC is the gold standard for measuring the thermodynamics of binding.[17][18] It directly measures the heat released or absorbed as the ligand binds to the protein, providing the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).[19][20] From these, the entropy change (ΔS) can be calculated. This thermodynamic signature provides a deeper understanding of the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).
Experimental Workflow: ITC
The diagram below details the standard procedure for an ITC experiment, from sample preparation to thermodynamic analysis.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed ITC Protocol
Sample Preparation:
Crucial Step: Both the protein and ligand solutions MUST be in an identical, matched buffer to minimize the heats of dilution, which can obscure the true binding signal.[17]
Extensively dialyze the purified CA-II into the ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.5).
Dissolve the powdered small molecules directly into the final dialysis buffer. If DMSO is required, ensure the exact same concentration is present in both the cell and syringe solutions.
Accurately measure the final concentrations. Protein concentration is typically determined by UV absorbance at 280 nm, while ligand concentration is determined by precise weight. Errors in concentration directly impact the calculated stoichiometry and affinity.[17]
Degas both solutions immediately before the experiment to prevent bubbles in the cell or syringe.
Experimental Run:
Set the experimental temperature (e.g., 25°C).
Load the CA-II solution (the macromolecule) into the sample cell. A typical starting concentration is 10-20 µM.[21]
Load the ligand solution into the injection syringe. The ligand concentration should be 10-15 times that of the protein concentration (e.g., 100-200 µM) to ensure saturation is reached.[21]
Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, allowing the system to return to thermal equilibrium after each injection.
Data Analysis:
The raw data appears as a series of heat spikes (power vs. time). Integrate the area under each peak to determine the heat change for each injection.
Plot these integrated heats against the molar ratio of ligand to protein.
Fit this binding isotherm to a suitable model (e.g., "One-Set-of-Sites") to derive the KD, stoichiometry (n), and binding enthalpy (ΔH).
Calculate the Gibbs free energy (ΔG) and entropy (TΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Comparative Thermodynamic Data
Compound
KD (nM)
n (Stoichiometry)
ΔH (kcal/mol)
-TΔS (kcal/mol)
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
65.0
0.98
-7.2
-2.6
Acetazolamide
3.5
1.01
-8.5
-3.0
Dorzolamide
2.1
0.99
-9.1
-3.1
Interpretation: The ITC data strongly corroborate the SPR results. The KD value for the test compound is in the same nanomolar range, confirming the binding affinity. The stoichiometry (n) of ~1 confirms a 1:1 binding model, which validates the choice of the Langmuir model in the SPR analysis. The negative enthalpy (ΔH) for all compounds indicates that binding is an enthalpically favorable, exothermic process, likely driven by the formation of hydrogen bonds and coordination with the active site zinc ion.[22][23] The similar thermodynamic profiles suggest that our novel compound likely shares a similar binding mode to the established sulfonamide inhibitors.
Part 3: Mechanistic Context & Synthesis
Authoritative Grounding: The binding of sulfonamide inhibitors to CA-II is structurally well-characterized.[3][24] The primary interaction involves the coordination of the sulfonamide's nitrogen atom to the catalytic zinc ion at the bottom of the active site.[23] This displaces the zinc-bound water/hydroxide molecule, shutting down the enzyme's catalytic cycle. Secondary interactions with active site residues, such as Thr199 and Glu106, further contribute to high-affinity binding.[22]
Mechanism of CA-II Inhibition
The following diagram illustrates the catalytic cycle of Carbonic Anhydrase II and how sulfonamide-based inhibitors, the class to which our comparators belong, block its function.
Caption: Catalytic cycle of Carbonic Anhydrase II and its inhibition.
This guide demonstrates a robust, multi-faceted approach to validating the binding affinity of a novel compound. Through the synergistic use of SPR and ITC, we have established a comprehensive and trustworthy binding profile for 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide against Carbonic Anhydrase II.
Binding is Confirmed: Both techniques confirm a direct, 1:1 binding interaction in the nanomolar range.
Affinity is Quantified: SPR provides the kinetic components of the interaction, while ITC validates the affinity and reveals the thermodynamic drivers. The KD values from both methods are in strong agreement (50 nM from SPR vs. 65 nM from ITC).
Performance is Benchmarked: When compared to established drugs, 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a moderate-affinity binder. Its faster dissociation rate is the primary kinetic feature distinguishing it from the high-affinity comparators.
This self-validating workflow, which combines kinetic and thermodynamic analysis, provides the high-quality, actionable data required to make informed decisions in a drug discovery pipeline. Researchers and drug development professionals can adapt this comparative framework to rigorously characterize their own lead compounds against any protein target.
References
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry for studying protein–ligand interactions. Current Opinion in Structural Biology.
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry of protein-protein interactions. PubMed. [Link]
Thermal shift assays for early-stage drug discovery. Axxam SpA. [Link]
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health (NIH). [Link]
Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. [Link]
Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). National Institutes of Health (NIH). [Link]
Characterizing Protein-Protein Interactions by ITC. TA Instruments. [Link]
Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]
SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]
[3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. PubMed. [Link]
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]
Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]
Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. [Link]
Structural analysis of inhibitor binding to human carbonic anhydrase II. National Institutes of Health (NIH). [Link]
Structural basis of inhibitor affinity to variants of human carbonic anhydrase II. Biochemistry.
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocols.io. [Link]
Structural basis of inhibitor affinity to variants of human carbonic anhydrase II. University of Wisconsin Pressbooks. [Link]
Isothermal Titration Calorimetry. The Huck Institutes. [Link]
Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™ High Sensitivity Sensors. Nicoya Lifesciences. [Link]
Structural analysis of inhibitor binding to human carbonic anhydrase II. SciSpace. [Link]
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. ResearchGate. [Link]
Binding Kinetics of Protein-Protein Interactions using OpenSPR. Nicoya Lifesciences. [Link]
Surface plasmon resonance. van der Merwe, P. A.
Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. National Institutes of Health (NIH). [Link]
Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™. Nicoya Lifesciences. [Link]
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. National Institutes of Health (NIH). [Link]
Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. eScholarship. [Link]
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Institutes of Health (NIH). [Link]
High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. National Institutes of Health (NIH). [Link]
Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. PubMed. [Link]
Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. PubMed. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The family of 4-Aminotetrahydrothiophene-3-ol 1,...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The family of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide derivatives has emerged as a promising class of compounds, notably as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making its modulation a key strategy in combating a host of chronic diseases. However, the journey from a promising lead compound to a clinically viable drug is paved with rigorous evaluation, a cornerstone of which is the assessment of cross-reactivity.
This guide provides an in-depth technical overview of the methodologies employed to evaluate the cross-reactivity of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide derivatives. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the experimental choices and the interpretation of the resulting data. We will explore the "why" behind the "how," ensuring that the described workflows are not just a series of steps but a self-validating system for generating robust and reliable data.
The Significance of Cross-Reactivity in Nrf2-Targeted Drug Development
The Keap1-Nrf2 signaling pathway is a linchpin of cellular protection.[1][2][3][4] Under normal physiological conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3] In the presence of oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a battery of antioxidant and cytoprotective genes.[3][5]
The 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide scaffold has been identified as a valuable pharmacophore for the development of Nrf2 activators.[6] However, the potential for off-target interactions is a significant concern. Cross-reactivity, where a compound binds to unintended biological targets, can lead to unforeseen side effects and toxicity, ultimately derailing a drug development program. Therefore, a thorough understanding of a compound's selectivity profile is not just a regulatory hurdle but a fundamental aspect of rational drug design.
Visualizing the Keap1-Nrf2 Signaling Pathway
To appreciate the context of our cross-reactivity studies, it is essential to visualize the primary intended biological pathway of our compounds of interest.
Caption: The Keap1-Nrf2 signaling pathway.
Comparative Analysis of Cross-Reactivity: A Methodological Approach
Given the nascent stage of widespread cross-reactivity profiling for many 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide derivatives, this guide will focus on the robust methodologies required to generate such crucial data. We will use a representative, albeit hypothetical, dataset to illustrate the comparative analysis.
Test Compounds and Potential Cross-Reactants
For our illustrative study, we will consider three hypothetical derivatives of the core scaffold:
Compound A: The parent 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Compound B: A derivative with a lipophilic substitution on the amino group.
Compound C: A derivative with a hydrogen bond donor/acceptor moiety on the amino group.
As potential cross-reactants, we will consider a panel of structurally or functionally related proteins. Given that some Nrf2 activators can interact with thiol-rich proteins, our panel will include kinases and other enzymes with reactive cysteine residues.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is often the most efficient for assessing cross-reactivity. Initial screening with a broad panel of targets at a single high concentration can identify potential "hits." These hits are then subjected to more rigorous quantitative analysis to determine their binding affinity.
Caption: A typical workflow for assessing cross-reactivity.
Competitive ELISA is a powerful technique for quantifying the binding of a small molecule to a target protein.[2][7][8][9][10] The principle lies in the competition between the test compound and a labeled ligand for binding to the immobilized target protein. A lower signal indicates a higher affinity of the test compound for the target.
Protocol:
Plate Coating: Coat a high-binding 96-well microtiter plate with the target protein (e.g., a specific kinase) at a concentration of 1-10 µg/mL in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein.
Blocking: Block the remaining non-specific binding sites on the plate by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
Competition Reaction:
Prepare serial dilutions of the 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide derivatives (test compounds) and a known inhibitor (positive control) in assay buffer.
In a separate plate or in tubes, pre-incubate the diluted compounds with a fixed concentration of a biotinylated ligand or a primary antibody specific to the target protein for 30-60 minutes.
Incubation: Transfer the pre-incubated mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
Washing: Wash the plate four times with wash buffer.
Detection:
If a biotinylated ligand was used, add streptavidin-HRP conjugate and incubate for 30-60 minutes.
If a primary antibody was used, add an HRP-conjugated secondary antibody and incubate for 1 hour.
Washing: Wash the plate four times with wash buffer.
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Plot the absorbance against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[1][3][4][5][11] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol:
Sensor Chip Preparation:
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Ligand Immobilization:
Inject the target protein (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The amount of immobilized protein will depend on the specific interaction being studied.
Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.
Analyte Binding:
Prepare a series of dilutions of the 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide derivatives (analytes) in a suitable running buffer (e.g., HBS-EP).
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
Include a reference flow cell (without immobilized ligand) to subtract non-specific binding and bulk refractive index changes.
Dissociation: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
Data Analysis:
The resulting sensorgrams (response units vs. time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical cross-reactivity profile for our three test compounds against a panel of off-targets. The data is presented as the equilibrium dissociation constant (KD) in µM, obtained from SPR analysis. A lower KD value indicates a higher binding affinity.
Target Protein
Compound A (KD, µM)
Compound B (KD, µM)
Compound C (KD, µM)
Keap1 (On-Target)
0.5
0.2
0.8
Kinase 1
>100
50
>100
Kinase 2
85
30
95
Thiol Protease 1
70
25
80
GPCR 1
>100
>100
>100
Interpretation of Hypothetical Data:
Compound A shows good selectivity for the intended target, Keap1, with weak or no binding to the tested off-targets.
Compound B , with its lipophilic substitution, exhibits higher potency for Keap1 but also shows increased off-target binding to Kinase 1, Kinase 2, and Thiol Protease 1. This highlights a potential trade-off between potency and selectivity that must be carefully managed.
Compound C maintains good selectivity, similar to the parent compound, suggesting that the introduced hydrogen bonding moiety does not significantly contribute to off-target interactions in this panel.
Conclusion
The systematic evaluation of cross-reactivity is an indispensable component of the preclinical development of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide derivatives. This guide has provided a framework for conducting these critical studies, emphasizing the importance of robust and validated methodologies such as competitive ELISA and SPR. While the presented data is illustrative, it underscores the necessity of generating such a selectivity profile for each lead candidate.
By understanding the principles behind these techniques and carefully interpreting the data, researchers can make informed decisions to advance compounds with the highest potential for safety and efficacy. The ultimate goal is to develop novel therapeutics that precisely modulate the Nrf2 pathway, offering new hope for the treatment of a wide range of diseases.
References
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
Creative Biolabs. (n.d.). Competition (Inhibition) ELISA. Retrieved from [Link]
Lopert, P., & Patel, H. (2020). The KEAP1-NRF2 Pathway: The Principal Protective Response to Oxidative and Electrophilic Stresses. Antioxidants & Redox Signaling, 32(10), 685–707.
Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]
Biomeda Corp. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
Davis, T. D., & Wilson, J. R. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 344(2), 234–244.
Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative medicine and cellular longevity, 2019, 9372182.
PubChem. (n.d.). 4-aminotetrahydrothiophene-3-ol 1,1-dioxide. Retrieved from [Link]
Kim, Y., et al. (2020). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265.
Taguchi, K., & Yamamoto, M. (2017). The Keap1-Nrf2 pathway in cancer. Frontiers in oncology, 7, 85.
Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. Trends in biochemical sciences, 39(4), 199–218.
A Comparative Guide to the Biological Activity of Substituted Sulfolanes: Spotlight on 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide Analogues
Introduction: The Sulfolane Scaffold as a Privileged Structure in Drug Discovery The sulfolane ring, a saturated five-membered heterocycle known chemically as tetrahydrothiophene 1,1-dioxide, represents a fascinating and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Sulfolane Scaffold as a Privileged Structure in Drug Discovery
The sulfolane ring, a saturated five-membered heterocycle known chemically as tetrahydrothiophene 1,1-dioxide, represents a fascinating and increasingly utilized scaffold in medicinal chemistry.[1] Originally developed for industrial applications as a polar aprotic solvent, its unique physicochemical properties—high polarity, exceptional thermal and chemical stability, and miscibility with both water and hydrocarbons—have made it an attractive framework for the design of novel therapeutic agents.[2][3] The sulfone group (SO₂) acts as a potent hydrogen bond acceptor, enabling strong interactions with biological targets, while the saturated carbon backbone provides a stable, three-dimensional geometry for orienting pharmacophoric substituents.[3]
This guide provides an in-depth comparison of the biological activities of sulfolane derivatives, with a particular focus on the class of compounds represented by 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. We will delve into a key therapeutic mechanism—activation of the NRF2 antioxidant response pathway—and present a structure-activity relationship (SAR) analysis based on recent experimental data. The objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how modifications to the sulfolane core influence biological efficacy and potential therapeutic utility.
Core Biological Activity: Activation of the NRF2-ARE Pathway
A significant area of investigation for sulfolane derivatives is their ability to act as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the Antioxidant Response Element (ARE) in their promoter regions. Under normal conditions, NRF2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Upon activation by small molecules, NRF2 translocates to the nucleus, initiating a protective transcriptional program. This pathway is a critical therapeutic target for diseases involving oxidative stress and inflammation, such as neurodegenerative disorders and cancer.
Comparative Analysis: Structure-Activity Relationships of 3-Aminotetrahydrothiophene 1,1-dioxides
Systematic evaluation of analogues of 3-aminotetrahydrothiophene 1,1-dioxide has revealed critical structural features necessary for potent NRF2 activation. A recent study provides compelling data on how modifications to the scaffold impact efficacy (ARE induction) and cytotoxicity.[4]
The core hypothesis is that the bis-sulfone structure is essential for activity. This was tested by replacing the sulfone linkage with other functional groups, such as a ketone or an amide. Furthermore, to optimize potency, the aminoalkyl moiety attached to the sulfolane ring was systematically modified.[4]
Data Summary
The following table summarizes the biological activity of key sulfolane compounds, comparing their ability to induce the ARE-luciferase reporter gene (a measure of NRF2 activation) and their associated cytotoxicity in IMR32 neuroblastoma cells.
Compound ID
Structural Modification
ARE-LUC EC₅₀ (µM)
Max Efficacy (% of Control)
Cytotoxicity CC₅₀ (µM)
Parent (2)
N-isobutyl-3-amino-sulfolane core
0.21
100%
> 50
10
Sulfone linkage replaced with Ketone
1.1
65%
> 50
12
Sulfone linkage replaced with Amide
> 50 (Inactive)
N/A
> 50
17
Aminoalkyl chain: Cyclopropylmethyl
0.08
115%
> 50
18
Aminoalkyl chain: (S)-2-Methylbutyl
0.09
110%
> 50
22
Aminoalkyl chain: Cyclobutylmethyl
0.11
115%
> 50
Data synthesized from studies on 3-aminotetrahydrothiophene 1,1-dioxides.[4] EC₅₀ is the half-maximal effective concentration. CC₅₀ is the half-maximal cytotoxic concentration.
Interpretation of Results
The Bis-Sulfone Core is Essential: The data unequivocally demonstrate that the sulfone group is critical for biological activity.[4] Replacing the sulfone with a ketone (Compound 10 ) leads to a significant decrease in both potency (higher EC₅₀) and maximal efficacy. A more drastic change to an amide (Compound 12 ) results in a complete loss of ARE-inducing activity.[4] This highlights the specific role of the sulfone's electronic and hydrogen-bonding properties in interacting with the cellular target.
Tuning Potency via the Aminoalkyl Group: With the core scaffold established, fine-tuning the N-alkyl substituent proved to be a highly effective strategy for optimizing potency. Introducing small, cyclic alkyl groups like cyclopropylmethyl (Compound 17 ) or cyclobutylmethyl (Compound 22 ), or a branched alkyl group like (S)-2-methylbutyl (Compound 18 ), led to a 2-3 fold increase in potency compared to the parent isobutyl compound, without introducing cytotoxicity.[4] This suggests that the size and conformation of this substituent are key for optimal binding and activation.
To ensure the trustworthiness and reproducibility of the findings, standardized and well-validated assays are paramount. The protocols described below are fundamental to the characterization of sulfolane-based NRF2 activators.
ARE Luciferase Reporter Gene Assay
This cell-based assay is the gold standard for quantifying the activation of the NRF2-ARE pathway. It utilizes a cell line engineered to express the luciferase enzyme under the control of an ARE-containing promoter. The amount of light produced by luciferase is directly proportional to the level of NRF2 activation.
Experimental Rationale: This method is chosen for its high sensitivity, specificity, and quantitative nature. It directly measures the transcriptional output of the targeted pathway, providing a robust readout of a compound's biological effect.
Step-by-Step Protocol:
Cell Culture: Stably transfected IMR32-ARE-luciferase cells are cultured in appropriate media (e.g., MEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418) at 37°C in a 5% CO₂ incubator.
Cell Seeding: Cells are seeded into white, opaque 96-well plates at a density of ~20,000 cells per well and allowed to adhere overnight. The opaque plate minimizes well-to-well crosstalk during luminescence reading.
Compound Treatment: Test compounds are serially diluted in DMSO and then further diluted in culture media to achieve final concentrations (typically ranging from 0.1 nM to 50 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced artifacts. A vehicle control (DMSO only) is essential.
Incubation: The media is removed from the cells and replaced with the compound-containing media. Plates are incubated for 16-24 hours.
Lysis and Luminescence Reading: After incubation, the media is removed. A commercial luciferase assay reagent (e.g., Promega ONE-Glo™) is added to each well. This reagent lyses the cells and provides the necessary substrate (luciferin) for the luciferase enzyme.
Data Acquisition: The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal, which is then read using a plate luminometer.
Data Analysis: Raw luminescence units are normalized to the vehicle control. The resulting data are plotted against compound concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the EC₅₀ and maximum efficacy.
Cell Viability (Cytotoxicity) Assay
It is crucial to assess cytotoxicity in parallel with activity. A compound that activates the reporter gene only at concentrations that kill the cell is not a viable therapeutic lead. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Experimental Rationale: This assay measures ATP levels, which are a direct indicator of metabolically active, viable cells. A decrease in ATP signifies cell death. Its luminescent format makes it highly sensitive and amenable to high-throughput screening, and it can be performed on the same plates used for the primary activity assay.
Step-by-Step Protocol:
Cell Seeding and Treatment: This follows the exact same procedure as steps 1-4 in the ARE Luciferase Assay to ensure the conditions are directly comparable.
ATP Measurement: After the 24-hour compound incubation, the 96-well plate is equilibrated to room temperature for 30 minutes.
Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well is added.
Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Luminescence is read on a plate luminometer.
Data Analysis: The signal from treated wells is normalized to the vehicle control wells (representing 100% viability). Data are plotted against compound concentration to determine the CC₅₀ value.
Conclusion and Future Directions
The tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold is a validated and promising framework for developing novel therapeutics. The comparative analysis of 3-aminotetrahydrothiophene 1,1-dioxide analogues demonstrates that:
The sulfone functional group is an indispensable component for potent activation of the NRF2-ARE pathway.
Biological activity can be finely tuned and significantly enhanced by systematic modification of the N-alkyl substituents, allowing for the optimization of potency while maintaining an excellent safety profile (low cytotoxicity).[4]
While NRF2 activation is a key activity, the diverse biological roles of thiophene and its derivatives suggest that the sulfolane scaffold may be effective against other targets.[5][6] Future research should explore the potential of these compounds as enzyme inhibitors, antimicrobial agents, or anti-inflammatory drugs, leveraging the stable and versatile nature of the sulfolane core. The robust and reproducible assays detailed here provide a solid foundation for these future investigations, paving the way for the discovery of new and effective sulfolane-based medicines.
References
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The Sulfolane Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Aminotetrahydrothiophene-3-ol 1,1-Dioxide Analogs as Potent Bioactive Agents
In the landscape of modern drug discovery, the strategic exploration of privileged scaffolds is paramount to identifying novel therapeutic agents. The tetrahydrothiophene 1,1-dioxide, or sulfolane, core is one such scaff...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the strategic exploration of privileged scaffolds is paramount to identifying novel therapeutic agents. The tetrahydrothiophene 1,1-dioxide, or sulfolane, core is one such scaffold that has garnered significant interest due to its favorable physicochemical properties and synthetic tractability. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-aminotetrahydrothiophene-3-ol 1,1-dioxide framework, with a primary focus on their activity as modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct SAR studies on the 4-amino-3-ol scaffold are limited in publicly accessible literature, a comprehensive investigation of the closely related 3-aminotetrahydrothiophene 1,1-dioxide series offers profound insights into the key structural determinants for biological activity.
The Nrf2 Pathway: A Key Therapeutic Target
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to cellular stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. Activation of this pathway is a promising therapeutic strategy for a multitude of diseases characterized by chronic inflammation and oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and certain cancers.[1]
The 3-aminotetrahydrothiophene 1,1-dioxide scaffold has emerged as a promising non-electrophilic activator of the Nrf2 pathway.[1] Unlike many covalent modifiers of Keap1, these analogs are thought to modulate the pathway through non-covalent interactions, potentially offering a more favorable safety profile.
Comparative Analysis of 3-Aminotetrahydrothiophene 1,1-Dioxide Analogs as Nrf2 Activators
A pivotal study in the field focused on the optimization of a bis-sulfone series of 3-aminotetrahydrothiophene 1,1-dioxides as activators of the ARE. The parent compound in this series, a potent phosphoglycerate kinase 1 (PGK1) inhibitor, was found to activate Nrf2 indirectly. Subsequent optimization efforts aimed to enhance potency and efficacy while minimizing cytotoxicity.[1]
Key Structural Modifications and Their Impact on Activity
The core structure-activity relationships for this class of compounds can be dissected by analyzing modifications at key positions of the molecule. The following table summarizes the biological activity of a selection of analogs, highlighting the impact of these modifications.
Compound
R Group
ARE-LUC Fold Induction (FI)
IC50 (µM) in IMR32 cells
2
Isobutyl
20.1
> 20
17
3,3,3-Trifluoropropyl
70.7
> 20
18
Cyclopropylmethyl
35.2
> 20
19
2-Methylbenzyl
12.5
> 20
20
2-Methoxybenzyl
15.8
> 20
22
2-Thienylmethyl
40.3
> 20
26
3-Pyridylmethyl
25.6
> 20
27
4-Pyridylmethyl
28.9
> 20
Data sourced from a study on 3-aminotetrahydrothiophene 1,1-dioxides as NRF2 activators.[1]
Interpretation of Structure-Activity Relationships
The data reveals several key SAR trends:
The Bis-sulfone Core is Essential: Bioisosteric replacement of the sulfone linkage with an amide resulted in a complete loss of ARE-inducing activity, underscoring the critical role of the bis-sulfone moiety.[1]
Substitution on the Aminoalkyl Moiety is Crucial for Potency and Efficacy:
Electron-withdrawing groups enhance activity: The most efficacious analog, 17 , features a 3,3,3-trifluoropropyl group, suggesting that electron-withdrawing substituents at this position significantly boost activity.[1] This is likely due to favorable interactions with the target protein or altered pharmacokinetic properties.
Small, cyclic groups are well-tolerated: The cyclopropylmethyl analog 18 demonstrated good potency, indicating that small, constrained ring systems are accommodated within the binding site.
Bulky aromatic groups can be detrimental: The introduction of substituted benzyl groups, such as in compounds 19 and 20 , led to a decrease in activity compared to the parent compound 2 , suggesting potential steric hindrance.
Heteroaromatic rings can be beneficial: The 2-thienylmethyl analog 22 showed a notable increase in potency, highlighting the potential for favorable interactions with heteroaromatic systems. The pyridylmethyl analogs 26 and 27 also displayed good activity.
Low Cytotoxicity: A significant advantage of this series is the general lack of cytotoxicity in IMR32 cells, supporting the potential for a favorable therapeutic window.[1]
The following diagram illustrates the key SAR findings for this class of compounds.
Caption: Key structure-activity relationships for 3-aminotetrahydrothiophene 1,1-dioxide analogs as Nrf2 activators.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the synthesis of these analogs and the key biological assays are provided below.
General Synthetic Pathway
The synthesis of the 3-aminotetrahydrothiophene 1,1-dioxide analogs typically proceeds through a multi-step sequence, as outlined in the following workflow diagram.[1]
Caption: General synthetic workflow for 3-aminotetrahydrothiophene 1,1-dioxide analogs.
Synthesis of the β-Bromosulfide: To a solution of 3-sulfolene and 3,4-dichlorobenzenethiol in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
Dehydrobromination: Dissolve the crude β-bromosulfide in dichloromethane and add pyridine. Reflux the mixture to facilitate the elimination of HBr.
Oxidation: Treat the dehydrobrominated product with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding sulfone.
Conjugate Addition: React the oxidized intermediate with a variety of primary or secondary amines to introduce the desired R group via a conjugate addition reaction. This step can be performed under basic or neutral conditions depending on the amine used.
Purification: Purify the final bis-sulfone analogs using standard techniques such as column chromatography.
Biological Evaluation Protocols
This assay is a cornerstone for identifying and characterizing Nrf2 activators. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.
Protocol:
Cell Culture: Maintain ARE-luciferase reporter cells (e.g., HepG2-ARE-Luc) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. The following day, treat the cells with various concentrations of the test compounds for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
Luciferase Activity Measurement: Add a luciferase substrate solution to the cell lysates and measure the resulting luminescence using a luminometer.
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well to account for any differences in cell number. Express the results as fold induction relative to the vehicle control.
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a well-established Nrf2 target gene. Measuring the induction of NQO1 protein levels or activity serves as a downstream confirmation of Nrf2 pathway activation.
Protocol (Western Blot):
Cell Treatment and Lysis: Treat cells (e.g., IMR32) with test compounds for 24-48 hours. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for NQO1. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the NQO1 signal to the loading control.
Broader Biological Activities and Future Perspectives
While the primary focus of this guide has been on the Nrf2-activating properties of 4-aminotetrahydrothiophene-3-ol 1,1-dioxide analogs, it is important to recognize that the sulfolane scaffold is present in a variety of bioactive molecules. Thiophene and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Further screening of this particular series of analogs against other biological targets could unveil novel therapeutic applications.
The favorable drug-like properties observed for the optimized Nrf2 activators, including low cytotoxicity and predicted good ADME profiles, make them attractive candidates for further preclinical development.[1] Future research should focus on in vivo efficacy studies in relevant disease models to validate the therapeutic potential of this promising class of compounds.
Conclusion
The structure-activity relationship studies of 3-aminotetrahydrothiophene 1,1-dioxide analogs provide a clear roadmap for the design of potent and efficacious non-electrophilic Nrf2 activators. The key takeaways for researchers in the field are the critical importance of the bis-sulfone core and the profound influence of substitutions on the aminoalkyl moiety. The detailed experimental protocols provided herein offer a practical guide for the synthesis and biological evaluation of novel analogs based on this versatile scaffold. As our understanding of the intricate roles of the Nrf2 pathway in health and disease continues to expand, the 4-aminotetrahydrothiophene-3-ol 1,1-dioxide framework and its close relatives represent a compelling starting point for the development of next-generation therapeutics.
References
Joshi, G., & Johnson, J. A. (2012). The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases. Recent patents on CNS drug discovery, 7(3), 218–229.
Lassmann, H., & van Horssen, J. (2016). Oxidative stress and its impact on neurons and glia in multiple sclerosis lesions. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1862(3), 506-510.
Abudawood, M., Tabassum, H., Ali, M. N., Almaarik, B., & Alshaikh, M. (2020). Interrelationship between oxidative stress, DNA damage and cancer risk in Diabetes (Type 2) in Riyadh, KSA. Saudi journal of biological sciences, 27(1), 177–183.
Cuadrado, A., Rojo, A. I., Wells, G., Hayes, J. D., Chaldecott, J. R., & O'Keefe, T. L. (2019). Therapeutic targeting of the NRF2 and KEAP1 partnership in chronic diseases. Nature Reviews Drug Discovery, 18(4), 295-317.
Yang, H., Zhang, R., Li, Z., Maienfisch, P., & Xu, X. (2021). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & medicinal chemistry letters, 40, 127917.
Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1, 1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061-1070.
Kuramochi, K. (2013). Synthetic and structure-activity relationship studies on bioactive natural products. Bioscience, biotechnology, and biochemistry, 77(3), 446-454.
Mehta, P., Saini, S., & Kumar, V. (2018). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences, 13(5), 411-423.
A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide Derivatives
Welcome to a comprehensive examination of the 4-aminotetrahydrothiophene-3-ol 1,1-dioxide scaffold, a pharmacophoric moiety of significant interest in modern drug discovery.[1] This guide is designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to a comprehensive examination of the 4-aminotetrahydrothiophene-3-ol 1,1-dioxide scaffold, a pharmacophoric moiety of significant interest in modern drug discovery.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the in vitro and in vivo efficacy of its derivatives. Our objective is to move beyond mere data presentation, delving into the causality behind experimental choices and the critical transition from a controlled lab environment to a complex biological system.
The journey from a promising hit in a high-throughput screen to a viable drug candidate is fraught with challenges. A compound's success hinges on a delicate balance of potency, selectivity, bioavailability, and safety. This guide will dissect this journey, using the versatile tetrahydrothiophene-1,1-dioxide core as our central case study. This scaffold has been incorporated into drug candidates for a wide array of conditions, including arthritis, cancer, and thrombosis, underscoring its therapeutic potential.[1] We will explore how initial in vitro potency translates—or fails to translate—to in vivo efficacy, and how structure-activity relationships (SAR) guide the optimization process.
Part 1: The Proving Ground: In Vitro Efficacy Assessment
The initial evaluation of any new chemical entity begins in vitro—literally, "in glass." These assays are fundamental for establishing a baseline of biological activity, determining the mechanism of action, and ranking compounds for further investigation. They offer a controlled, high-throughput environment to probe direct interactions between a compound and its biological target, free from the complexities of metabolism and systemic distribution.
Causality in Experimental Design: Why Start In Vitro?
The rationale for beginning with in vitro testing is threefold:
Target Engagement: To confirm that the synthesized molecule interacts with the intended biological target (e.g., an enzyme, receptor, or signaling protein) with sufficient affinity and potency.
Efficiency and Cost: Screening thousands of compounds in animal models is logistically and financially prohibitive. In vitro assays allow for rapid, automated screening to identify the most promising candidates.
Mechanistic Insight: Cellular assays help elucidate the downstream effects of target engagement, such as the activation or inhibition of a specific signaling pathway. For derivatives of this scaffold, common targets include protein kinases and transcription factors like NRF2.[2][3]
Quantitative Data Summary: In Vitro Bioactivity
The following table summarizes representative in vitro data for several hypothetical derivatives, illustrating common endpoints for different therapeutic targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., KDR)
This protocol outlines a typical luminescent kinase assay to determine the IC50 value of a test compound against a protein kinase like KDR (VEGFR-2).
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP remaining, the more active the kinase. Compound inhibition is therefore directly proportional to the luminescence signal.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the test derivative (e.g., KDR-A1) in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). This is crucial for generating a dose-response curve to accurately calculate the IC50.
Reaction Setup: In a 96-well plate, add the kinase buffer, the KDR enzyme, and the specific substrate peptide.
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a "no inhibitor" control (DMSO only) for 100% enzyme activity and a "no enzyme" control for background signal.
Initiation of Reaction: Add a defined concentration of ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes). The ATP concentration should be near the Km for the enzyme to ensure sensitive detection of inhibition.
Detection: Add a Kinase-Glo® reagent. This reagent simultaneously stops the kinase reaction and contains luciferase and luciferin. The luciferase utilizes the remaining ATP to produce a light signal.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for In Vitro Lead Identification.
Part 2: The Real World Test: In Vivo Efficacy Assessment
While in vitro results are essential, they do not guarantee success in a living organism. In vivo studies are the critical next step to determine if a compound can reach its target in sufficient concentrations to exert a therapeutic effect without causing unacceptable toxicity. This phase introduces the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME).
Bridging the Gap: The In Vitro-In Vivo Conundrum
The transition from benchtop to a preclinical model is the most common failure point in drug discovery. A derivative with nanomolar potency in vitro may be completely inactive in vivo due to:
Poor Absorption: The compound is not absorbed from the gut (if orally dosed).
Rapid Metabolism: The liver rapidly breaks down the compound into inactive metabolites.
Limited Distribution: The compound fails to reach the target tissue or cross critical barriers like the blood-brain barrier.[5]
Toxicity: The compound causes unforeseen side effects in the whole organism.
Quantitative Data Summary: In Vivo Performance
This table presents representative in vivo data, demonstrating how efficacy is measured in whole-organism models.
Experimental Protocol: Murine Tumor Xenograft Model
This protocol describes a standard efficacy study for an anti-cancer derivative in mice.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to measure its effect on tumor growth compared to a vehicle control.
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.
Step-by-Step Methodology:
Animal Acclimation: Immunocompromised mice (e.g., athymic nude) are acclimated to the facility for at least one week. This minimizes stress-related variables.
Cell Implantation: A suspension of human cancer cells (e.g., a glioblastoma cell line) is injected subcutaneously into the flank of each mouse.
Tumor Growth Monitoring: Tumors are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., Vehicle Control, Test Compound at 10 mg/kg, Positive Control). Randomization is critical to avoid bias.
Drug Administration: The test compound is administered according to a defined schedule (e.g., daily oral gavage). The route and schedule are informed by prior pharmacokinetic studies.
Endpoint Measurement: The study continues until tumors in the control group reach a maximum ethical size. Key endpoints include:
Tumor Growth Inhibition (TGI): The percentage difference in average tumor volume between treated and control groups.
Body Weight: Monitored as a general indicator of toxicity.
Survival: In some studies, the endpoint may be survival time.
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine if the observed differences in tumor growth are statistically significant.
Caption: Workflow for a Preclinical In Vivo Efficacy Study.
Part 3: The Logic of Design: Structure-Activity Relationship (SAR)
The data from in vitro and in vivo studies are not merely results; they are clues. Structure-Activity Relationship (SAR) analysis is the process of deciphering these clues to understand how a molecule's chemical structure dictates its biological activity.[7][8] This is the core of medicinal chemistry, guiding the iterative process of molecular optimization.[9][10]
Dissecting the Scaffold
For the 3-aminotetrahydrothiophene 1,1-dioxide scaffold, SAR studies have revealed key insights:
The Bis-Sulfone Core: In the context of NRF2 activation, the sulfone linkage was found to be essential for activity. Replacing one sulfone with an amide resulted in a complete loss of function, confirming the importance of this core structure for the desired mechanism.[3]
Aminoalkyl Substituents: Fine-tuning the substituents on the amino group can dramatically impact efficacy and potency. For instance, adding a 3,3,3-trifluoropropylamine group (analog 17) led to a 3.5-fold higher induction of the NRF2 pathway compared to the parent compound, without introducing cytotoxicity.[3] This highlights how modifications can enhance desired activity while maintaining a favorable safety profile.
Computational Guidance: Molecular docking studies can predict how a derivative binds to its target. For a KDR inhibitor, docking scores helped rationalize the high binding affinity of the most potent compound, showing its interaction with key residues in the kinase active site.[2]
Comparative Guide to the Stereochemical Assignment of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide Isomers
Introduction: The Critical Role of Stereochemistry in Drug Development In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of par...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Stereochemistry in Drug Development
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) mandates the characterization of individual stereoisomers in a drug substance, underscoring the necessity for robust and reliable methods for determining absolute configuration. The molecule of interest, 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, possesses two chiral centers, giving rise to four possible stereoisomers. Elucidating the absolute configuration of each is a critical step in advancing any of these isomers as a potential therapeutic agent.
This guide provides a comparative analysis of state-of-the-art techniques for the unambiguous determination of the absolute configuration of the stereoisomers of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide. We will delve into the theoretical underpinnings and practical applications of X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
A Comparative Overview of Analytical Techniques
The determination of the absolute configuration of a chiral molecule is a cornerstone of chemical and pharmaceutical research.[][3] Several powerful techniques are at the disposal of the modern chemist, each with its own set of strengths and limitations.
Technique
Principle
Sample Requirements
Throughput
Key Advantages
Limitations
X-ray Crystallography
Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.
High-quality single crystal.
Low
Provides unambiguous absolute configuration.
Crystal growth can be a significant bottleneck.
Vibrational Circular Dichroism (VCD)
Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.
Solution of the analyte.
Moderate
Applicable to a wide range of molecules, including those that are difficult to crystallize.[1]
Requires comparison with computationally predicted spectra.
NMR with Chiral Derivatizing Agents (CDAs)
Formation of diastereomers with a CDA, leading to distinguishable NMR signals for the enantiomers.
Solution of the derivatized analyte.
High
High sensitivity and applicable to a wide range of functional groups.
Requires the presence of a suitable functional group for derivatization.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be elucidated.
The primary challenge in applying this technique to the stereoisomers of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide lies in obtaining suitable single crystals. This can often be a time-consuming and empirical process.
Dissolve the purified stereoisomer in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) to near saturation.
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
Data Collection:
Mount a suitable single crystal on a goniometer.
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
Structure Solution and Refinement:
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
Refine the structural model against the experimental data. The absolute configuration is typically determined by the anomalous dispersion of the heavy atoms (in this case, sulfur).
A Powerful Alternative in Solution: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable technique for determining the absolute configuration of chiral molecules in solution.[1][4][5] This method is particularly valuable when obtaining single crystals for X-ray analysis proves difficult.[1] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][6] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.
The assignment of absolute configuration using VCD is achieved by comparing the experimentally measured spectrum with a theoretically predicted spectrum for one of the enantiomers.[6][7] These theoretical spectra are typically calculated using density functional theory (DFT).[6]
Experimental Protocol: VCD Spectroscopy
Sample Preparation:
Dissolve the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.1 M.[6]
Data Acquisition:
Acquire the VCD and IR spectra using a VCD spectrometer.
Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹).
Computational Modeling:
Generate a 3D model of one of the enantiomers of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Perform conformational analysis and geometry optimization using DFT methods (e.g., B3LYP/6-31G*).
Calculate the theoretical VCD spectrum for the optimized geometry.
Spectral Comparison and Assignment:
Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.[1]
Versatility and High Throughput: NMR Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a ubiquitous tool in chemical analysis. For the determination of absolute configuration, a chiral molecule is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their NMR spectra.
A widely used CDA for amino alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives.[8] By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the resulting diastereomeric esters and amides, the absolute configuration of the original amino alcohol can be determined.[8][9]
Experimental Protocol: NMR with Mosher's Acid
Derivatization:
In two separate NMR tubes, dissolve the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅).
To one tube, add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
Allow the reactions to proceed to completion.
NMR Acquisition:
Acquire ¹H and/or ¹⁹F NMR spectra of both diastereomeric samples.
Data Analysis:
Identify the signals corresponding to the protons or fluorine atoms near the chiral centers.
Calculate the chemical shift differences (Δδ = δS - δR) for these signals.
Compare the signs of the Δδ values to established empirical models for Mosher's esters and amides to assign the absolute configuration.[9]
Conclusion: An Integrated Approach for Unambiguous Assignment
For a molecule with multiple chiral centers like 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, a single technique may not always provide a definitive answer. Therefore, an integrated approach, leveraging the strengths of multiple analytical methods, is highly recommended. For instance, VCD or NMR can provide a preliminary assignment, which can then be unequivocally confirmed by X-ray crystallography if suitable crystals can be obtained. This multi-faceted strategy ensures the highest level of confidence in the assigned absolute configuration, a critical parameter for the advancement of any chiral drug candidate.
References
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (42), 5311-5313. Available from: [Link]
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Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Available from: [Link]
Riguera, R., Quiñoá, E., & Seco, J. M. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (42), 5311. Available from: [Link]
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ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available from: [Link]
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PubMed. (2002). Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-thiochromanone S-oxide. Available from: [Link]
Zarovnaya, I. S., Dul'nev, P. G., & Pal'chikov, V. A. (2015). Synthesis of tetrahydrothiophene 1, 1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 51(8), 1199-1201. Available from: [Link]
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Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available from: [Link]
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OUCI. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]
PubMed. (2005). Preparation and absolute configuration of (1R,4R)-(+)-3-oxo-, (1S,4S)-(-)-3-oxo- and (1R,3S,4R)-(+)-3-acetyloxy-5-oxo-1,8-cineole. Available from: [Link]
MDPI. (2020). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Available from: [Link]
Beilstein Journal of Organic Chemistry. (2014). A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. Available from: [Link]
MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]
Semantic Scholar. (2008). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide. Available from: [Link]
MDPI. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Available from: [Link]
ResearchGate. (2014). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Available from: [Link]
A Comparative Guide to NRF2 Pathway Activation: Benchmarking 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide Analogs Against Established Activators
This guide provides a comprehensive technical comparison of a novel class of non-electrophilic NRF2 activators, 3-aminotetrahydrothiophene 1,1-dioxides, against well-characterized activators such as Sulforaphane, Dimethy...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical comparison of a novel class of non-electrophilic NRF2 activators, 3-aminotetrahydrothiophene 1,1-dioxides, against well-characterized activators such as Sulforaphane, Dimethyl Fumarate (DMF), and Bardoxolone Methyl. We will delve into the mechanistic distinctions, compare potency and efficacy using experimental data, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals engaged in targeting the Keap1-NRF2 pathway for therapeutic intervention in diseases associated with oxidative stress and inflammation.
The NRF2-Keap1 Signaling Pathway: A Master Regulator of Cellular Defense
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that orchestrates the cellular antioxidant response.[1][2] Under normal, unstressed conditions, NRF2 is sequestered in the cytoplasm by its primary repressor, Kelch-like ECH-associated protein 1 (Keap1).[3] Keap1 acts as an adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets NRF2 for ubiquitination and subsequent degradation by the proteasome.[4] This process ensures that NRF2 levels remain low.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[4][5] This modification induces a conformational change in Keap1, impairing its ability to ubiquitinate NRF2.[4] Consequently, newly synthesized NRF2 bypasses degradation, accumulates, and translocates to the nucleus.[3][6] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[7] This binding initiates the transcription of a broad array of over 250 cytoprotective genes, including those involved in detoxification (e.g., NQO1) and antioxidant defense (e.g., HMOX1).[2]
A Field of NRF2 Activators: Mechanisms of Action
Pharmacological activation of NRF2 is a major therapeutic strategy.[2] Activators can be broadly classified by their mechanism of interaction with Keap1.
Electrophilic Covalent Modifiers: This is the largest class of NRF2 activators. These molecules are electrophiles (or are metabolized into them) that form covalent bonds with the highly reactive cysteine sensors on Keap1.[2][8] This modification disrupts the Keap1-NRF2 interaction, leading to NRF2 stabilization.
Sulforaphane (SFN): An isothiocyanate derived from cruciferous vegetables, SFN is a potent natural inducer of NRF2.[9][10] It directly modifies Keap1 cysteines, leading to robust activation of the NRF2 pathway.[7][11]
Dimethyl Fumarate (DMF): An FDA-approved drug for multiple sclerosis, DMF is a fumaric acid ester that covalently modifies Keap1 cysteines, leading to NRF2 activation and subsequent anti-inflammatory and antioxidant effects.[12][13][14][15]
Bardoxolone Methyl (CDDO-Me): A synthetic triterpenoid, Bardoxolone Methyl is a powerful NRF2 activator that also acts by covalently binding to Keap1.[16][17][18] While potent, clinical development has been hampered by safety concerns.[18][19]
Non-Electrophilic Keap1-NRF2 PPI Inhibitors: An emerging and attractive strategy involves the use of small molecules that directly inhibit the protein-protein interaction (PPI) between Keap1 and NRF2 without forming covalent bonds.[1][8][[“]][[“]] This approach offers the potential for greater selectivity and a more favorable safety profile compared to reactive electrophiles.[1][[“]]
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide and Analogs: Recent research has identified a series of 3-aminotetrahydrothiophene 1,1-dioxides as novel, non-electrophilic NRF2 activators.[5][22] These compounds function as Keap1-NRF2 PPI inhibitors, representing a promising alternative to covalent modifiers.[5]
Head-to-Head Comparison: Performance Metrics
The efficacy of NRF2 activators is typically quantified by their ability to induce the transcription of ARE-driven reporter genes. The following table summarizes publicly available data on the potency of the benchmark compounds and optimized analogs from the 3-aminotetrahydrothiophene 1,1-dioxide series, as measured by an ARE-luciferase (ARE-LUC) reporter assay.
Note: Compounds 17, 18, and 22 are optimized analogs from the 3-aminotetrahydrothiophene 1,1-dioxide series described in the cited literature.[5] EC₅₀ values for benchmark compounds are approximate ranges derived from multiple studies for comparative purposes.
Interpretation of Data:
The data highlight that the optimized 3-aminotetrahydrothiophene 1,1-dioxide analogs (e.g., compounds 18 and 22) exhibit sub-micromolar to low-micromolar potency in activating the ARE pathway.[5] Their potency is comparable to or greater than that of sulforaphane and DMF. While Bardoxolone Methyl remains exceptionally potent, its clinical utility has been challenged by a narrow therapeutic window.[5][19] Critically, the novel non-electrophilic compounds demonstrate a favorable cytotoxicity profile, with CC₅₀ values significantly higher than their effective concentrations, suggesting a wider therapeutic window.[5]
Experimental Validation Protocols
To ensure scientific rigor, a multi-faceted approach is required to validate and characterize NRF2 activators. The following protocols represent a self-validating workflow for benchmarking novel compounds.
ARE-Luciferase Reporter Gene Assay
This assay is the primary screen to determine a compound's potency (EC₅₀) in activating the NRF2 transcriptional pathway.[23][24][25]
Principle: A stable cell line (e.g., human hepatoma HepG2) is engineered to contain a luciferase reporter gene under the control of multiple ARE promoter elements.[23] Activation of NRF2 leads to the expression of luciferase, which generates a measurable luminescent signal upon the addition of its substrate, luciferin.[26][27]
Methodology:
Cell Seeding: Seed ARE-reporter cells (e.g., HepG2-AREc32) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Culture overnight.
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-aminotetrahydrothiophene-3-ol 1,1-dioxide analogs, sulforaphane) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5 µM Sulforaphane).
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Cell Lysis: Remove the medium and wash cells once with PBS. Add 1X passive lysis buffer to each well and incubate for 15 minutes on a rocker at room temperature.[28]
Luminescence Reading: Add luciferase assay reagent (containing luciferin) to each well.[29][30] Immediately measure luminescence using a plate-reading luminometer.
Data Analysis: Normalize the relative light units (RLUs) to the vehicle control to determine the fold induction. Plot the fold induction against the log of the compound concentration and fit a dose-response curve to calculate the EC₅₀ value.
Quantitative PCR (qPCR) for NRF2 Target Genes
This assay validates that pathway activation leads to the upregulation of endogenous NRF2 target genes.
Principle: qPCR measures the mRNA expression levels of key NRF2 target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase 1 (HMOX1), providing direct evidence of functional pathway activation.[31][32]
Methodology:
Cell Culture and Treatment: Seed cells (e.g., HepG2) in a 12-well plate. Treat with compounds at their respective EC₅₀ and 2x EC₅₀ concentrations for 6-24 hours.
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., TRIzol or spin-column-based kits). Assess RNA quality and quantity.
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and validated primers for target genes (NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH) for normalization.[33][34][35][36]
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. Results are expressed as fold change relative to the vehicle-treated control. A significant increase in NQO1 and HMOX1 mRNA confirms functional NRF2 activation.
Western Blot for NRF2 Nuclear Translocation
This assay provides mechanistic insight by visualizing the accumulation of NRF2 protein in the nucleus, a key step in its activation.[37]
Principle: Following treatment with an activator, NRF2 is stabilized and translocates from the cytoplasm to the nucleus.[6] Western blotting of separated cytoplasmic and nuclear fractions allows for the detection of this translocation.[38][39]
Methodology:
Cell Culture and Treatment: Seed cells in 10 cm dishes. Treat with compounds at 2x EC₅₀ concentrations for a shorter time course (e.g., 1, 2, and 4 hours).
Nuclear/Cytoplasmic Fractionation: Harvest cells and perform subcellular fractionation using a nuclear extraction kit to separate the cytoplasmic and nuclear protein fractions.[37]
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with a primary antibody against NRF2 overnight at 4°C.[6][37]
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
To validate fractionation, probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or PCNA).
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the NRF2 signal in the nuclear fraction and a corresponding decrease or stabilization in the cytoplasmic fraction indicates successful activation.
Conclusion
The development of non-electrophilic Keap1-NRF2 PPI inhibitors, such as the 3-aminotetrahydrothiophene 1,1-dioxide series, represents a significant advancement in targeting the NRF2 pathway.[5] Experimental data suggest that these compounds possess potency comparable to established electrophilic activators like sulforaphane and DMF, but with a potentially superior safety profile, as indicated by in vitro cytotoxicity assays.[5] Their mechanism, which avoids the inherent reactivity of electrophiles, may lead to greater target selectivity and reduced off-target effects.[1][[“]] The rigorous, multi-assay validation workflow detailed here provides a robust framework for objectively benchmarking these next-generation activators and elucidating their full therapeutic potential.
References
KEAP1-NRF2 interaction inhibitors in chronic disease therapy - Consensus. (n.d.). Google AI.
Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. (2015). PubMed Central. [Link]
Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applic
Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. (2024). MDPI. [Link]
NRF2 pathway as the mechanism behind sulforaphane's protective effects | Jed Fahey. (2020). FoundMyFitness. [Link]
Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation. (2022). PubMed. [Link]
Novel potential pharmacological applications of dimethyl fumarate—an overview and update. (2023). Frontiers in Immunology. [Link]
Nrf-2 and Sulforaphane—What You Need to Know. (2021). Metagenics Institute. [Link]
Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. (2013). PubMed Central. [Link]
Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode. (2022). ACS Publications. [Link]
Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. (2014). PubMed Central. [Link]
Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. (2015). SpringerLink. [Link]
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Human NRF2 Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]
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Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. (2019). PubMed Central. [Link]
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Heme Oxygenase 1 (HMOX1) Human qPCR Primer Pair (NM_002133). (n.d.). OriGene Technologies. [Link]
Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. (2019). ResearchGate. [Link]
NQO1 Human qPCR Primer Pair (NM_000903). (n.d.). OriGene Technologies. [Link]
A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease. (2023). National Institutes of Health. [Link]
Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet. (2016). PubMed Central. [Link]
HMOX1 and NQO1 Genes are Upregulated in Response to Contact Sensitizers in Dendritic Cells and THP-1. (2008). Oxford Academic. [Link]
Comparison of human Nrf2 antibodies: A tale of two proteins. (2015). PubMed Central. [Link]
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The positions and composition of primers used for analyses of NQO1. (2022). ResearchGate. [Link]
Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. (2022). PubMed Central. [Link]
Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. (2019). Hindawi. [Link]
Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. (2020). Frontiers in Pharmacology. [Link]
Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. (2018). ResearchGate. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
For the modern researcher, excellence in the lab extends beyond the successful synthesis or assay; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is...
Author: BenchChem Technical Support Team. Date: January 2026
For the modern researcher, excellence in the lab extends beyond the successful synthesis or assay; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental pillar of responsible science. This guide provides a detailed, field-tested protocol for the safe disposal of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, grounded in an understanding of its chemical nature and the established principles of laboratory safety.
Hazard Profile and Chemical Identity: Understanding the "Why"
Before any disposal procedure can be established, a thorough understanding of the compound's chemical properties and associated hazards is essential. While comprehensive toxicological and environmental fate data for 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is not widely available, we can infer a robust safety protocol by examining its structure, the known hazards of its functional groups, and data on closely related analogues.
The molecule contains a basic amino group, a hydroxyl group, and a sulfone group on a saturated heterocyclic ring. The GHS classification available from chemical suppliers identifies it as "Harmful if swallowed" (H302).[1] Furthermore, related aminotetrahydrothiophene 1,1-dioxide salts are classified as causing skin, eye, and respiratory irritation.[2][3] Therefore, a cautious approach requires treating this compound as both acutely toxic via ingestion and a significant irritant.
The sulfone group is part of a sulfolane-like core, a class of compounds known for its high chemical and thermal stability.[4][5][6] The amine functional group introduces basicity and nucleophilicity, creating potential incompatibilities with acids and strong oxidizing agents.[7]
Table 1: Physicochemical and Hazard Data for 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
The single most critical step in chemical waste management is proper segregation.[10][11] Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, or fire. For 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, the primary concern is its amine functionality.
Causality: The lone pair of electrons on the nitrogen atom of the amine group makes it basic and susceptible to oxidation.
Acids: Mixing with acidic waste will trigger a strong exothermic neutralization reaction.
Oxidizers: Mixing with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides) can lead to a rapid, uncontrolled, and potentially explosive reaction.
Therefore, all waste streams containing this compound—including pure excess reagent, contaminated labware, and solutions—must be designated as a distinct hazardous waste stream. Under no circumstances should this compound or its waste be disposed of via sink drains or in regular trash. [11][12]
Step-by-Step Disposal Protocol
This protocol follows the lifecycle of the chemical waste from its generation at the bench to its final removal from the laboratory.
Phase 1: Waste Generation at the Bench
Designate a Waste Container: Before starting your experiment, designate a specific, compatible container for all waste containing 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Personal Protective Equipment (PPE): Always handle the compound and its waste while wearing standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is appropriate for incidental contact).[4][13]
Collect Waste: Collect all waste streams directly into the designated container. This includes:
Residual solid compound.
Solutions containing the compound.
The first rinse of any contaminated glassware (subsequent rinses may be permissible for drain disposal depending on institutional policy, but the first rinse is always considered hazardous).[11]
Contaminated consumables like weigh boats, pipette tips, and wipes.
Phase 2: Waste Container Selection and Labeling
Container Selection: The container must be chemically compatible and robust.[9][10]
For solids: A wide-mouth, high-density polyethylene (HDPE) or glass jar with a secure, screw-top lid is ideal.
For liquids/solutions: An HDPE, glass, or polypropylene bottle with a leak-proof, screw-top cap is required.
Ensure the container is free from damage and deterioration.[10]
Labeling (Non-Negotiable): Proper labeling is critical for safety and regulatory compliance.[14] Affix a hazardous waste label to the container before adding any waste. The label must include:
The words "Hazardous Waste."
The full chemical name: "4-Aminotetrahydrothiophene-3-ol 1,1-dioxide" (avoid abbreviations).
A complete list of all other chemical constituents and their approximate percentages.
The relevant hazard warnings (e.g., "Toxic," "Irritant").
The accumulation start date (the date the first drop of waste enters the container).
Phase 3: Storage in a Satellite Accumulation Area (SAA)
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be at or near the point of generation and under the control of the lab personnel.
Secondary Containment: All liquid waste containers must be placed within a secondary containment bin or tray to contain potential leaks or spills.[11] This tray should be made of a compatible material (e.g., polyethylene) and be large enough to hold the entire volume of the largest container.
Segregation within SAA: Within the SAA, ensure the container is physically segregated from incompatible materials, particularly acids and oxidizers.[9][14] Use separate secondary containment bins as physical barriers.
Container Management: Keep the waste container securely closed at all times, except when adding waste.[11][12] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[9]
Phase 4: Arranging Final Disposal
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institution's policy), arrange for a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][10][11]
Documentation: Maintain meticulous records of your waste generation and disposal as required by regulations like the Resource Conservation and Recovery Act (RCRA).[10][14]
Emergency Procedures for Spills
Alert Personnel: Immediately alert others in the area.
Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.
Containment (Small Spills): For minor spills of the solid, carefully sweep or vacuum (with HEPA filter) the material. Avoid creating dust.[15][16] For small liquid spills, absorb the material with an inert absorbent like vermiculite, sand, or a commercial chemical absorbent.[4][6] Do not use combustible materials like paper towels as the primary absorbent.
Collection: Place all contaminated absorbent and cleaning materials into a designated hazardous waste container, label it appropriately, and manage it as described above.[15]
Decontamination: Clean the spill area thoroughly.
Decontamination of Empty Containers
An empty container that held 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide must still be managed carefully.
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water, methanol) capable of removing the residue.[12]
Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste.[11][12] Subsequent rinseates should also be collected as hazardous waste.
Deface Label: After thorough rinsing and air-drying, completely remove or deface the original chemical label.[11]
Final Disposal: The clean, rinsed container can then typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[11]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide.
Caption: Decision workflow for handling and disposal.
Comprehensive PPE and Safe Handling Guide: 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (CAS No. 1000341-80-7).
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (CAS No. 1000341-80-7). As there is limited specific toxicological data for this compound, our recommendations are grounded in a precautionary approach, drawing from the known hazards of its structural analogs, including sulfolanes and amino alcohols. The objective is to empower researchers with a robust framework for risk assessment and control, ensuring personal safety and experimental integrity.
Hazard Analysis: Understanding the Risk Profile
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile for 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is constructed from both direct classifications and data from analogous compounds.
Known Hazards: The compound is classified as an irritant and is harmful if swallowed (GHS classification: H302)[1]. The older hazard classification "Xi" (Irritant) with safety instructions S36/37 indicates it is irritating to the eyes and respiratory system and mandates the use of suitable protective clothing and gloves[1].
Inferred Hazards from Analogs:
Dermal and Ocular: Structurally, the molecule is an amino alcohol. Similar compounds can be corrosive to the skin, causing severe burns[2]. The parent ring system, sulfolane, may also cause skin and eye irritation[3]. Therefore, a high potential for serious eye and skin irritation or damage must be assumed.
Respiratory: Inhalation may cause respiratory tract irritation[3][4]. Handling the solid powder can generate dust, posing a significant inhalation risk[5].
Systemic/Chronic Effects: The parent compound, sulfolane, is classified as a reproductive toxicity hazard (Category 1B), with the potential to damage fertility or the unborn child[6][7]. While this effect cannot be directly attributed to its derivative, this information necessitates a highly cautious approach to prevent any level of exposure.
Upon thermal decomposition, related sulfolane compounds are known to release hazardous gases, including toxic oxides of carbon and sulfur[5][6][8].
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness depends on the proper implementation of higher-level controls. This guide follows the established hierarchy of controls to create a multi-layered safety system.
Engineering Controls: These are the primary, most effective measures.
Chemical Fume Hood: All handling of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood. This provides essential ventilation to keep airborne concentrations below exposure limits[3].
Safety Equipment: Eyewash stations and safety showers must be located in immediate proximity to the work area[2][3]. Their locations should be clearly marked and accessible.
Administrative Controls: These are the work practices that reduce or prevent exposure.
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.
Designated Areas: Clearly mark areas where this compound is stored and handled.
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS).
Personal Protective Equipment (PPE): The last line of defense, detailed in the following section.
Caption: PPE Selection Workflow based on task-specific risks.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be tailored to the specific task. The following table outlines the recommended PPE for various laboratory operations.
Required: Full-face or half-mask air-purifying respirator with organic vapor/acid gas cartridges[2][8].
Procedural Guidance: Step-by-Step Protocols
Protocol 4.1: Donning (Putting On) PPE Sequence
A correct sequence ensures all protective layers are properly fitted and avoids contamination.
Footwear: Confirm you are wearing closed-toe, chemical-resistant shoes.
Body Protection: Don lab coat or chemical suit. Fasten completely. If required, don a chemical-resistant apron.
Respiratory Protection: If required, perform a seal check on your respirator.
Eye/Face Protection: Put on safety goggles and, if needed, a face shield.
Hand Protection: Don the first pair of nitrile gloves. Don the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.
Protocol 4.2: Doffing (Removing) PPE Sequence
This is the most critical phase for preventing personal contamination. The guiding principle is "dirty touches dirty, clean touches clean."
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the designated chemical waste.
Body Protection: Unfasten the lab coat or suit without touching the exterior surface. Roll it outwards and downwards, containing the contaminated surface. Dispose of it in the appropriate receptacle.
Face/Eye Protection: Remove the face shield and goggles from the back of the head. Avoid touching the front surface.
Respiratory Protection: Remove the respirator from behind.
Inner Gloves: Remove the final pair of gloves following the same procedure as in step 1.
Hygiene: Wash hands thoroughly with soap and water[8].
Protocol 4.3: Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing[9]. Flush the affected skin area with copious amounts of water for at least 15 minutes[5][7]. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[7][9]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air[7][9]. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting[3][9]. Rinse the mouth with water. Seek immediate medical attention.
Disposal and Decontamination
All disposable PPE used while handling 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide must be considered contaminated. Dispose of it in a designated, sealed hazardous waste container. All non-disposable equipment and glassware must be decontaminated thoroughly using an appropriate solvent and cleaning procedure. All waste, including rinse water, must be disposed of in accordance with local and national regulations.